molecular formula C6Bi2O12 B1617870 Bismuth oxalate CAS No. 6591-55-5

Bismuth oxalate

Cat. No.: B1617870
CAS No.: 6591-55-5
M. Wt: 682.02 g/mol
InChI Key: FIMTUWGINXDGCK-UHFFFAOYSA-H
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Description

Bismuth Oxalate is an inorganic compound with the formula Bi₂(C₂O₄)₃ or C6Bi2O12, appearing as a white crystalline powder . It is characterized by a molecular weight of 682.02 g/mol and is known for its stability and low solubility in water and alcohol, though it dissolves in mineral acids like hydrochloric and nitric acid . This compound serves as a valuable precursor in materials science, particularly in the synthesis of other bismuth-based compounds and functional materials. A key research application includes its use in the production of photocatalysts . Furthermore, recent scientific exploration has demonstrated its utility in synthesizing novel luminescent bismuth(III) complexes, such as [(1,10-phen)Bi(C2O4)1.5], which exhibit blue-green photoluminescence due to ligand interactions and charge transfer, showing potential for optical applications . While various bismuth compounds are widely recognized in pharmaceuticals for their antimicrobial properties and use in gastrointestinal treatments, specific pharmacological data for this compound itself is limited in the public domain . More general bismuth drugs are known to act through local activity in the gastrointestinal lumen, forming protective coatings and exhibiting antimicrobial effects by inhibiting bacterial enzymes and adhesion . As a heavy metal compound, it requires careful handling. It is recommended to use personal protective equipment including gloves, eye protection, and respiratory protection . This product is intended for laboratory and research purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dibismuth;oxalate
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InChI

InChI=1S/3C2H2O4.2Bi/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FIMTUWGINXDGCK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Bi2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80333681
Record name Bismuth oxalate
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Molecular Weight

682.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name Bismuth oxalate
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CAS No.

6591-55-5
Record name Bismuth oxalate
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Record name Bismuth oxalate
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Record name BISMUTH OXALATE
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Foundational & Exploratory

A Technical Guide to the Synthesis of Hydrated Bismuth(III) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of hydrated bismuth(III) oxalate, a precursor for various bismuth-based compounds with applications in materials science and medicine. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and illustrates the synthesis workflow and the influence of reaction parameters on the final product.

Introduction

Hydrated bismuth(III) oxalate is a key intermediate in the production of high-purity bismuth oxides and other bismuth compounds used in diverse fields, including superconductors, catalysts, and pharmaceuticals.[1][2] Bismuth-containing drugs, for instance, have long been used for gastrointestinal ailments and are effective against pathogens like Helicobacter pylori.[3][4] The synthesis of hydrated bismuth(III) oxalate via precipitation is a common method, where the precise control of reaction conditions is crucial to obtain the desired stoichiometry and morphology.[5][6] Different hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O, Bi₂(C₂O₄)₃·6H₂O, Bi₂(C₂O₄)₃·8H₂O, and BiOH(C₂O₄), can be selectively synthesized by manipulating parameters like reactant concentrations, molar ratios, pH, and temperature.[7][8][9]

Synthesis Protocols

The primary method for synthesizing hydrated bismuth(III) oxalate is through the precipitation reaction between a bismuth(III) salt, typically bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), and oxalic acid (H₂C₂O₄·2H₂O).[7] The general procedure involves the controlled mixing of aqueous solutions of the reactants, followed by filtration, washing, and drying of the resulting precipitate.

General Experimental Protocol

A typical synthesis involves the preparation of a bismuth nitrate solution by dissolving Bi(NO₃)₃·5H₂O in dilute nitric acid to prevent hydrolysis.[1][7] An aqueous solution of oxalic acid is prepared separately. The two solutions are then mixed under controlled conditions, leading to the precipitation of hydrated bismuth(III) oxalate. The precipitate is subsequently filtered, washed with deionized water to remove any unreacted precursors and byproducts, and then dried at ambient temperature.[1]

Synthesis of Specific Hydrated Forms

The formation of different hydrated species of bismuth(III) oxalate is highly dependent on the molar ratio of oxalate to bismuth (n), the reaction temperature, and the pH of the solution.[5][6] The following table summarizes the conditions for the synthesis of various forms of hydrated bismuth(III) oxalate.

Table 1: Synthesis Conditions for Hydrated Bismuth(III) Oxalate Species

Compound FormulaMolar Ratio (n = C₂O₄²⁻/Bi³⁺)Temperature (°C)pHReference
BiOH(C₂O₄)1Wide range< 0.5 to > 2[5][6][7]
Bi₂(C₂O₄)₃·7H₂O1.5Room Temperature< 0.5[5][6][7]
Bi₂(C₂O₄)₃·8H₂O280-[5][6]
Bi₂(C₂O₄)₃·6H₂O> 2 (or prolonged stirring of 8H₂O)> 75< 1.0[5][6][10]

Characterization Techniques

The synthesized hydrated bismuth(III) oxalate is typically characterized using a variety of analytical techniques to determine its composition, structure, and morphology.

Table 2: Characterization Methods for Hydrated Bismuth(III) Oxalate

TechniquePurposeTypical Findings
X-Ray Diffraction (XRD) To identify the crystalline phase and determine the crystal structure.Each hydrated form exhibits a unique diffraction pattern.[5][10]
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the precipitate.Different hydrates show distinct crystal shapes, such as barlike or microrod-like structures.[2][5]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the compound.Characteristic absorption bands for oxalate and water molecules are observed.[1][10]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) To study the thermal decomposition behavior and determine the water content.Stepwise weight losses corresponding to dehydration and decomposition to bismuth oxide are observed.[1][2]

Experimental Workflows and Logical Relationships

The synthesis and characterization of hydrated bismuth(III) oxalate follow a logical workflow. Furthermore, the synthesis parameters directly influence the final product. The following diagrams illustrate these relationships.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow prep_bi Prepare Bi(NO3)3 solution mixing Controlled Mixing prep_bi->mixing prep_ox Prepare Oxalic Acid solution prep_ox->mixing precipitation Precipitation mixing->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Hydrated Bi(III) Oxalate drying->product xrd XRD Analysis product->xrd sem SEM Analysis product->sem ftir FTIR Analysis product->ftir tga_dta TGA/DTA Analysis product->tga_dta

Fig. 1: General experimental workflow for the synthesis and characterization of hydrated bismuth(III) oxalate.

G cluster_params Synthesis Parameters cluster_products Resulting Hydrated Species molar_ratio Molar Ratio (n) bioh BiOH(C2O4) molar_ratio->bioh n = 1 bi2_7h2o Bi2(C2O4)3·7H2O molar_ratio->bi2_7h2o n = 1.5 bi2_8h2o Bi2(C2O4)3·8H2O molar_ratio->bi2_8h2o n = 2 bi2_6h2o Bi2(C2O4)3·6H2O molar_ratio->bi2_6h2o n > 2 temperature Temperature temperature->bi2_7h2o Room Temp. temperature->bi2_8h2o 80°C temperature->bi2_6h2o > 75°C ph pH ph->bioh < 0.5 to > 2 ph->bi2_7h2o < 0.5 ph->bi2_6h2o < 1.0

Fig. 2: Logical relationship between synthesis parameters and the formation of different hydrated bismuth(III) oxalate species.

Thermal Decomposition

The thermal decomposition of hydrated bismuth(III) oxalate is a critical step in the production of bismuth oxides. The process typically occurs in two main stages: dehydration followed by the decomposition of the anhydrous oxalate to bismuth oxide.[1][2] The decomposition pathway and the final bismuth oxide phase (e.g., α-Bi₂O₃, β-Bi₂O₃) can be influenced by the heating rate and the atmosphere (e.g., air, vacuum, or inert gas).[1][11]

Table 3: Thermal Decomposition Data for Bi₂(C₂O₄)₃·7H₂O

Decomposition StepTemperature Range (°C)AtmosphereWeight Loss (%)ProductReference
Dehydration (loss of 7H₂O)~38 - 105Air/Vacuum~15.6Bi₂(C₂O₄)₃[1]
Decomposition of Anhydrous Oxalate~215 - 250Inert~32.4Metallic Bismuth[2]
Decomposition of Anhydrous Oxalate~220 - 270Air~42.3β-Bi₂O₃[1][2]

Conclusion

The synthesis of hydrated bismuth(III) oxalate is a well-established precipitation process where the stoichiometry of the product can be precisely controlled by adjusting the reaction conditions. This technical guide has provided a comprehensive overview of the synthesis protocols, characterization techniques, and the influence of key parameters on the formation of different hydrated species. The provided data and workflows offer a valuable resource for researchers and professionals in the fields of materials science and drug development for the reproducible synthesis of this important bismuth precursor.

References

Bismuth Oxalate: A Technical Guide on its Chemical Formula, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bismuth oxalate, a compound with significant applications in materials science and potential relevance in pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis protocols, and thermal behavior, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Formula

This compound is an inorganic compound, a salt of bismuth and oxalic acid. Its primary chemical formula is Bi₂(C₂O₄)₃.[1][2] However, it can also exist in hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O, or as a basic salt like BiOHC₂O₄.[3][4][5]

IdentifierValue
Chemical Formula C₆Bi₂O₁₂
Line Formula Bi₂(C₂O₄)₃
Molecular Weight 682.02 g/mol [1][6][7][8][9][10]
CAS Registry Number 6591-55-5[1][6][9]
IUPAC Name dibismuth;oxalate[6]
Synonyms Bismuth(III) oxalate, Oxalic acid bismuth salt[1][6][11]

Physicochemical Properties

This compound is a white, poisonous powder.[1][9][11][12] It is characterized by its high insolubility in water and ethanol.[1][9][11][12][13] However, it is soluble in dilute mineral acids such as hydrochloric acid (HCl) and nitric acid (HNO₃).[1][2][12]

PropertyDescription
Appearance White powder[9][11][12]
Solubility - Practically insoluble in water and alcohol.[1][2][13] - Soluble in dilute acids.[1][2][9][12]
Percent Composition C: 10.57%, Bi: 61.28%, O: 28.15%[1][7]

Experimental Protocols: Synthesis

The synthesis of this compound typically involves precipitation from a solution containing bismuth(III) ions and oxalic acid. The specific form of the resulting oxalate (e.g., neutral, basic, or hydrated) can be controlled by adjusting reaction conditions such as pH, temperature, and reactant concentrations.

Protocol 1: Synthesis of Hydrated this compound (Bi₂(C₂O₄)₃·7H₂O) [3]

  • Reactants: Prepare a 0.2 M solution of bismuth nitrate in 1 M nitric acid and a 0.3 M solution of oxalic acid.

  • Mixing: Progressively mix the two solutions with constant stirring. A white precipitate will form.

  • Isolation: Filter the white precipitate from the solution.

  • Washing: Carefully wash the precipitate with deionized water to remove any unreacted starting materials.

  • Drying and Storage: Dry the product at ambient temperature. To prevent partial dehydration, store the resulting hydrated this compound at 5°C.

Protocol 2: Synthesis of Basic this compound (BiOHC₂O₄) [5]

  • Reactants: Utilize a production solution of bismuth nitrate (e.g., 400 g/L of bismuth and 100 g/L of free nitric acid) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).

  • Precipitation: The precipitation is carried out by adding the oxalic acid to the bismuth nitrate solution. The formation of BiOHC₂O₄ is favored at molar ratios of oxalate to bismuth between 0.95 and 1.0.

  • Temperature Control: The synthesis can be performed at various temperatures (e.g., 30–50°C). The morphology of the resulting product is influenced by the temperature.

  • Isolation and Drying: The precipitate is filtered, washed, and dried.

Thermal Decomposition

The thermal decomposition of this compound is a critical property, particularly for the synthesis of bismuth-containing materials like bismuth oxide (Bi₂O₃), a compound with applications in ceramics and electronics. The decomposition pathway is highly dependent on the surrounding atmosphere.

  • In Air: When heated in an oxidizing atmosphere (air), hydrated this compound first undergoes dehydration in one or more steps. The anhydrous oxalate then decomposes to form bismuth oxide, often the metastable β-Bi₂O₃ phase, at temperatures around 270°C.[3][14]

  • Under Vacuum or Inert Atmosphere (Nitrogen): In a non-oxidizing environment, the decomposition proceeds differently. After dehydration, the anhydrous this compound decomposes to form metallic bismuth (Bi) and carbon dioxide (CO₂).[3] This decomposition typically occurs between 200°C and 300°C.[3][14] The resulting bismuth may be in the form of nanoparticles, which can exhibit a lower melting point than bulk bismuth.[15][16][17]

Thermal_Decomposition_Workflow Start Hydrated this compound (e.g., Bi₂(C₂O₄)₃·7H₂O) Dehydration Dehydration (Loss of H₂O) Start->Dehydration Heat Anhydrous Anhydrous this compound (Bi₂(C₂O₄)₃) Dehydration->Anhydrous InAir Heating in Air (~270°C) Anhydrous->InAir Oxidative Atmosphere InVacuum Heating in Vacuum/N₂ (200-300°C) Anhydrous->InVacuum Inert Atmosphere Bi2O3 Bismuth Oxide (β-Bi₂O₃) InAir->Bi2O3 Bi Metallic Bismuth (Bi) + Carbon Dioxide (CO₂) InVacuum->Bi

Caption: Thermal Decomposition Workflow of this compound.

Relevance in Drug Development and Research

While this compound itself is not a primary therapeutic agent, bismuth compounds, in general, have a long history of use in medicine, particularly for treating gastrointestinal disorders.[18] Bismuth salts, such as bismuth subsalicylate and bismuth subcitrate, are known for their antibacterial and gastroprotective properties.[18][19]

Key Medical Applications of Bismuth Compounds:

  • Eradication of Helicobacter pylori: Bismuth compounds are a key component of quadruple therapy regimens for eradicating H. pylori, the bacterium responsible for most peptic ulcers.[19][20] They appear to work by inhibiting bacterial enzymes and preventing adhesion to the gastric mucosa.

  • Treatment of Diarrhea: Bismuth subsalicylate is widely used to treat traveler's diarrhea due to its antibacterial and anti-inflammatory effects.[19]

  • Gastroprotection: Bismuth salts can act as an antacid and form a protective layer over ulcers and the stomach lining, shielding them from stomach acid.[19][20]

The study of this compound is relevant to this field as it can serve as a well-defined precursor for synthesizing bismuth oxide nanoparticles and other bismuth-containing materials. These materials can be explored for their own antimicrobial properties or as drug delivery vehicles.

Bismuth_Applications_Logic Bi_Compounds Bismuth Compounds (e.g., Bismuth Salts) Antibacterial Antibacterial Activity Bi_Compounds->Antibacterial Gastroprotective Gastroprotective Effects Bi_Compounds->Gastroprotective HPylori Eradication of H. pylori Antibacterial->HPylori Diarrhea Treatment of Diarrhea Antibacterial->Diarrhea Ulcer Ulcer Healing Gastroprotective->Ulcer

References

Crystal Structure Analysis of Bismuth Oxalate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of common bismuth oxalate compounds. Bismuth compounds have garnered significant interest in materials science and medicine, including for applications in drug development. A thorough understanding of their solid-state structures is crucial for elucidating their properties and potential applications. This document summarizes key crystallographic data, details experimental protocols for their synthesis and analysis, and illustrates the typical workflow involved in their characterization.

Introduction to this compound Compounds

Bismuth oxalates are coordination polymers that can be synthesized through precipitation reactions in aqueous solutions. The stoichiometry of these compounds, particularly their degree of hydration, is highly dependent on the synthesis conditions such as pH, temperature, and reactant concentrations. Several distinct phases have been identified and structurally characterized, including a basic this compound, Bi(C2O4)OH, and a series of hydrated bismuth(III) oxalates, Bi2(C2O4)3·nH2O (where n = 6, 7, and 8). Accurate characterization of their crystal structures is fundamental to understanding their chemical and physical behavior.

Crystallographic Data of this compound Compounds

The crystal structures of several this compound compounds have been determined using single-crystal X-ray diffraction. The key crystallographic data for the most well-characterized phases are summarized in the tables below.

Table 1: Crystallographic Data for this compound Hydroxide
Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Bi(C2O4)OHOrthorhombicPnma6.0853(2)11.4479(3)5.9722(2)909090
Table 2: Crystallographic Data for Hydrated Bismuth(III) Oxalates
Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Bi2(C2O4)3·6H2OMonoclinicP2₁/c9.761(1)8.193(1)10.214(1)9099.66(1)90
Bi2(C2O4)3·8H2O*TriclinicP1 or P1------

*Note: The formula Bi2(C2O4)3·8H2O is a revision of a previously reported heptahydrate (Bi2(C2O4)3·7H2O). While the crystal system and space group for the octahydrate have been identified, the specific lattice parameters are not detailed in the reviewed literature. Both the hexahydrate and octahydrate are characterized by a three-dimensional network of bismuth atoms connected by tetradentate oxalate groups.[1]

Experimental Protocols

Synthesis of this compound Compounds

The synthesis of this compound compounds is typically achieved through a precipitation reaction. The following is a general protocol, with the understanding that specific phases are obtained by controlling the reaction conditions.

3.1.1. Synthesis of Hydrated Bismuth(III) Oxalate (Bi2(C2O4)3·nH2O)

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of bismuth nitrate, Bi(NO₃)₃·5H₂O, in 1 M nitric acid (HNO₃) to prevent the hydrolysis of Bi³⁺.

    • Prepare a 0.3 M aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

  • Precipitation:

    • Slowly add the bismuth nitrate solution to the oxalic acid solution with constant stirring. The molar ratio of oxalic acid to bismuth, the temperature, and the pH of the final mixture will determine the specific hydrated phase obtained.

    • For example, Bi2(C2O4)3·7H2O can be formed at room temperature when the molar ratio of oxalate to bismuth is 1.5.[2]

    • The formation of Bi2(C2O4)3·8H2O occurs at 80°C with a molar ratio of 2 and a mixing time of one hour.[2]

    • Longer reaction times or higher molar ratios of oxalate can lead to the formation of Bi2(C2O4)3·6H2O.[2]

  • Isolation and Purification:

    • Filter the resulting white precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and nitric acid.

    • Dry the product at ambient temperature. To prevent partial dehydration, the dried product can be stored at a low temperature (e.g., 5°C).

3.1.2. Synthesis of Basic this compound (Bi(C2O4)OH)

The synthesis of Bi(C2O4)OH can be achieved by adjusting the molar ratio of the reactants. This compound tends to precipitate from nitric acid solutions over a wide range of temperatures when the molar ratio of oxalate to bismuth is 1.[2]

Single-Crystal X-ray Diffraction Analysis

To obtain detailed structural information, single crystals of the this compound compounds are required.

3.2.1. Crystal Growth

Growing single crystals suitable for X-ray diffraction can be challenging and may require optimization of the synthesis conditions. A general approach involves slowing down the precipitation process.

  • Slow Diffusion Method: Single crystals of Bi(C2O4)OH have been successfully grown using a slow diffusion method in a silica gel. In this method, a solution of Bi³⁺ ions is allowed to slowly diffuse into a gel impregnated with oxalic acid, leading to the gradual formation of well-defined crystals over an extended period.

  • Controlled Cooling/Evaporation: For other hydrated phases, slow cooling of a saturated solution or slow evaporation of the solvent from a dilute solution can promote the growth of single crystals.

3.2.2. Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the bismuth atoms. The positions of the lighter atoms (oxygen, carbon) are then located from difference Fourier maps. The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis, characterization, and structural analysis of this compound compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_structure_analysis Single-Crystal Structure Analysis s1 Prepare Bi(NO₃)₃ Solution s3 Mix Solutions under Controlled Conditions (pH, Temp, Molar Ratio) s1->s3 s2 Prepare H₂C₂O₄ Solution s2->s3 s4 Precipitation s3->s4 s5 Filter and Wash Precipitate s4->s5 s6 Dry Product s5->s6 c1 Powder X-ray Diffraction (PXRD) s6->c1 Phase Identification c2 Infrared Spectroscopy (IR) s6->c2 Functional Group Analysis c3 Thermogravimetric Analysis (TGA) s6->c3 Thermal Stability c4 Scanning Electron Microscopy (SEM) s6->c4 Morphology a1 Grow Single Crystals s6->a1 For Detailed Structure a2 Mount Crystal a1->a2 a3 X-ray Data Collection a2->a3 a4 Data Processing a3->a4 a5 Structure Solution and Refinement a4->a5 a6 Final Structural Model a5->a6 logical_relationship cluster_conditions Synthesis Conditions cluster_products Resulting this compound Phase cond_pH pH cond_temp Temperature prod_7h2o Bi₂(C₂O₄)₃·7H₂O cond_temp->prod_7h2o Room Temp prod_8h2o Bi₂(C₂O₄)₃·8H₂O cond_temp->prod_8h2o 80 °C cond_ratio [C₂O₄²⁻]/[Bi³⁺] Ratio prod_basic Bi(C₂O₄)OH cond_ratio->prod_basic = 1 prod_6h2o Bi₂(C₂O₄)₃·6H₂O cond_ratio->prod_6h2o > 2 cond_ratio->prod_7h2o = 1.5 cond_ratio->prod_8h2o = 2 cond_time Reaction Time cond_time->prod_6h2o > 1 hr (leads to recrystallization)

References

The Influence of Atmosphere on the Thermal Decomposition of Bismuth Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of bismuth oxalate under various atmospheric conditions. Understanding these decomposition pathways is critical for the controlled synthesis of bismuth-containing materials, such as pure bismuth metal, bismuth oxides, and composite materials, which have applications in catalysis, electronics, and pharmaceutical development. This document summarizes key quantitative data, details experimental methodologies, and visually represents the decomposition processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to the Thermal Decomposition of this compound

This compound, typically in its hydrated form (Bi₂(C₂O₄)₃·nH₂O), is a common precursor for the synthesis of various bismuth compounds. Its thermal decomposition is a multi-step process that is highly sensitive to the surrounding atmosphere. The primary stages of decomposition involve dehydration, followed by the breakdown of the anhydrous oxalate. The composition of the gaseous environment—whether inert (e.g., nitrogen, argon), oxidizing (e.g., air, oxygen), or under vacuum—plays a decisive role in the final product's composition and morphology.

Experimental Protocols

The investigation of the thermal decomposition of this compound typically involves a combination of analytical techniques to monitor mass loss, thermal events, and changes in the solid and gaseous phases.

Synthesis of this compound Precursor

A common method for synthesizing hydrated this compound involves the chemical precipitation from aqueous solutions.

Procedure:

  • A solution of bismuth nitrate (e.g., 0.2 M) is prepared in nitric acid (e.g., 1 M) to prevent hydrolysis.

  • An oxalic acid solution (e.g., 0.3 M) is prepared separately.

  • The two solutions are progressively mixed with constant stirring, leading to the formation of a white precipitate of this compound.[1]

  • The precipitate is then filtered, thoroughly washed with deionized water to remove any unreacted reagents, and dried at ambient temperature.[1]

  • To prevent partial dehydration before analysis, the synthesized oxalate can be stored at a low temperature (e.g., 5°C).[1]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition behavior.

Typical TGA/DSC Experimental Setup:

  • Instrument: A thermobalance capable of precise mass measurement as a function of temperature and time.

  • Sample Mass: Approximately 80 mg of the this compound powder is placed in a crucible (e.g., silica or alumina).[1]

  • Heating Rate: A controlled heating rate, often 10 K/min, is applied.[2]

  • Atmosphere: The decomposition is carried out under a controlled atmosphere with a specific gas flow rate. Common atmospheres include:

    • Inert: Nitrogen (N₂) or Argon (Ar)

    • Oxidizing: Air or Oxygen (O₂)

    • Vacuum: The system is evacuated to a low pressure (e.g., 5 mbar).[1]

  • Temperature Range: The analysis is typically conducted from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

  • Evolved Gas Analysis: A mass spectrometer or Fourier Transform Infrared (FTIR) spectrometer can be coupled with the TGA instrument to analyze the gaseous decomposition products.[1]

Characterization of Solid Products

The solid intermediates and final products of the decomposition are characterized using various analytical techniques:

  • X-Ray Diffraction (XRD): To identify the crystalline phases of the resulting materials.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology and granulometry of the precursor and the decomposition products.[1]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the solid residues at different stages of decomposition.[1]

Data Presentation: Quantitative Analysis of Thermal Decomposition

The thermal decomposition of hydrated this compound, primarily Bi₂(C₂O₄)₃·7H₂O, exhibits distinct stages of mass loss corresponding to dehydration and oxalate decomposition. The temperature ranges and final products are highly dependent on the atmosphere.

AtmosphereDecomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ProductReference
Vacuum DehydrationAmbient - 200~14.7 (for 7 H₂O)H₂OBi₂(C₂O₄)₃[1]
Oxalate Decomposition200 - 300~31.1CO₂Bi (metallic) [1][3]
Air DehydrationAmbient - 200~14.7 (for 7 H₂O)H₂OBi₂(C₂O₄)₃[1]
Oxidative Decomposition~270Not specifiedCO₂, COβ-Bi₂O₃ [1][3]
Nitrogen (N₂) DehydrationNot specifiedNot specifiedH₂OBi₂(C₂O₄)₃[4][5]
Oxalate Decomposition230 - 265Not specifiedCO₂, COBi (nanoparticles) [4][5]

Note: The mass loss percentages are theoretical calculations for Bi₂(C₂O₄)₃·7H₂O and may vary based on the actual hydration state of the precursor. Some studies have noted a two-step dehydration process for Bi₂(C₂O₄)₃·7H₂O, with a loss of four water molecules around 38°C and the remaining three between 86 and 105°C.[1]

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in studying the thermal decomposition of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_analysis Thermal & Material Analysis s1 Bismuth Nitrate Solution s3 Mixing & Precipitation s1->s3 s2 Oxalic Acid Solution s2->s3 s4 Filtering & Washing s3->s4 s5 Drying s4->s5 a1 TGA / DSC Analysis (Different Atmospheres) s5->a1 This compound Precursor a2 Evolved Gas Analysis (MS / FTIR) a1->a2 a3 Solid Residue a1->a3 a4 XRD Analysis a3->a4 a5 SEM Analysis a3->a5

Caption: Experimental workflow for the synthesis and analysis of this compound.

decomposition_pathways cluster_atmospheres Decomposition Atmosphere start Bi₂(C₂O₄)₃·nH₂O dehydrated Bi₂(C₂O₄)₃ start->dehydrated Dehydration (+ nH₂O) atm_vac Vacuum dehydrated->atm_vac atm_air Air (Oxidizing) dehydrated->atm_air atm_n2 Nitrogen (Inert) dehydrated->atm_n2 prod_bi Metallic Bismuth (Bi) atm_vac->prod_bi 200-300°C (+ 6CO₂) prod_bi2o3 Bismuth Oxide (β-Bi₂O₃) atm_air->prod_bi2o3 ~270°C (+ 3CO₂ + 3CO) prod_bi_nano Bismuth Nanoparticles atm_n2->prod_bi_nano 230-265°C (+ 6CO₂)

Caption: Influence of atmosphere on this compound decomposition pathways.

Discussion of Decomposition Mechanisms under Different Atmospheres

Inert Atmosphere (Nitrogen) and Vacuum

Under an inert atmosphere, such as nitrogen, or under vacuum, the decomposition of anhydrous this compound proceeds via the reduction of Bi³⁺ ions by the oxalate anions, which act as a reducing agent.[4][5] The overall reaction can be represented as:

Bi₂(C₂O₄)₃(s) → 2Bi(s) + 6CO₂(g)[1]

This process typically occurs in the temperature range of 200-300°C.[1] The absence of an external oxidizing agent allows for the formation of metallic bismuth. When conducted under a nitrogen atmosphere, this method can be used to synthesize small bismuth particles.[4][5]

Oxidizing Atmosphere (Air)

In the presence of an oxidizing atmosphere like air, the decomposition pathway is significantly altered. While the oxalate ions still decompose, the presence of oxygen leads to the simultaneous oxidation of the resulting bismuth species. The decomposition in air yields bismuth oxide, specifically the metastable β-Bi₂O₃ phase, at around 270°C.[1][3] The reaction is more complex and involves the release of both carbon dioxide and carbon monoxide:

Bi₂(C₂O₄)₃(s) + 3/2 O₂(g) → Bi₂O₃(s) + 3CO₂(g) + 3CO(g)

The formation of the metastable β-Bi₂O₃ phase highlights the potential of using controlled thermal decomposition to access specific crystalline phases of materials.[1]

Conclusion

The thermal decomposition of this compound is a versatile process for the synthesis of various bismuth-based materials. The choice of atmosphere is a critical parameter that dictates the final product. An inert or vacuum environment favors the formation of metallic bismuth, making it a suitable method for producing bismuth powders and nanoparticles. Conversely, an oxidizing atmosphere leads to the formation of bismuth oxide, offering a route to specific polymorphs like β-Bi₂O₃. For researchers and professionals in materials science and drug development, a thorough understanding and control of these decomposition pathways are essential for the rational design and synthesis of materials with desired properties and functionalities.

References

In-depth Technical Guide on the Solubility of Bismuth Oxalate in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds have a long history in medicine, valued for their therapeutic properties. The solubility of these compounds is a critical factor influencing their bioavailability and efficacy. Bismuth oxalate, with the chemical formula Bi₂(C₂O₄)₃, is a bismuth salt of oxalic acid. Like many metal oxalates, it is sparingly soluble in water but exhibits enhanced solubility in acidic solutions. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in acidic media, details experimental protocols for its quantification, and presents available solubility data.

Chemical Principles of this compound Dissolution in Acidic Solutions

The dissolution of this compound in an aqueous solution is governed by its solubility product constant (Ksp). However, in acidic solutions, the solubility is significantly increased due to the reaction of the oxalate ions (C₂O₄²⁻) with hydrogen ions (H⁺). This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the solid.

The primary chemical equilibria involved in the dissolution of this compound in an acidic solution are:

  • Dissolution of this compound: Bi₂(C₂O₄)₃(s) ⇌ 2Bi³⁺(aq) + 3C₂O₄²⁻(aq)

  • Protonation of the Oxalate Ion: C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

In the presence of certain acids, such as hydrochloric acid or nitric acid, the bismuth(III) ions can also form complex ions, further increasing the solubility of this compound.

  • In Hydrochloric Acid: Bi³⁺(aq) + 4Cl⁻(aq) ⇌ [BiCl₄]⁻(aq)

  • In Nitric Acid: Bismuth(III) can form various nitrate complexes, although these are generally weaker than the chloride complexes.

A simplified representation of the key reactions influencing the solubility of this compound in an acidic environment is depicted in the following diagram:

DissolutionEquilibrium cluster_solid Solid Phase cluster_aqueous Aqueous Phase Bi2(C2O4)3(s) Bi2(C2O4)3(s) Bi^3+ Bi^3+ Bi2(C2O4)3(s)->Bi^3+ Dissolution C2O4^2- C2O4^2- Bi2(C2O4)3(s)->C2O4^2- Dissolution [BiCl4]^- (in HCl) [BiCl4]^- (in HCl) Bi^3+->[BiCl4]^- (in HCl) HC2O4^- HC2O4^- C2O4^2-->HC2O4^- + H+ H+ H+ H+->HC2O4^- H2C2O4 H2C2O4 H+->H2C2O4 HC2O4^-->H2C2O4 + H+ Cl^- (from HCl) Cl^- (from HCl) Cl^- (from HCl)->[BiCl4]^- (in HCl)

Figure 1: Equilibrium reactions of this compound in an acidic solution.

Quantitative Solubility Data

pHCalculated Solubility of BiC₂O₄(OH) (mol/L)
0.11.1 x 10⁻⁷
13.2 x 10⁻⁷
21.0 x 10⁻⁶
53.2 x 10⁻⁵

Source: Synthesis of basic bismuth(III) oxalate by precipitation from nitrate solutions, Russian Journal of Applied Chemistry, 2017.[1]

It is important to note that the solubility of Bi₂(C₂O₄)₃ is expected to be higher than that of the basic oxalate due to the higher molar ratio of oxalate ions available for protonation.

Experimental Protocol for Determining the Solubility of this compound in Acidic Solutions

The following is a generalized experimental protocol for determining the solubility of this compound in an acidic solution using the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.

4.1. Materials and Reagents

  • This compound (Bi₂(C₂O₄)₃), pure solid

  • Acidic solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl or HNO₃)

  • Deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for bismuth analysis

  • pH meter

4.2. Experimental Workflow

The workflow for determining the solubility of this compound is outlined in the diagram below.

ExperimentalWorkflow start Start prep_solution Prepare acidic solutions of known concentrations start->prep_solution add_solid Add excess this compound to each acidic solution prep_solution->add_solid equilibrate Equilibrate samples in a thermostatically controlled shaker add_solid->equilibrate separate Separate the solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the bismuth concentration in the supernatant using ICP-OES or AAS separate->analyze calculate Calculate the molar solubility analyze->calculate end End calculate->end

Figure 2: Experimental workflow for determining this compound solubility.

4.3. Detailed Methodology

  • Preparation of Saturated Solutions:

    • Prepare a series of acidic solutions of the desired concentrations.

    • Accurately weigh an excess amount of this compound and add it to a known volume of each acidic solution in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

    • Place the containers in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

    • To separate the supernatant from the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a syringe filter (0.22 µm) to remove any remaining solid particles.

  • Analysis of Bismuth Concentration:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., the same acidic solution used for dissolution) to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of bismuth in the diluted samples using a calibrated ICP-OES or AAS instrument.

  • Calculation of Solubility:

    • From the measured concentration of bismuth in the diluted supernatant and the dilution factor, calculate the concentration of bismuth in the original saturated solution.

    • Convert the concentration of bismuth to the molar solubility of this compound using the stoichiometry of the dissolution reaction (1 mole of Bi₂(C₂O₄)₃ produces 2 moles of Bi³⁺).

Conclusion

The solubility of this compound is markedly enhanced in acidic solutions due to the protonation of the oxalate ion. The extent of this enhancement is dependent on the pH of the solution and the presence of complexing agents such as chloride ions. While specific quantitative solubility data for neutral this compound remains a subject for further investigation, the provided theoretical framework and experimental protocol offer a solid foundation for researchers and professionals in the pharmaceutical and chemical sciences to explore and quantify the dissolution behavior of this compound. A thorough understanding of these principles is essential for the development of bismuth-based therapeutics with optimized bioavailability and efficacy.

References

An In-depth Technical Guide to the Molecular Weight and Composition of Bismuth(III) Oxalate (Bi₂(C₂O₄)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and elemental composition of Bismuth(III) oxalate (Bi₂(C₂O₄)₃). The document outlines the theoretical calculations, presents the data in a structured format, details common experimental protocols for empirical validation, and includes a logical diagram of the compound's composition.

Molecular Weight and Composition

Bismuth(III) oxalate is an inorganic compound with the chemical formula Bi₂(C₂O₄)₃. Its molecular weight and elemental composition are fundamental properties crucial for stoichiometric calculations, material characterization, and quality control in research and development.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom in the formula. The atomic weights used for this calculation are:

  • Bismuth (Bi): 208.98040 u[1]

  • Carbon (C): 12.011 u[2]

  • Oxygen (O): 15.999 u[3][4]

The formula Bi₂(C₂O₄)₃ consists of:

  • 2 Bismuth atoms

  • 6 Carbon atoms (2 atoms per oxalate ion × 3 oxalate ions)

  • 12 Oxygen atoms (4 atoms per oxalate ion × 3 oxalate ions)

Calculation: MW = (2 × 208.98040 u) + (6 × 12.011 u) + (12 × 15.999 u) MW = 417.9608 u + 72.066 u + 191.988 u MW = 682.015 u

Elemental Composition

The percentage composition by mass for each element is calculated as follows:

  • % Bismuth (Bi) = (Mass of Bi / Total MW) × 100 = (417.9608 / 682.015) × 100 ≈ 61.28%

  • % Carbon (C) = (Mass of C / Total MW) × 100 = (72.066 / 682.015) × 100 ≈ 10.57%

  • % Oxygen (O) = (Mass of O / Total MW) × 100 = (191.988 / 682.015) × 100 ≈ 28.15%

Data Summary

The quantitative data for Bismuth(III) oxalate is summarized in the table below for easy reference.

PropertyValue
Chemical Formula Bi₂(C₂O₄)₃
Molecular Weight 682.015 g/mol
Elemental Composition
Bismuth (Bi)61.28%
Carbon (C)10.57%
Oxygen (O)28.15%
Atomic Weights Used
Bismuth (Bi)208.98040 u[1]
Carbon (C)12.011 u[2]
Oxygen (O)15.999 u[3][4]

Experimental Protocols

The theoretical values are confirmed experimentally using various analytical techniques. Mass spectrometry is a primary method for determining molecular mass, while combustion analysis is a standard procedure for finding the elemental composition of carbon and other elements.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound with high precision.[1][5] Electrospray Ionization (ESI-MS) is a suitable technique for this purpose.[2][6]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of Bismuth(III) oxalate is prepared in an appropriate solvent system, typically a mixture of water, a low surface tension organic solvent (e.g., methanol or acetonitrile), and a small amount of acid (e.g., formic acid) to facilitate ionization.[2]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to a stainless steel capillary, creating a fine, charged mist of droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous analyte ions.[2]

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak with the highest mass in the spectrum (excluding isotope peaks) typically corresponds to the molecular ion, from which the molecular weight of the compound can be determined.[5]

Elemental Composition Determination via Combustion Analysis

Combustion analysis is a robust method used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[7] For Bismuth(III) oxalate, this technique would be used to quantify the carbon content. Oxygen is typically determined by difference or through a separate pyrolysis method. The Bismuth content would be determined using a technique like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

Methodology: CHNS/O Elemental Analyzer

  • Sample Preparation: A small, precise amount (typically 1-5 mg) of the dried, pure Bismuth(III) oxalate sample is weighed into a tin capsule.[8][9]

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[8][10] The sample undergoes "flash combustion," converting carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and sulfur into sulfur dioxide (SO₂).[10][11]

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (containing copper) to remove excess oxygen and reduce nitrogen oxides to nitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column for separation.[10]

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to its concentration.[8]

  • Calculation: The instrument's software compares the detector signals to those from a certified standard of known composition. Using the initial sample weight, the software calculates the percentage by mass of each element (C, H, N, S) in the original sample.[8]

Visualization

Logical Diagram: Compositional Breakdown

The following diagram illustrates the hierarchical breakdown of Bismuth(III) oxalate into its constituent elements, showing the number of atoms and their contribution to the total molecular formula.

G compound Bi₂(C₂O₄)₃ Molecular Weight: 682.015 u sub_bi 2 x Bi Bismuth compound->sub_bi sub_oxalate 3 x (C₂O₄) Oxalate compound->sub_oxalate elem_c 2 x C Carbon sub_oxalate->elem_c elem_o 4 x O Oxygen sub_oxalate->elem_o

Caption: Compositional hierarchy of Bismuth(III) oxalate.

Experimental Workflow: Elemental Analysis

This diagram outlines the major steps involved in determining the elemental composition of a compound using a combustion analyzer.

G A 1. Sample Weighing (1-5 mg in Tin Capsule) B 2. Combustion (~1000°C in O₂) A->B C 3. Gas Reduction & Purification B->C D 4. GC Separation (CO₂, H₂O, N₂) C->D E 5. TCD Detection D->E F 6. Data Analysis (% Composition) E->F

References

A Technical Guide to the Historical Preparation of Bismuth Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the historical methods for the preparation of bismuth oxalate. While bismuth compounds have been used in medicine for centuries, the specific synthesis of this compound gained prominence with the development of modern chemistry.[1][2][3] The primary historical method for preparing this compound is through precipitation, a technique that has been refined over time but remains fundamentally unchanged.

This guide outlines the core precipitation method, detailing the necessary reagents, reaction conditions, and analytical characterization, based on foundational chemical principles and early 20th-century chemical literature.

Core Synthesis: Precipitation from Bismuth Nitrate

The most historically significant and straightforward method for synthesizing this compound involves the reaction of a soluble bismuth salt, typically bismuth(III) nitrate, with oxalic acid in an aqueous solution. This reaction results in the formation of a poorly soluble this compound precipitate.

General Reaction

The fundamental chemical equation for this precipitation reaction is:

2 Bi(NO₃)₃ + 3 H₂C₂O₄ → Bi₂(C₂O₄)₃(s) + 6 HNO₃

In practice, the reaction is often carried out in a nitric acid solution to maintain the solubility of the bismuth nitrate reactant and to influence the crystalline form of the product. Depending on the reaction conditions, various hydrated forms of this compound or basic this compound can be produced.[4][5][6]

Experimental Protocols

The following protocols are based on precipitation methods described in the scientific literature, reflecting the historical approach to inorganic salt preparation.

Method 1: Preparation of Bismuth(III) Oxalate Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

This method details the synthesis of a specific hydrate of this compound, a common product under controlled laboratory conditions.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃), concentrated

  • Distilled water

Procedure:

  • Preparation of Bismuth Nitrate Solution: Dissolve a specific molar concentration of bismuth(III) nitrate pentahydrate in a dilute nitric acid solution. The nitric acid is crucial to prevent the hydrolysis of the bismuth salt. A typical concentration would be a 0.2 M solution of bismuth nitrate in 1 M nitric acid.[7]

  • Preparation of Oxalic Acid Solution: Prepare a molar excess of oxalic acid dihydrate in distilled water. For instance, a 0.3 M solution of oxalic acid.[7]

  • Precipitation: Slowly add the oxalic acid solution to the bismuth nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Digestion and Filtration: Continue stirring the mixture for a set period, for example, one hour, to allow for the complete precipitation and maturation of the crystals.[6] The precipitate is then collected by filtration.

  • Washing and Drying: The collected precipitate should be washed thoroughly with distilled water to remove any unreacted reagents and nitric acid.[7] The product is then dried at a low temperature, for instance, at ambient temperature, to prevent decomposition.[7]

Data Presentation

The composition of the resulting this compound is highly dependent on the reaction conditions. The following table summarizes how varying these conditions can lead to different products.

Molar Ratio (Oxalate:Bi)Temperature (°C)Reaction Time (h)Resulting CompoundReference
1:1Wide range1Basic this compound (Bi(C₂O₄)OH)[5]
1.5:1Room Temperature1This compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)[5]
2:1801This compound Octahydrate (Bi₂(C₂O₄)₃·8H₂O)[5]
4:1Not specified>1This compound Hexahydrate (Bi₂(C₂O₄)₃·6H₂O)[5]

Logical Workflow for Historical this compound Preparation

The following diagram illustrates the general workflow for the historical precipitation method of preparing this compound.

Historical_Bismuth_Oxalate_Preparation Workflow for Historical this compound Preparation cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation and Purification cluster_product Final Product Bi_Nitrate Bismuth Nitrate Solution (in Nitric Acid) Mixing Mixing and Stirring Bi_Nitrate->Mixing Oxalic_Acid Oxalic Acid Solution (in Water) Oxalic_Acid->Mixing Filtration Filtration Mixing->Filtration Precipitate Formation Washing Washing with Water Filtration->Washing Drying Low-Temperature Drying Washing->Drying Final_Product This compound Drying->Final_Product

Workflow for the historical preparation of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Bismuth Oxalate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth oxalate (Bi₂(C₂O₄)₃), a key inorganic precursor, is of significant interest in various scientific fields, including materials science and pharmaceuticals. Its primary role lies in its utility as a starting material for the synthesis of bismuth-containing compounds, such as high-purity bismuth oxides and bismuth-based drugs.[1] The controlled thermal decomposition of this compound allows for the production of bismuth oxides with specific polymorphs and nanostructures, which are crucial for applications in catalysis, gas sensors, and solid oxide fuel cells. In the pharmaceutical industry, bismuth compounds are known for their gastroprotective and antimicrobial properties.[1][2] this compound serves as a precursor for creating nanoparticulate bismuth compounds, which can enhance bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the physical and chemical characteristics of this compound powder, complete with experimental protocols and visual diagrams to support researchers in their work.

Physical and Chemical Properties

This compound is typically a white powder.[3][4] Its properties can vary slightly depending on its hydration state, with several hydrated forms being reported, most commonly the heptahydrate (Bi₂(C₂O₄)₃·7H₂O) and hexahydrate (Bi₂(C₂O₄)₃·6H₂O).[5][6] It is generally considered to be a stable compound under normal storage conditions.

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Source(s)
CAS Number 6591-55-5[7]
Molecular Formula C₆Bi₂O₁₂[7][8]
Molecular Weight 682.02 g/mol [7][8]
Property Value Remarks Source(s)
Appearance White Powder[3][4]
Solubility in Water Highly insoluble/Practically insoluble[3][7]
Solubility in Other Solvents Insoluble in alcohol. Soluble in moderately dilute HCl or HNO₃.[7]
Melting Point Not ApplicableDecomposes before melting.[3]
Boiling Point 365.1 °CThis value is likely inaccurate as the compound decomposes at a lower temperature.[3]
Density Not AvailableSpecific density values are not consistently reported in the literature.[3]

Synthesis and Characterization Workflow

The synthesis and characterization of this compound powder typically follow a standardized workflow to ensure the desired stoichiometry and purity.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Bismuth Nitrate & Oxalic Acid) precipitation Precipitation Reaction start->precipitation filtration Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying at Ambient Temperature washing->drying product This compound Powder drying->product xrd XRD Analysis product->xrd Structural Analysis ftir FTIR Spectroscopy product->ftir Functional Group Analysis tga Thermal Analysis (TGA/DSC) product->tga Thermal Behavior sem SEM Imaging product->sem Morphological Analysis

A typical experimental workflow for the synthesis and characterization of this compound powder.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound powder.

Synthesis of this compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

This protocol is adapted from the precipitation method described in the literature.[5][6]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid to prevent hydrolysis.

  • Prepare a 0.3 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water.

  • Slowly add the oxalic acid solution to the bismuth nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the precipitate using a vacuum filtration apparatus.

  • Wash the collected precipitate thoroughly with deionized water to remove any unreacted reagents and nitric acid.

  • Dry the resulting this compound powder at ambient temperature. For storage, it is recommended to keep it at a low temperature (e.g., 5°C) to prevent partial dehydration.[5]

X-Ray Diffraction (XRD) Analysis

This is a general protocol for the XRD analysis of a powder sample.[9][10]

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation:

    • Grind the this compound powder to a fine, uniform consistency using a mortar and pestle. This ensures random orientation of the crystallites.[9]

    • Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.[10]

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the voltage and current for the X-ray source (e.g., 40 kV and 40 mA), the scan range (e.g., 10-70° 2θ), the step size (e.g., 0.02°), and the scan speed.

  • Data Collection:

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • The resulting diffractogram can be used to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., the ICDD Powder Diffraction File).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a solid sample using the KBr pellet method.[11][12]

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry both the this compound powder and potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind a small amount of the this compound sample (1-2 mg) with a larger amount of KBr (100-200 mg) until a fine, homogeneous mixture is obtained.[12]

    • Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.

  • Data Collection:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the oxalate group and any water of hydration. For this compound, characteristic bands for the oxalate group are expected around 1600 cm⁻¹ (C=O stretching), 1380 cm⁻¹ (C-O stretching), and 800 cm⁻¹ (Bi-O stretching and O-C=O bending).[5]

Thermogravimetric Analysis (TGA)

This is a general procedure for analyzing the thermal decomposition of a material.[13][14][15]

Instrumentation:

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation:

    • Weigh a small amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[13]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Select the desired atmosphere (e.g., air, nitrogen) and flow rate.

    • Program the temperature profile, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

  • Data Collection:

    • Start the analysis and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The temperatures at which these events occur and the percentage of mass loss can be determined from the curve.

Chemical Characteristics

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere.

  • In an inert atmosphere (e.g., nitrogen): this compound heptahydrate first undergoes dehydration in one or more steps, typically below 200°C.[16] The anhydrous this compound then decomposes to form metallic bismuth and carbon dioxide at higher temperatures, generally between 200°C and 300°C.[5][16]

  • In an oxidizing atmosphere (e.g., air): The initial dehydration steps are similar to those in an inert atmosphere. However, the subsequent decomposition of the anhydrous oxalate yields bismuth(III) oxide (Bi₂O₃) instead of metallic bismuth.[5] This decomposition typically occurs around 270°C.[5] The specific polymorph of Bi₂O₃ formed can be influenced by the experimental conditions.

G Thermal Decomposition Pathway of Bi₂(C₂O₄)₃·7H₂O cluster_air In Air (Oxidizing Atmosphere) cluster_nitrogen In Nitrogen (Inert Atmosphere) start_air Bi₂(C₂O₄)₃·7H₂O dehydrated_air Bi₂(C₂O₄)₃ start_air->dehydrated_air < 200°C (-7H₂O) oxide β-Bi₂O₃ dehydrated_air->oxide ~270°C (+O₂) (-6CO) start_n2 Bi₂(C₂O₄)₃·7H₂O dehydrated_n2 Bi₂(C₂O₄)₃ start_n2->dehydrated_n2 < 200°C (-7H₂O) metal Bi (metallic) dehydrated_n2->metal 200-300°C (-6CO₂)

The thermal decomposition pathway of this compound heptahydrate in different atmospheres.

Applications in Drug Development

Bismuth compounds have a long history of use in medicine, particularly for gastrointestinal ailments.[1] this compound is a valuable precursor in the synthesis of pharmaceutically active bismuth compounds. Its ability to be decomposed into bismuth oxides with controlled particle sizes makes it particularly useful for producing nano-sized materials. These nanomaterials can exhibit enhanced antimicrobial and anti-cancer properties and may have improved bioavailability.[2][17] The synthesis of bismuth-based drugs often involves the conversion of this compound to a more soluble form or its direct use in solid-state reactions to produce the desired active pharmaceutical ingredient.

Safety Information

This compound is considered to be poisonous.[7] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[18] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of the powder.[19] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[18][19]

References

Bismuth Oxalate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6591-55-5

Molecular Formula: Bi₂(C₂O₄)₃

This technical guide provides an in-depth overview of bismuth oxalate, a compound of interest for various research and development applications, including its potential, though less explored, role in drug development. This document details its chemical and physical properties, synthesis protocols, and thermal decomposition characteristics.

Chemical and Physical Properties

This compound is a white powder that is practically insoluble in water and alcohol. It is, however, soluble in moderately diluted hydrochloric or nitric acid.[1][2] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 6591-55-5[3]
Molecular Formula C₆Bi₂O₁₂[4][5]
Molecular Weight 682.02 g/mol [1][5][6]
Appearance White powder[4]
Solubility Insoluble in water and ethanol; soluble in dilute acids[4]
Percent Composition C: 10.57%, Bi: 61.28%, O: 28.15%[1][2]

Synthesis of this compound

Several methods for the synthesis of this compound and its hydrated forms have been reported. The resulting product's morphology and hydration state are highly dependent on the synthesis conditions, such as reactant concentrations, temperature, and pH.

Experimental Protocol: Synthesis of Hydrated this compound (Bi₂(C₂O₄)₃·7H₂O)

A common method for the synthesis of hydrated this compound involves the precipitation from bismuth nitrate and oxalic acid solutions.

Materials:

  • Bismuth nitrate (0.2 M) in 1 M nitric acid

  • Oxalic acid solution (0.3 M)

Procedure:

  • The bismuth nitrate and oxalic acid solutions are progressively mixed with constant stirring.

  • A white precipitate of this compound forms.

  • The precipitate is filtered and washed thoroughly with water.

  • The product is then dried at ambient temperature. To prevent partial dehydration, the obtained oxalate can be stored at 5°C.[7]

The resulting product can be characterized using various analytical techniques, including X-ray powder diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR).[7]

Experimental Protocol: Synthesis of Basic this compound (BiC₂O₄(OH))

Basic this compound can be synthesized by direct precipitation from nitrate solutions with the addition of oxalic acid. The morphology of the resulting product is influenced by the reaction medium and temperature.[8]

Characterization and Thermal Analysis

The thermal decomposition of this compound has been studied to understand its stability and the formation of bismuth oxides.

Thermal Decomposition of Hydrated this compound

The thermal decomposition of Bi₂(C₂O₄)₃·7H₂O has been investigated using Controlled Transformation Rate Thermal Analysis (CRTA). The decomposition occurs in two main steps:

  • Dehydration: The loss of water molecules.

  • Decomposition: The transformation of the anhydrous oxalate into metallic bismuth or bismuth oxide, depending on the atmosphere (vacuum or air), with the release of carbon dioxide.[7]

Under vacuum, the decomposition between 200 and 300°C leads to the formation of metallic bismuth. In an air atmosphere, the controlled decomposition at around 270°C can yield the metastable β-Bi₂O₃ phase.[7]

Thermal Analysis Data for Basic this compound

The oxidative thermolysis of basic this compound (BiC₂O₄(OH)) occurs in the temperature range of 260-310°C, accompanied by exothermic effects. The final thermolysis product is bismuth oxide. The mass loss corresponding to this decomposition is approximately 26.3% (theoretical value 25.8%).

SampleDecomposition Temperature Range (°C)DTA Peak (°C)
Sample I (synthesized at 40°C)270-310300
Sample II (synthesized at 80°C)260-300280

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Bismuth Nitrate Solution (0.2M in 1M HNO3) C Mix Solutions with Constant Stirring A->C B Prepare Oxalic Acid Solution (0.3M) B->C D Precipitation of this compound C->D E Filter the Precipitate D->E F Wash with Water E->F G Dry at Ambient Temperature F->G H X-Ray Diffraction (XRD) (Phase Identification) G->H Characterize Product I Scanning Electron Microscopy (SEM) (Morphology Analysis) G->I Characterize Product J Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) G->J Characterize Product K Thermogravimetric and Differential Thermal Analysis (TG-DTA) (Thermal Stability) G->K Characterize Product

Caption: A flowchart illustrating the synthesis of this compound followed by its characterization.

Relevance to Drug Development

While this compound itself is not a widely used pharmaceutical, bismuth compounds, in general, have a long history in medicine, particularly for treating gastrointestinal disorders.[9][10][11] Colloidal bismuth subcitrate and bismuth subsalicylate are well-known active pharmaceutical ingredients.[11]

The interest in bismuth-based drugs stems from their antimicrobial and anticancer properties.[9][12] Bismuth compounds have been shown to be effective against Helicobacter pylori and are being investigated for their potential in cancer therapy.[9][11] The biological activity of bismuth is attributed to its ability to interact with various cellular pathways.

Although specific signaling pathways for this compound are not well-documented, the general mechanisms of action for bismuth compounds involve:

  • Inhibition of bacterial enzymes: Bismuth ions can inhibit key enzymes in pathogens like H. pylori.

  • Disruption of cellular processes: Bismuth can interfere with bacterial adhesion, ATP synthesis, and protein synthesis.

  • Induction of apoptosis in cancer cells: Some bismuth complexes have been shown to induce programmed cell death in tumor cells.

The synthesis of bismuth-containing nanoparticles, including those derived from bismuth precursors, is an active area of research for applications in drug delivery.[13] Bismuth nanoparticles are being explored for their potential to enhance the targeted delivery of anticancer drugs.

The following diagram depicts a generalized overview of the biological targets of bismuth compounds, which could be relevant for future research into the pharmaceutical applications of this compound.

G Potential Biological Targets of Bismuth Compounds cluster_bacteria Antibacterial Effects (e.g., H. pylori) cluster_cancer Anticancer Effects Bi Bismuth Compounds (e.g., this compound derivatives) Enzyme Enzyme Inhibition (e.g., Urease, Catalase) Bi->Enzyme Adhesion Inhibition of Bacterial Adhesion Bi->Adhesion ATP Disruption of ATP Synthesis Bi->ATP Protein Inhibition of Protein and DNA Synthesis Bi->Protein Apoptosis Induction of Apoptosis Bi->Apoptosis ROS Generation of Reactive Oxygen Species (ROS) Bi->ROS Angiogenesis Inhibition of Angiogenesis Bi->Angiogenesis

Caption: Biological targets of bismuth compounds in bacteria and cancer cells.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Bismuth Oxalate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of various bismuth oxalate hydrates. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the thermal decomposition behavior of these compounds, which are often precursors for the synthesis of bismuth-containing materials.

Introduction

Bismuth compounds are of significant interest in various fields, including pharmaceuticals and materials science. This compound hydrates, with the general formula Bi₂(C₂O₄)₃·nH₂O, serve as important precursors for the production of high-purity bismuth oxides (e.g., β-Bi₂O₃) and metallic bismuth nanoparticles.[1][2][3] Thermogravimetric analysis is a critical technique for characterizing these hydrates, providing precise information on their thermal stability, hydration states, and decomposition pathways. This guide synthesizes findings from multiple studies to present a detailed picture of the TGA of these materials.

Synthesis of this compound Hydrates

The precise nature of the this compound hydrate obtained is highly dependent on the synthesis conditions. Key parameters influencing the final product include pH, temperature, and the molar ratio of bismuth to oxalate ions.

Experimental Protocol for Synthesis

A common method for synthesizing this compound hydrates involves the precipitation from a bismuth nitrate solution with oxalic acid.[4][5]

  • Preparation of Solutions:

    • A 0.2 M solution of bismuth nitrate (Bi(NO₃)₃·5H₂O) is prepared by dissolving the salt in 1 M nitric acid.[4]

    • A 0.3 M solution of oxalic acid (H₂C₂O₄·2H₂O) is prepared in deionized water.[4]

  • Precipitation:

    • The two solutions are progressively mixed with constant stirring.[1] The pH of the resulting mixture is a critical factor. For instance, at room temperature and a pH < 0.5 with an excess of oxalic acid, Bi₂(C₂O₄)₃·7H₂O is typically precipitated.[4]

    • To obtain other forms, such as Bi₂(C₂O₄)₃·6H₂O, the mixture may be heated to above 75°C for one hour while maintaining a pH below 1.0.[4][5]

    • Basic this compound, BiOH(C₂O₄), can be formed when the molar ratio of oxalate to bismuth is close to unity.[2]

  • Washing and Drying:

    • The resulting white precipitate is filtered and washed thoroughly with deionized water to remove any unreacted reagents.[1]

    • The product is then dried at ambient temperature. To prevent partial dehydration before analysis, it is advisable to store the obtained oxalate at a low temperature, for example, 5°C.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound hydrates, TGA curves typically reveal a multi-step decomposition process.

Experimental Protocol for TGA

The following protocol is a generalized procedure based on common practices in the cited literature.

  • Sample Preparation: A small, accurately weighed amount of the this compound hydrate (typically 5-10 mg) is placed in an appropriate TGA crucible (e.g., alumina or platinum).

  • Instrumentation: A calibrated thermogravimetric analyzer is used. The system is often coupled with other analytical techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the evolved gases.[6][7]

  • TGA Parameters:

    • Heating Rate: A linear heating rate, commonly 10°C/min, is applied.[7][8]

    • Temperature Range: The analysis is typically run from ambient temperature up to 600-800°C to ensure complete decomposition.

    • Atmosphere: The experiment can be conducted under different atmospheres to study its effect on the decomposition mechanism:

      • Inert Atmosphere (e.g., Nitrogen, Argon): To study the intrinsic thermal decomposition.[9]

      • Oxidizing Atmosphere (e.g., Air, Oxygen): To study oxidative decomposition, which is relevant for the synthesis of bismuth oxides.[1]

      • Vacuum: To facilitate the removal of gaseous products.[1]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding percentage mass loss. The derivative of the TGA curve (DTG) helps to identify the temperatures of the maximum decomposition rates.

Quantitative TGA Data and Decomposition Pathways

The thermal decomposition of this compound hydrates generally proceeds in two or more distinct stages: dehydration followed by the decomposition of the anhydrous oxalate.

Dehydration

The first stage of mass loss corresponds to the removal of water molecules. The number of water molecules and the temperature at which they are lost can vary depending on the specific hydrate.

For Bi₂(C₂O₄)₃·7H₂O , the dehydration often occurs in multiple steps. One study noted a first weight loss at about 38°C corresponding to four water molecules, followed by another between 86°C and 105°C for the remaining three water molecules.[1]

Oxalate Decomposition

Following dehydration, the anhydrous this compound decomposes. The final product of this decomposition is highly dependent on the atmosphere used during the analysis.

  • Under an inert (e.g., Nitrogen) or vacuum atmosphere: The anhydrous oxalate decomposes to form metallic bismuth (Bi) and carbon dioxide (CO₂).[1][3]

    • Bi₂(C₂O₄)₃ → 2 Bi + 6 CO₂

  • Under an oxidizing (e.g., Air) atmosphere: The decomposition is an oxidative process that yields bismuth(III) oxide (Bi₂O₃), carbon monoxide (CO), and carbon dioxide (CO₂). This process is often exothermic.[1][10] The formation of the metastable β-Bi₂O₃ phase has been observed around 270°C.[1]

Summary of TGA Data

The following tables summarize the quantitative data from the thermogravimetric analysis of different this compound hydrates as reported in the literature.

Table 1: TGA Data for Bi₂(C₂O₄)₃·7H₂O

Decomposition StepTemperature Range (°C)Mass Loss (Experimental %)Mass Loss (Theoretical %)Evolved SpeciesFinal ProductAtmosphereReference
Dehydration (4 H₂O)~38Not specified8.9%H₂OBi₂(C₂O₄)₃·3H₂ONot specified[1]
Dehydration (3 H₂O)86 - 105Not specified6.7%H₂OBi₂(C₂O₄)₃Not specified[1]
Oxalate Decomposition200 - 300Not specifiedNot specifiedCO₂BiVacuum[1]
Oxalate Decomposition~270Not specifiedNot specifiedCO, CO₂β-Bi₂O₃Air[1]

Table 2: TGA Data for BiOH(C₂O₄)

Decomposition StepTemperature Range (°C)Peak Temperature (°C)Evolved SpeciesFinal ProductAtmosphereReference
Oxidative Thermolysis270 - 310290H₂O, CO, CO₂β-Bi₂O₃Oxidative[10]
Oxidative Thermolysis260 - 300280H₂O, CO, CO₂β-Bi₂O₃Oxidative[10]

Table 3: TGA Data for Ammonium this compound Hydrate (Bi(NH₄)(C₂O₄)₂·3.71H₂O)

Decomposition StepTemperature Range (°C)Evolved SpeciesCommentsReference
Dehydration< 100H₂OReversible process[6][7]
Further Decomposition> 100NH₃, CO₂Decomposition of the ammonium oxalate complex[6][7]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways involved in the TGA of this compound hydrates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Synthesis Synthesis of This compound Hydrate Drying Drying and Storage Synthesis->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing Crucible Loading into TGA Crucible Weighing->Crucible TGA TGA Analyzer Crucible->TGA Furnace Heating Program (e.g., 10°C/min) TGA->Furnace Atmosphere Controlled Atmosphere (Air, N2, Vacuum) TGA->Atmosphere Mass_Loss Mass vs. Temperature (TGA Curve) TGA->Mass_Loss Gas_Analysis Evolved Gas Analysis (MS, FTIR) TGA->Gas_Analysis DTG Derivative Curve (DTG) Mass_Loss->DTG Interpretation Interpretation of Decomposition Steps DTG->Interpretation Gas_Analysis->Interpretation

Caption: Experimental workflow for the TGA of this compound hydrates.

Decomposition_Pathways cluster_dehydration Step 1: Dehydration cluster_decomposition Step 2: Oxalate Decomposition Start Bi₂(C₂O₄)₃·nH₂O Anhydrous Bi₂(C₂O₄)₃ Start->Anhydrous Heat (< 200°C) H2O + nH₂O(g) Inert Metallic Bismuth (Bi) + 6CO₂(g) Anhydrous->Inert Heat in N₂ or Vacuum (200-300°C) Oxidizing Bismuth Oxide (β-Bi₂O₃) + CO(g) + CO₂(g) Anhydrous->Oxidizing Heat in Air or O₂ (~270°C)

Caption: Thermal decomposition pathways of this compound hydrates.

Conclusion

Thermogravimetric analysis is an indispensable tool for the characterization of this compound hydrates. The data obtained from TGA provides crucial insights into the stoichiometry of hydration, thermal stability, and the conditions required to produce specific downstream products like metallic bismuth or bismuth oxides. The multi-step decomposition, sensitive to the surrounding atmosphere, highlights the importance of carefully controlled experimental conditions. The protocols and data summarized in this guide offer a solid foundation for researchers working with these versatile precursor materials.

References

Methodological & Application

Application Notes and Protocols: Bismuth Oxalate as a Precursor for Bismuth Oxide (Bi₂O₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth oxalate as a precursor. This method is advantageous for producing high-purity, homogeneous oxide powders with a high specific surface area, which are crucial for various applications, including catalysis, gas sensors, and biomedical materials.

Introduction

Bismuth oxide (Bi₂O₃) is a technologically important metal oxide with several polymorphic forms, each exhibiting unique properties. The synthesis route via a this compound precursor is a widely adopted chemical method that allows for precise control over the final product's characteristics. This process typically involves two main stages: the precipitation of a this compound precursor and its subsequent thermal decomposition (calcination) to yield bismuth oxide. The properties of the final Bi₂O₃, such as crystal phase (α-Bi₂O₃, β-Bi₂O₃), particle size, and morphology, are highly dependent on the synthesis conditions of the precursor and the parameters of the thermal treatment.

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of Bi₂O₃ from this compound precursors.

Table 1: Synthesis Parameters for this compound Precursor

ParameterValue/RangeReference
Precipitation Method Mixing of bismuth nitrate and oxalic acid solutions[1]
Solid-state reaction of bismuth nitrate and oxalic acid[2]
Bismuth Nitrate Concentration 0.2 M (in 1 M nitric acid)[1]
Oxalic Acid Concentration 0.3 M[1]
Molar Ratio (Bi(NO₃)₃ : H₂C₂O₄) 1:3[2]
Reaction Temperature Ambient Temperature[1]
160 °C (for solid-state reaction)[2]
Resulting Precursor Bi₂(C₂O₄)₃·7H₂O[1]
Mixture of Bi(C₂O₄)OH and Bi₂(C₂O₄)₃·xH₂O[2]

Table 2: Thermal Decomposition Parameters and Resulting Bi₂O₃ Properties

PrecursorAtmosphereDecomposition Temperature (°C)Resulting Bi₂O₃ PhaseParticle Size (nm)Reference
Bi₂(C₂O₄)₃·7H₂OAir~270Metastable β-Bi₂O₃-[1][3]
Bi₂(C₂O₄)₃·7H₂OVacuum200 - 300Metallic Bismuth (Bi)-[1][3]
Mixture of Bi(C₂O₄)OH and Bi₂(C₂O₄)₃·xH₂OAir280α-Bi₂O₃ (starts to crystallize)-[2]
Mixture of Bi(C₂O₄)OH and Bi₂(C₂O₄)₃·xH₂OAir500α-Bi₂O₃~150[2]
Bi(C₂O₄)OHNitrogen-Bismuth particlesNanometric[4][5]

Experimental Protocols

Protocol 1: Precipitation of this compound Hydrate (Bi₂(C₂O₄)₃·7H₂O)

This protocol is adapted from the aqueous precipitation method.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃, concentrated)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Prepare Bismuth Nitrate Solution: Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in a 1 M nitric acid solution.

  • Prepare Oxalic Acid Solution: Prepare a 0.3 M aqueous solution of oxalic acid.

  • Precipitation: While constantly stirring, slowly add the oxalic acid solution to the bismuth nitrate solution. A white precipitate of this compound will form immediately.

  • Aging: Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete precipitation and homogenization.

  • Filtration and Washing: Filter the white precipitate using a filtration apparatus. Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and by-products.

  • Drying: Dry the collected this compound precursor at ambient temperature, for instance, by keeping it in a desiccator.[1] To prevent partial dehydration, the dried oxalate can be stored at a low temperature (e.g., 5°C).[1]

Protocol 2: Solid-State Synthesis of this compound Precursor

This protocol describes a direct solid-state reaction to form a mixture of this compound complexes.[2]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Agate mortar and pestle

  • Ceramic crucible

  • Hot plate

Procedure:

  • Mixing and Grinding: In an agate mortar, thoroughly mix and grind bismuth nitrate and oxalic acid in a 1:3 molar ratio.[2]

  • Reaction: Place the ground mixture in a large ceramic crucible and heat it on a hot plate at 160°C.[2] An oxidation-reduction reaction will occur, producing brown-red nitrogen dioxide (NO₂) gas.[2]

  • Completion: Continue heating until the evolution of the brown-red gas ceases, indicating the end of the reaction. The resulting solid is the this compound precursor.

Protocol 3: Thermal Decomposition of this compound to Bismuth Oxide (Bi₂O₃)

This protocol outlines the calcination process to convert the this compound precursor into bismuth oxide.

Materials:

  • Dried this compound precursor (from Protocol 3.1 or 3.2)

  • Furnace (e.g., muffle furnace or tube furnace)

  • Crucible (e.g., alumina or porcelain)

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound precursor into a crucible.

  • Calcination: Place the crucible in the furnace.

  • Heating Program:

    • For α-Bi₂O₃: Heat the precursor in an air atmosphere to 500°C and hold for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization of the monoclinic α-phase.[2] The crystallization of α-Bi₂O₃ can begin at temperatures as low as 280°C.[2]

    • For metastable β-Bi₂O₃: Controlled thermal decomposition in air at around 270°C can yield the metastable tetragonal β-phase.[1][3]

  • Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally.

  • Collection: Carefully remove the crucible from the furnace. The resulting yellow powder is bismuth oxide (Bi₂O₃).

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Thermal Decomposition (Calcination) Bi_nitrate Bismuth Nitrate (Bi(NO₃)₃) Mixing Mixing / Reaction Bi_nitrate->Mixing Oxalic_acid Oxalic Acid (H₂C₂O₄) Oxalic_acid->Mixing Precipitate This compound Precipitate Mixing->Precipitate Washing Washing & Filtration Precipitate->Washing Drying Drying Washing->Drying Precursor This compound Precursor Powder Drying->Precursor Furnace Furnace Precursor->Furnace Heating in Air Bi2O3 Bismuth Oxide (Bi₂O₃) Powder Furnace->Bi2O3 Cooling

Caption: Experimental workflow for Bi₂O₃ synthesis from this compound.

logical_relationship start Starting Materials (Bismuth Salt, Oxalic Acid) precursor_synthesis Precursor Synthesis (Precipitation / Solid-State Reaction) start->precursor_synthesis precursor_properties Precursor Properties (Composition, Morphology) precursor_synthesis->precursor_properties thermal_decomposition Thermal Decomposition (Calcination) precursor_properties->thermal_decomposition final_product Final Product (Bismuth Oxide - Bi₂O₃) thermal_decomposition->final_product decomposition_params Decomposition Parameters (Temperature, Atmosphere) decomposition_params->thermal_decomposition product_properties Bi₂O₃ Properties (Crystal Phase, Particle Size) final_product->product_properties

Caption: Logical relationship of synthesis steps and influencing factors.

References

Synthesis of Bismuth Oxide Nanoparticles from Bismuth Oxalate Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using a bismuth oxalate precursor. The protocols outlined below are based on established thermal decomposition methods and are intended to provide a reproducible framework for obtaining Bi₂O₃ nanoparticles for various research and drug development applications.

Introduction

Bismuth oxide nanoparticles are emerging as promising materials in the biomedical field due to their high atomic number (Z=83), low toxicity, and unique physicochemical properties. These characteristics make them suitable for a range of applications, including as contrast agents for medical imaging (X-ray and CT), as radiosensitizers to enhance the efficacy of cancer radiotherapy, and as carriers for targeted drug delivery. The synthesis method detailed herein involves the preparation of a this compound precursor followed by its thermal decomposition to yield bismuth oxide nanoparticles. This approach offers good control over the final product's characteristics.

Applications in Research and Drug Development

Bismuth oxide nanoparticles possess a unique combination of properties that make them highly attractive for pharmaceutical and biomedical applications:

  • Radiosensitizers: Due to their high atomic number, Bi₂O₃ nanoparticles can effectively absorb and scatter ionizing radiation, leading to localized dose enhancement within tumors during radiotherapy. This can increase the therapeutic efficacy while potentially reducing the required radiation dose and minimizing damage to surrounding healthy tissues.

  • Bioimaging Contrast Agents: The high electron density of bismuth makes its oxide nanoparticles excellent contrast agents for X-ray-based imaging modalities like computed tomography (CT). Their use can improve the visualization of soft tissues and organs.

  • Drug Delivery Systems: The high surface area-to-volume ratio of bismuth oxide nanoparticles allows for the adsorption and conjugation of therapeutic molecules. Surface functionalization can be employed to achieve targeted delivery to specific cells or tissues, enabling controlled release of drugs at the desired site of action.[1]

  • Theranostics: The combination of imaging and therapeutic capabilities in a single agent is a key area of nanomedicine. Bismuth oxide nanoparticles can be engineered as theranostic platforms, simultaneously acting as imaging probes and therapeutic agents (e.g., radiosensitizers or drug carriers).

Experimental Protocols

This section details the step-by-step procedures for the synthesis of bismuth oxide nanoparticles, starting from the preparation of the this compound precursor.

Protocol 1: Synthesis of this compound Precursor (Bi₂(C₂O₄)₃·nH₂O)

This protocol describes the chemical precipitation of this compound from bismuth nitrate and oxalic acid.[2][3][4][5]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃) (1 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid.

    • Prepare a 0.3 M aqueous solution of oxalic acid.

  • Precipitation:

    • Slowly add the bismuth nitrate solution to the oxalic acid solution while stirring continuously with a magnetic stirrer.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.

  • Filtration and Washing:

    • Separate the white precipitate from the solution by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water several times to remove any unreacted reagents and by-products.

  • Drying:

    • Dry the collected this compound precipitate in an oven at a low temperature (e.g., 60-80 °C) for several hours or in a desiccator at room temperature until a constant weight is achieved.

    • The dried product is the this compound precursor.

Protocol 2: Synthesis of Bismuth Oxide Nanoparticles via Thermal Decomposition

This protocol details the conversion of the this compound precursor into bismuth oxide nanoparticles through calcination.[6]

Materials and Equipment:

  • Dried this compound precursor

  • Ceramic crucible or boat

  • Tube furnace or muffle furnace with temperature control

  • Mortar and pestle (optional)

Procedure:

  • Preparation of Precursor:

    • If necessary, lightly grind the dried this compound precursor using a mortar and pestle to obtain a fine powder.

  • Calcination:

    • Place a known amount of the this compound powder in a ceramic crucible.

    • Place the crucible in the furnace.

    • Heat the sample in an air or oxygen atmosphere. The final calcination temperature will influence the phase and size of the resulting Bi₂O₃ nanoparticles (see Table 1). A typical calcination profile involves:

      • Ramping up the temperature to the desired setpoint (e.g., 400-600 °C) at a controlled rate (e.g., 5 °C/min).

      • Holding the temperature at the setpoint for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate.

    • After the hold time, allow the furnace to cool down to room temperature naturally.

  • Collection of Nanoparticles:

    • Once cooled, carefully remove the crucible from the furnace.

    • The resulting pale-yellow powder is bismuth oxide nanoparticles.

    • Store the nanoparticles in a sealed container to prevent contamination.

Data Presentation

The properties of the synthesized bismuth oxide nanoparticles are highly dependent on the calcination temperature. The following table summarizes the expected relationship between calcination temperature and nanoparticle characteristics based on literature data.

Calcination Temperature (°C)Resulting Bi₂O₃ PhaseApproximate Crystallite/Particle Size (nm)Reference
270β-Bi₂O₃ (metastable)-[2]
280-500α-Bi₂O₃ (monoclinic)~150[6]
400α-Bi₂O₃Increases with temperature[7]
500α-Bi₂O₃ + γ-Bi₂O₃Larger than at lower temperatures[8]
600α-Bi₂O₃ + γ-Bi₂O₃Larger than at 500 °C[8]
700α-Bi₂O₃Largest particle size[8]

Note: The exact particle size and phase composition can vary depending on factors such as ramp rate, hold time, and atmospheric conditions during calcination.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of bismuth oxide nanoparticles from a this compound precursor.

SynthesisWorkflow cluster_precursor Protocol 1: Precursor Synthesis cluster_nanoparticles Protocol 2: Nanoparticle Synthesis Reactants Bi(NO₃)₃·5H₂O + H₂C₂O₄·2H₂O Precipitation Chemical Precipitation Reactants->Precipitation Mixing Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Precursor This compound Precursor Drying->Precursor Calcination Thermal Decomposition (Calcination) Precursor->Calcination Nanoparticles Bismuth Oxide Nanoparticles (Bi₂O₃) Calcination->Nanoparticles

Caption: Workflow for the synthesis of Bi₂O₃ nanoparticles.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the key parameters influencing the final properties of the bismuth oxide nanoparticles.

ParametersInfluence cluster_params Controllable Parameters cluster_props Resulting Nanoparticle Properties pH pH of Precipitation Precursor This compound Precursor Properties pH->Precursor Temp Calcination Temperature Phase Crystal Phase (α-Bi₂O₃, β-Bi₂O₃) Temp->Phase Size Particle Size & Distribution Temp->Size Morphology Morphology Temp->Morphology Time Calcination Time Time->Size Time->Morphology Atmosphere Calcination Atmosphere Atmosphere->Phase Precursor->Phase Precursor->Size Precursor->Morphology

Caption: Key parameters influencing nanoparticle properties.

References

Application Notes and Protocols: Bismuth Oxalate in Ceramic Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of bismuth oxalate as a precursor in the manufacturing of advanced ceramic materials. The information is intended to guide researchers and professionals in leveraging the unique properties of this compound for the synthesis of high-purity, homogeneous, and reactive ceramic powders.

Introduction

This compound (Bi₂(C₂O₄)₃·nH₂O) is a key chemical precursor in the synthesis of various bismuth-containing ceramics, including bismuth oxides (Bi₂O₃) and complex mixed-oxide systems.[1][2] Its primary advantage lies in the "soft chemistry" route it offers, which allows for the formation of ceramic powders with high specific surface area and homogeneity at relatively low temperatures.[1] This chemical precipitation method provides excellent stoichiometric control, which is crucial for producing functional ceramics with tailored properties.[3] Upon thermal decomposition, this compound yields highly reactive bismuth oxide, which can act as a sintering aid or be a primary component of the final ceramic product.[4][5]

Key Applications

The primary applications of this compound in ceramics manufacturing include:

  • Precursor for Bismuth(III) Oxide (Bi₂O₃): this compound is thermally decomposed to produce various polymorphs of bismuth oxide, including the metastable β-Bi₂O₃ phase.[1][6] These high-purity oxide powders are essential in applications such as solid oxide fuel cells, gas sensors, and photocatalysts.

  • Component in Mixed-Oxide Ceramic Synthesis: Through co-precipitation techniques, this compound can be combined with oxalates of other metals (e.g., calcium, strontium, copper) to produce homogeneous precursor mixtures.[1][3] This method is widely employed in the manufacturing of high-temperature superconductors and other complex oxide ceramics.[1]

  • In-situ Formation of Sintering Aids: The thermal decomposition of this compound within a ceramic green body can form finely dispersed bismuth oxide particles. Bismuth oxide is a known liquid-phase sintering aid that can significantly lower the sintering temperature and enhance the densification of various ceramic systems, such as zirconia (ZrO₂) and tin oxide (SnO₂).[4][5]

  • Dopant Source: this compound can be used as a source for doping bismuth into other ceramic matrices, such as barium titanate (BaTiO₃), to modify their dielectric and piezoelectric properties.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes the chemical precipitation of hydrated this compound from bismuth nitrate and oxalic acid.[1][9]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃, 1 M)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Stirring apparatus

  • Filtration system (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid.

  • Prepare a 0.3 M aqueous solution of oxalic acid.

  • While continuously stirring, slowly add the oxalic acid solution to the bismuth nitrate solution. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the white precipitate using a filtration system.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

  • Dry the collected this compound powder at ambient temperature or in a desiccator. For some applications, drying in an oven at a low temperature (e.g., up to 80 °C) for an extended period (e.g., 18 hours) can be performed.[3]

  • Store the dried powder in a cool, dry place to prevent premature dehydration.[1]

Protocol 2: Thermal Decomposition of this compound to Bismuth Oxide

This protocol outlines the calcination process to convert the synthesized this compound into bismuth oxide.

Materials and Equipment:

  • Synthesized this compound powder

  • Crucible (e.g., alumina, silica)

  • High-temperature furnace with atmospheric control

Procedure:

  • Place a known amount of the dried this compound powder into a crucible.

  • Place the crucible in the furnace.

  • Heat the sample according to a predefined thermal program. The specific temperatures and heating rates will determine the resulting phase of bismuth oxide. For example, heating in air at a rate of 10 °C/min to around 270 °C can yield the metastable β-Bi₂O₃ phase.[1][6]

  • The decomposition generally occurs in multiple steps, starting with dehydration at lower temperatures (e.g., between 38 °C and 105 °C for Bi₂(C₂O₄)₃·7H₂O) followed by the decomposition of the oxalate around 230-274 °C.[1]

  • Hold the sample at the final calcination temperature for a sufficient duration (e.g., 2-6 hours) to ensure complete conversion to the oxide.[3]

  • Cool the furnace down to room temperature and collect the resulting bismuth oxide powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and thermal treatment of this compound for ceramic applications.

Table 1: Synthesis Parameters for this compound

ParameterValueReference
Bismuth Nitrate Concentration0.2 M[1]
Oxalic Acid Concentration0.3 M[1]
Precipitating AgentOxalic Acid[1][3][9]
Drying TemperatureAmbient or up to 80 °C[1][3]
Resulting StoichiometryBi₂(C₂O₄)₃·7H₂O[1]

Table 2: Thermal Decomposition Data for this compound (Bi₂(C₂O₄)₃·7H₂O)

AtmosphereTemperature Range (°C)EventResulting ProductReference
Air~38DehydrationLoss of 4 H₂O[1]
Air86 - 105DehydrationLoss of 3 H₂O[1]
Air~270DecompositionMetastable β-Bi₂O₃[1][6]
Vacuum200 - 300DecompositionMetallic Bismuth (Bi)[1][6]
Nitrogen (N₂)230 - 265Exothermic DecompositionMetallic Bismuth (Bi)[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for producing bismuth oxide ceramics from this compound.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_processing Ceramic Processing Bi_Nitrate Bi(NO₃)₃ Solution Precipitation Precipitation Bi_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Filtering_Washing Filtering & Washing Precipitation->Filtering_Washing Drying Drying Filtering_Washing->Drying Bi_Oxalate This compound Powder Drying->Bi_Oxalate Calcination Calcination Bi_Oxalate->Calcination Bi_Oxide Bismuth Oxide Powder Calcination->Bi_Oxide Mixing Mixing (Optional) Bi_Oxide->Mixing Shaping Shaping Mixing->Shaping Sintering Sintering Shaping->Sintering Final_Ceramic Final Ceramic Product Sintering->Final_Ceramic

Caption: Workflow for ceramic production using this compound.

Chemical Transformation Pathway

This diagram shows the chemical transformation of this compound into bismuth oxide upon heating in an air atmosphere.

chemical_pathway start_node Bi₂(C₂O₄)₃·7H₂O (Hydrated this compound) intermediate_node Bi₂(C₂O₄)₃ (Anhydrous this compound) start_node->intermediate_node Heat (38-105°C) byproduct1 + 7H₂O (gas) final_node β-Bi₂O₃ (Bismuth Oxide) intermediate_node->final_node Heat (~270°C, Air) byproduct2 + 6CO₂ (gas)

Caption: Thermal decomposition of this compound to bismuth oxide.

References

Application Notes and Protocols: Bismuth Oxalate in Catalysis and Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of bismuth oxalate, primarily as a precursor, in the field of catalysis and photocatalysis. The focus is on the synthesis of bismuth oxide (Bi₂O₃) nanoparticles from a this compound precursor and their subsequent use in the photocatalytic degradation of organic pollutants.

Introduction: The Role of this compound as a Catalyst Precursor

This compound (Bi₂(C₂O₄)₃) serves as a crucial intermediate in the synthesis of various phases of bismuth oxide (Bi₂O₃), a semiconductor material with significant photocatalytic activity. The oxalate precursor method is a widely used technique that allows for the controlled production of Bi₂O₃ nanoparticles with high purity and specific morphologies. This method involves the precipitation of this compound, followed by thermal decomposition (calcination) to yield the desired bismuth oxide catalyst. The properties of the final Bi₂O₃ catalyst, such as its crystalline phase (α-Bi₂O₃, β-Bi₂O₃), particle size, and surface area, are influenced by the conditions of the oxalate precipitation and subsequent calcination, which in turn affect its catalytic and photocatalytic performance.

Data Presentation: Photocatalytic Degradation of Organic Pollutants

The following tables summarize the quantitative data from various studies on the photocatalytic degradation of organic pollutants using bismuth oxide catalysts derived from this compound precursors.

Table 1: Photocatalytic Degradation of Rhodamine B (RhB)

CatalystPollutant (Initial Conc.)Catalyst DoseLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
α-Bi₂O₃RhB (10 mg/L)0.4 g/LUV (366 nm)12100[1][2]
α-Bi₂O₃RhBNot SpecifiedVisible LightNot SpecifiedHigh[2]

Table 2: Photocatalytic Degradation of Malachite Green (MG)

CatalystPollutant (Initial Conc.)Catalyst DosepHTemperature (°C)Irradiation Time (min)Degradation Efficiency (%)Reference
Bi₂O₃MG (50 ppm)0.01 g45012076[3]
Pb-doped Bi₂O₃MG (50 ppm)0.01 g45012092[3]

Table 3: Photocatalytic Degradation of Methylene Blue (MB)

CatalystPollutant (Initial Conc.)Catalyst DoseLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Bi₂O₃MB (5 mg/L)1 g/LLED White LightNot SpecifiedHigh[4]

Table 4: Photocatalytic Degradation of Other Organic Pollutants

CatalystPollutantLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
β-Bi₂O₃/Bi₂WO₆PhenolUVNot SpecifiedHigh[5]
Bi₂O₃/FeAmoxicillinNot SpecifiedNot Specified76.34[6]

Experimental Protocols

Synthesis of Bismuth Oxide Photocatalyst via this compound Precursor

This protocol describes a common method for synthesizing α-Bi₂O₃ nanoparticles using a this compound precursor.[1][2]

Materials:

  • Bismuth (III) nitrate hexahydrate (Bi(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Agate mortar and pestle

  • Ceramic crucible

  • Hot plate

  • Tubular furnace

Procedure:

  • Preparation of this compound Precursor:

    • In an agate mortar, thoroughly mix and grind bismuth (III) nitrate hexahydrate and oxalic acid dihydrate in a 1:3 molar ratio.

    • Place the mixture in a large ceramic crucible and heat on a hot plate at 160 °C. An oxidation-reduction reaction will occur, producing a brown-red gas (NO₂).

    • Continue heating until the reaction ceases and the oxalate precursor is obtained.

  • Thermal Decomposition to α-Bi₂O₃:

    • Place the obtained this compound precursor in a tubular furnace.

    • Heat the precursor in the range of 280–500 °C. The thermal decomposition of the oxalate will result in the formation of the final α-Bi₂O₃ oxide. The crystallization of the monoclinic α-Bi₂O₃ structure begins at approximately 280 °C.[2]

Protocol for Photocatalytic Degradation of Organic Dyes

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized Bi₂O₃ nanoparticles in the degradation of an organic dye like Rhodamine B.[1][4]

Materials and Equipment:

  • Synthesized Bi₂O₃ photocatalyst

  • Rhodamine B (or other target organic pollutant)

  • Deionized water

  • Quartz reactor cell with a cooling water jacket

  • Magnetic stirrer

  • UV lamp (e.g., 450 W medium-pressure mercury vapor arc lamp, λ = 366 nm) or other suitable light source (e.g., LED white light)

  • UV-Vis spectrophotometer

  • Syringes and microfilters

Procedure:

  • Preparation of the Reaction Suspension:

    • Prepare an aqueous solution of the target organic pollutant (e.g., 10 mg/L Rhodamine B).

    • In a 250 mL quartz reactor cell, add a specific amount of the Bi₂O₃ photocatalyst (e.g., 0.1 g) to the pollutant solution.[1]

  • Adsorption-Desorption Equilibrium:

    • Keep the suspension in the dark and stir continuously for 1 hour to ensure that adsorption-desorption equilibrium of the pollutant on the catalyst surface is reached.

  • Photocatalytic Reaction:

    • Place the reactor under the light source (e.g., UV lamp).

    • Maintain constant stirring and a constant temperature (e.g., 25 °C) using the cooling water jacket throughout the experiment.

  • Sample Analysis:

    • At regular time intervals, withdraw a small aliquot (e.g., 3 mL) of the suspension using a syringe.

    • Filter the aliquot through a microfilter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the maximum absorption wavelength of the pollutant (e.g., 554 nm for Rhodamine B) using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Visualizations: Diagrams of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-derived photocatalysts.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor cluster_calcination Thermal Decomposition start Bismuth Nitrate & Oxalic Acid mix Grinding & Mixing (1:3 Molar Ratio) start->mix heat1 Heating at 160°C mix->heat1 precursor This compound Precursor heat1->precursor furnace Heating in Tubular Furnace (280-500°C) precursor->furnace catalyst α-Bi₂O₃ Photocatalyst furnace->catalyst

Caption: Workflow for the synthesis of α-Bi₂O₃ photocatalyst from a this compound precursor.

Photocatalysis_Workflow A Prepare Pollutant Solution & Add Bi₂O₃ Catalyst B Stir in Dark (Adsorption-Desorption Equilibrium) A->B C Irradiate with Light Source (e.g., UV Lamp) B->C D Take Aliquots at Time Intervals C->D E Filter to Remove Catalyst D->E F Analyze with UV-Vis Spectrophotometer E->F G Calculate Degradation Efficiency F->G

Caption: Experimental workflow for photocatalytic degradation of organic pollutants.

Photocatalysis_Mechanism cluster_catalyst Bi₂O₃ Nanoparticle VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation Pollutant Organic Pollutant h->Pollutant Direct Oxidation Light Light (hν) Light->VB Excitation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad O2_rad->Pollutant Oxidation OH_rad->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation

References

Application Notes and Protocols for the Precipitation Synthesis of Basic Bismuth(III) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of basic bismuth(III) oxalate, BiC₂O₄(OH), via a precipitation method. This compound serves as a valuable precursor for the synthesis of various bismuth-containing active pharmaceutical ingredients (APIs) and functional materials. The protocols outlined below are based on established laboratory procedures and offer a reproducible method for obtaining high-purity basic bismuth(III) oxalate.

Introduction

Bismuth compounds have a long history in medicine, valued for their antibacterial and gastroprotective properties.[1][2] Basic bismuth(III) oxalate is a key intermediate in the production of other bismuth salts used in pharmaceuticals, such as those for treating gastrointestinal disorders like peptic ulcers and gastritis, often associated with Helicobacter pylori infections.[1][2] The precipitation method described herein is a straightforward and effective approach for the synthesis of this compound. The morphology and purity of the final product can be controlled by careful adjustment of reaction parameters such as reactant molar ratio, temperature, and pH.[3][4]

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the synthesis of basic bismuth(III) oxalate.

Reagents
  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Ammonia solution (NH₄OH)

  • Deionized water

Synthesis of Basic Bismuth(III) Oxalate [BiC₂O₄(OH)]

This protocol is adapted from studies on the precipitation of bismuth oxalates from nitrate solutions.[3][4][5]

  • Preparation of Bismuth Nitrate Solution: Prepare a 0.75–0.80 M solution of bismuth(III) nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in a dilute nitric acid solution. The initial acidic condition (pH ~0.1) is crucial to prevent premature hydrolysis of the bismuth salt.[3]

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid. The concentration should be calculated to achieve the desired molar ratio of oxalate ions to bismuth(III) ions.

  • Precipitation: Heat the bismuth nitrate solution to the desired reaction temperature (see Table 1). Add the oxalic acid solution to the heated bismuth nitrate solution dropwise while stirring continuously. Maintain a molar ratio (n) of oxalate ions to Bi(III) ions of 1.0.[3][5]

  • pH Adjustment: After the addition of oxalic acid, adjust the pH of the reaction mixture to approximately 1 by the slow addition of an ammonia solution. This step is critical for the formation of the basic bismuth oxalate.[3]

  • Digestion and Maturation: Continue stirring the mixture at the reaction temperature for 1 hour to allow the precipitate to digest and the particle size to homogenize.[6]

  • Filtration and Washing: After the reaction is complete, filter the white precipitate using a Buchner funnel. Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.

  • Drying: Dry the collected precipitate in an oven at a temperature of 50-60°C until a constant weight is achieved.

Data Presentation

The following tables summarize the key experimental parameters and their influence on the resulting this compound product.

Table 1: Reaction Conditions for the Synthesis of Basic Bismuth(III) Oxalate and Other Bismuth Oxalates

ProductOxalate:Bi(III) Molar Ratio (n)Temperature (°C)pHReference
BiC₂O₄(OH) 1.030 - 80~1[3][4]
Bi₂(C₂O₄)₃·7H₂O1.525Not specified[4][5]
Bi₂(C₂O₄)₃·8H₂O2.080Not specified[5]
Bi₂(C₂O₄)₃·6H₂O> 4.0 or prolonged stirring of Bi₂(C₂O₄)₃·8H₂ONot specifiedNot specified[5]

Table 2: Influence of Synthesis Temperature on the Morphology of Basic Bismuth(III) Oxalate (at n=1.0)

Temperature (°C)MorphologyParticle SizeReference
40Well-formed rhombic prisms1–2 µm long, ~0.5 µm wide[4]
80Flat plates0.5–1 µm long, 0.2–0.4 µm wide, ~0.05 µm thick[4]

Characterization

The synthesized basic bismuth(III) oxalate should be characterized to confirm its composition and purity. The following techniques are recommended:

  • X-Ray Diffraction (XRD): To confirm the crystalline phase of the product. The diffraction pattern should match the standard for BiC₂O₄(OH).[3]

  • Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational bands of the oxalate and hydroxide groups.[3]

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the composition of the compound.[3]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.[3][4]

Diagrams

Experimental Workflow

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing cluster_analysis Characterization prep_bi Prepare 0.75-0.80 M Bi(NO₃)₃ solution in dilute HNO₃ heat Heat Bi(NO₃)₃ solution (30-80°C) prep_bi->heat prep_ox Prepare aqueous oxalic acid solution add_ox Add oxalic acid solution (n=1.0) with stirring prep_ox->add_ox heat->add_ox adjust_ph Adjust pH to ~1 with ammonia solution add_ox->adjust_ph digest Stir for 1 hour adjust_ph->digest filter Filter the precipitate digest->filter wash Wash with deionized water filter->wash dry Dry at 50-60°C wash->dry product Final Product: Basic Bismuth(III) Oxalate dry->product xrd XRD product->xrd sem SEM product->sem tga TGA product->tga ir_raman IR & Raman product->ir_raman

Caption: Workflow for the synthesis and characterization of basic bismuth(III) oxalate.

Logical Relationship of Synthesis Parameters

synthesis_parameters cluster_inputs Controllable Parameters cluster_outputs Product Characteristics molar_ratio Molar Ratio (Oxalate:Bi) composition Composition (e.g., BiC₂O₄(OH)) molar_ratio->composition determines temperature Temperature morphology Morphology temperature->morphology influences particle_size Particle Size temperature->particle_size influences ph pH ph->composition critical for

Caption: Key parameters influencing the properties of the synthesized this compound.

References

Hydrothermal Synthesis of Bismuth Oxalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bismuth oxalate via hydrothermal methods. Bismuth compounds are of increasing interest in the biomedical field for their potential therapeutic applications, and controlled synthesis of precursor materials like this compound is crucial for the development of novel drug delivery systems and therapeutic agents. The hydrothermal method offers a robust route to produce crystalline this compound with tunable morphologies.

Summary of Hydrothermal Synthesis Parameters and Resulting Morphologies

For a comparative overview, the following table summarizes key parameters from various hydrothermal synthesis protocols for this compound precursors. Please note that detailed quantitative data such as particle size, surface area, and yield are often not extensively reported for the intermediate oxalate product in the literature, with a greater focus being placed on the final bismuth oxide material after calcination.

Bismuth PrecursorOxalate SourceTemperature (°C)Time (h)Resulting this compound SpeciesMorphologyReference
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)Oxalic Acid (H₂C₂O₄)17014This compound PrecursorNot Specified[1]
Not SpecifiedSodium Oxalate (Na₂C₂O₄)16024This compound PrecursorNot Specified[1]
Bismuth Nitrate (Bi(NO₃)₃)Oxalic Acid (H₂C₂O₄)Not Specified (Hydrothermal Treatment of Precipitate)Not SpecifiedBi(C₂O₄)OHMicroribbons[1]

Experimental Protocols

The following section details experimental procedures for the synthesis of this compound.

Protocol 1: Hydrothermal Synthesis of this compound Precursor

This protocol is a general method for producing a this compound precursor, which can be subsequently used for the synthesis of bismuth oxide materials.

Materials:

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Teflon-lined Stainless Steel Autoclave

Procedure:

  • In a typical synthesis, prepare an aqueous solution of bismuth nitrate pentahydrate and an aqueous solution of oxalic acid.

  • Mix the two solutions under stirring.

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 170°C in an oven.[1]

  • Maintain the temperature for 14 hours.[1]

  • After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Collect the white precipitate by filtration.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Protocol 2: Hydrothermal Synthesis of Basic this compound (Bi(C₂O₄)OH) with Controlled Morphology

This protocol focuses on the synthesis of basic this compound, where reaction conditions can be tuned to influence the morphology of the final product. The pH of the initial solution plays a significant role in determining the morphology of the resulting oxalate precursor.[2]

Materials:

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) or Nitric Acid (HNO₃) for pH adjustment

  • Teflon-lined Stainless Steel Autoclave

Procedure:

  • Dissolve bismuth nitrate pentahydrate in deionized water.

  • Dissolve oxalic acid in deionized water.

  • Slowly add the oxalic acid solution to the bismuth nitrate solution under vigorous stirring.

  • Adjust the pH of the resulting suspension to the desired value using either ammonium hydroxide to increase the pH or nitric acid to decrease it. The pH has been shown to influence the morphology of the oxalate precursors.[2]

  • Transfer the suspension to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to a temperature in the range of 160°C for 24 hours.[1]

  • After the hydrothermal treatment, let the autoclave cool to room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the product in a vacuum oven.

Experimental Workflow and Logic Diagrams

To visualize the experimental process and the relationships between synthesis parameters and outcomes, the following diagrams are provided.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing Bi_precursor Bismuth Precursor (e.g., Bi(NO₃)₃·5H₂O) Mixing Mixing in Solvent (e.g., Deionized Water) Bi_precursor->Mixing Oxalate_precursor Oxalate Precursor (e.g., H₂C₂O₄) Oxalate_precursor->Mixing pH_adjustment pH Adjustment (Optional) Mixing->pH_adjustment Autoclave Transfer to Autoclave pH_adjustment->Autoclave Heating Heating (e.g., 160-170°C) Autoclave->Heating Time Reaction Time (e.g., 14-24 h) Heating->Time Cooling Cooling to Room Temperature Time->Cooling Filtration Filtration/ Centrifugation Cooling->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Product Drying->Final_Product

Caption: General workflow for the hydrothermal synthesis of this compound.

parameter_influence Parameters Synthesis Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time pH pH of Solution Parameters->pH Precursors Precursor Type & Concentration Parameters->Precursors Morphology Morphology (e.g., nanorods, microribbons) Temperature->Morphology influences Crystallinity Crystallinity Temperature->Crystallinity influences Time->Crystallinity influences pH->Morphology strongly influences Composition Composition (e.g., Bi(C₂O₄)OH, Bi₂(C₂O₄)₃·nH₂O) pH->Composition influences Precursors->Composition determines Properties Product Properties Morphology->Properties Crystallinity->Properties Composition->Properties

Caption: Influence of key parameters on this compound properties.

References

Application Notes and Protocols: The Role of Bismuth Oxalate in Varistor Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction: Metal Oxide Varistors (MOVs) are ceramic components essential for protecting electronic circuits from voltage surges. Their function relies on a unique microstructure, typically composed of conductive zinc oxide (ZnO) grains surrounded by electrically insulating intergranular boundary layers.[1][2] Bismuth oxide (Bi₂O₃) is the most critical additive for forming these non-ohmic grain boundaries.[1][3] The method of introducing Bi₂O₃ significantly impacts the final device performance. Bismuth oxalate (Bi₂(C₂O₄)₃·nH₂O) is frequently used as a chemical precursor to Bi₂O₃. This approach, known as a chemical route or wet-chemical method, offers distinct advantages over the conventional mechanical mixing of oxide powders, primarily by ensuring a more homogeneous distribution of bismuth throughout the varistor precursor mixture.[4][5] This homogeneity leads to a more uniform microstructure and, consequently, more reliable and superior electrical properties in the final sintered ceramic.

Application Notes

Principle of Using this compound

The primary advantage of using this compound is its ability to decompose at a relatively low temperature to form a fine, highly reactive bismuth oxide in-situ. This process ensures an exceptionally uniform distribution of the key bismuth-containing phase among the ZnO particles before the critical high-temperature sintering stage.

Key Advantages:

  • Enhanced Homogeneity: Chemical precipitation and mixing routes produce a more intimate and uniform mixture of precursor materials compared to the mechanical mixing of coarse oxide powders.[4]

  • Low-Temperature Decomposition: this compound decomposes to form bismuth oxide at temperatures significantly lower than typical sintering temperatures. For example, hydrated this compound decomposes in air to form the metastable β-Bi₂O₃ phase at approximately 270°C.[4][6]

  • Formation of Reactive Species: The in-situ formation of β-Bi₂O₃ yields a high-surface-area, reactive powder that readily forms a liquid phase during sintering.[4] This liquid phase aids in the densification of the ceramic and ensures a uniform coating of the ZnO grains.

  • Improved Microstructure Control: The uniform distribution of the bismuth-rich phase promotes controlled ZnO grain growth and the formation of consistent potential barriers at the grain boundaries, which is crucial for varistor performance.[3][5]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical step that dictates the nature of the resulting bismuth oxide. The process is highly dependent on the atmosphere.

  • In Air (Oxidizing Atmosphere): Hydrated this compound, such as Bi₂(C₂O₄)₃·7H₂O, undergoes a multi-step decomposition. It first loses its water of hydration at temperatures between 38°C and 105°C.[4] The anhydrous oxalate then decomposes at approximately 270°C to form the metastable tetragonal β-Bi₂O₃ phase.[4][6][7] This phase is desirable for its reactivity during the subsequent sintering process.

  • In Inert/Vacuum Atmosphere: Under an inert atmosphere (like nitrogen) or vacuum, the decomposition proceeds differently, yielding metallic bismuth (Bi) particles at temperatures between 200°C and 300°C.[4][6][8] While this is useful for applications like low-temperature solders, for varistor production, decomposition in air is standard to produce the required oxide phase.

Influence on Varistor Microstructure and Electrical Properties

The use of this compound as a precursor directly translates to improved microstructural and electrical characteristics.

  • Sintering: During sintering (typically >950°C), the finely dispersed Bi₂O₃ melts, forming a liquid phase that wets the ZnO grains. This liquid phase promotes densification by facilitating particle rearrangement and grain growth.

  • Grain Boundary Formation: Upon cooling, the bismuth-rich liquid phase segregates to the grain boundaries.[9] This layer, along with other dopants like Co, Mn, and Sb, forms the potential barriers responsible for the varistor's highly non-linear current-voltage (I-V) behavior.[1][3]

  • Electrical Performance: The uniform microstructure achieved through the oxalate route leads to a higher density of active grain boundaries per unit volume. This results in:

    • Higher Breakdown Voltage (Vb): The breakdown voltage is proportional to the number of grain boundaries between the electrodes. A finer, more uniform grain structure increases this value.[5][10]

    • Higher Nonlinear Coefficient (α): A high alpha value indicates a sharp transition from the insulating to the conducting state, which is the hallmark of a high-quality varistor. The uniformity of the grain boundary barriers enhances this property.

    • Lower Leakage Current (IL): A well-formed, continuous intergranular phase effectively insulates the ZnO grains at voltages below the breakdown voltage, minimizing standby power loss.

Data Presentation

Table 1: Thermal Decomposition of this compound Compounds
Precursor CompoundAtmosphereDecomposition Temperature Range (°C)Key Decomposition Product(s)Reference
Bi₂(C₂O₄)₃·7H₂OAir~270Metastable β-Bi₂O₃[4][6]
Bi₂(C₂O₄)₃·7H₂OVacuum200 - 300Metallic Bismuth (Bi)[4][6]
BiОН(C₂O₄)Air260 - 310β-Bi₂O₃[7]
Bi(C₂O₄)OHNitrogen~250 - 350Metallic Bismuth (Bi)[8]
Table 2: Representative Electrical Properties of ZnO-Bi₂O₃ Based Varistors
Varistor Composition (mol%)Sintering Temp. (°C)Avg. Grain Size (µm)Breakdown Field (V/mm)Nonlinear Coefficient (α)Reference
99% ZnO, 0.5% Bi₂O₃, 0.5% Sb₂O₃10001.7583< 10 (approx.)[11]
95% ZnO, 0.5% Bi₂O₃, + other oxides1050~2656> 30 (implied)[10]
97% ZnO, 0.5% Bi₂O₃, + other oxides950 - 1050N/AN/A~50[3]
MgO·(Fe₂O₃)₀.₉₉(Bi₂O₃)₀.₀₁N/AN/A16045[9]

Note: The properties are highly dependent on the full composition and processing conditions. This table provides illustrative examples.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Varistor Powder Using this compound

This protocol describes the preparation of a standard ZnO varistor powder mixture using a wet-chemical mixing route.

1. Materials & Reagents:

  • Zinc Oxide (ZnO), high purity (>99.9%)

  • This compound (Bi₂(C₂O₄)₃·7H₂O)

  • Other dopant oxides (e.g., Co₂O₃, MnO, Sb₂O₃, Cr₂O₃), high purity

  • Ethanol (or other suitable solvent)

  • Zirconia milling media

2. Procedure:

  • Weighing: Accurately weigh the raw materials according to the desired final composition (e.g., 97 mol% ZnO, 0.5 mol% Bi₂(C₂O₄)₃, 0.5 mol% Co₂O₃, etc.). Note: The molar amount of this compound should be calculated to yield the target molar percentage of Bi₂O₃ after decomposition.

  • Milling & Mixing:

    • Place the weighed powders into a milling jar with ethanol and zirconia milling balls. The solid-to-liquid-to-media ratio should be optimized for efficient mixing.

    • Mill the slurry for 12-24 hours at a moderate speed to ensure homogeneous mixing and particle size reduction.

  • Drying:

    • Separate the milling media from the slurry.

    • Dry the slurry in an oven at 80-100°C until the solvent has completely evaporated.

  • Calcination:

    • Place the dried powder in an alumina crucible.

    • Heat the powder in a furnace in an air atmosphere. A two-step calcination can be used:

      • Ramp to 350-400°C and hold for 1-2 hours to ensure the complete decomposition of this compound to bismuth oxide.

      • Ramp to a higher temperature, e.g., 600-750°C, and hold for 2 hours to initiate solid-state reactions between the component oxides (e.g., formation of spinel phases).[3]

    • Allow the furnace to cool to room temperature. The resulting powder is the varistor precursor.

G Experimental Workflow for Varistor Powder Preparation cluster_0 Step 1: Formulation cluster_1 Step 2: Homogenization cluster_2 Step 3: Powder Recovery cluster_3 Step 4: Thermal Treatment cluster_4 Result weigh Weigh Raw Materials (ZnO, Bi-Oxalate, Dopants) mill Wet Ball Milling (Ethanol, Zirconia Media) weigh->mill dry Oven Drying (80-100°C) mill->dry calcine Calcination in Air (e.g., 600-750°C) dry->calcine final_powder Homogeneous Varistor Precursor Powder calcine->final_powder

Caption: Workflow for preparing varistor precursor powder via the this compound route.

Protocol 2: Fabrication and Characterization of Varistor Discs

This protocol details the steps to create and test ceramic varistor discs from the prepared powder.

1. Materials & Equipment:

  • Varistor precursor powder (from Protocol 1)

  • Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)

  • Hydraulic press with a circular die

  • High-temperature furnace

  • Silver paste for electroding

  • Source meter or I-V curve tracer

2. Procedure:

  • Granulation: Mix the calcined powder with a few weight percent of PVA binder solution. Granulate the mixture by passing it through a sieve to create a free-flowing powder suitable for pressing.

  • Pressing:

    • Add a specific amount of the granulated powder into a steel die.

    • Uniaxially press the powder at 100-200 MPa to form a green disc.

  • Binder Burnout: Place the green discs in the furnace. Slowly heat to 500-600°C at a low ramp rate (e.g., 1-2°C/min) and hold for 2 hours to completely remove the PVA binder without causing cracks.

  • Sintering:

    • Increase the furnace temperature to the final sintering temperature (e.g., 1000-1200°C) at a ramp rate of 3-5°C/min.[11][12]

    • Hold at the peak temperature for 1-4 hours.

    • Cool the furnace down to room temperature.

  • Electrode Application:

    • Polish the parallel faces of the sintered disc.

    • Apply silver paste to both faces of the disc and cure in an oven at 600-800°C to form electrodes.

  • Electrical Characterization:

    • Measure the disc dimensions (diameter and thickness).

    • Connect the electrodes to a source meter.

    • Apply a DC voltage sweep and record the current to obtain the I-V curve.

    • Calculate Breakdown Voltage (Vb): Determine the voltage at a current density of 1 mA/cm².

    • Calculate Nonlinear Coefficient (α): Use the formula α = log(J₂/J₁)/log(E₂/E₁), where J is current density and E is the electric field, typically measured between 1 mA/cm² and 10 mA/cm².[13]

    • Measure Leakage Current (IL): Record the current at a voltage equal to 80% of Vb.

G Logical Flow: this compound's Role in Varistor Performance cluster_props start This compound (Precursor) decomp Low-Temperature Decomposition (~270°C) start->decomp Heat (Air) bi2o3 Fine, Reactive β-Bi₂O₃ Formed In-Situ decomp->bi2o3 homo Homogeneous Distribution in ZnO Matrix bi2o3->homo sinter Liquid Phase Sintering homo->sinter High Temp micro Uniform Microstructure (Consistent Grain Size & Boundaries) sinter->micro props Enhanced Electrical Properties micro->props prop1 High Breakdown Voltage props->prop1 prop2 High Nonlinear Coeff. (α) props->prop2 prop3 Low Leakage Current props->prop3

Caption: The relationship between using this compound and final varistor properties.

References

Application Notes and Protocols for the Calcination of Bismuth Oxalate to Yield Different Phases of Bismuth Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of different phases of bismuth oxide (Bi₂O₃) through the calcination of bismuth oxalate precursors. The controlled thermal decomposition of this compound is a versatile method to obtain specific crystalline phases of Bi₂O₃, such as the monoclinic α-phase and the metastable tetragonal β-phase, which are of significant interest for applications in catalysis, photocatalysis, and solid oxide fuel cells.

Introduction

Bismuth oxide (Bi₂O₃) is a technologically important material with several polymorphic forms, each exhibiting unique properties. The most stable phase at room temperature is the monoclinic α-Bi₂O₃. Other important phases include the tetragonal β-Bi₂O₃, the body-centered cubic γ-Bi₂O₃, and the cubic δ-Bi₂O₃, which is stable only at high temperatures. The synthesis of phase-pure Bi₂O₃ is crucial for its application. The calcination of this compound precursors, such as bismuth(III) oxalate heptahydrate (Bi₂(C₂O₄)₃·7H₂O) and basic this compound (Bi(C₂O₄)OH), offers a reliable route to selectively produce these phases by carefully controlling the calcination parameters.

Experimental Protocols

Protocol 1: Synthesis of Bismuth(III) Oxalate Heptahydrate (Bi₂(C₂O₄)₃·7H₂O) Precursor

This protocol describes the aqueous precipitation method for synthesizing Bi₂(C₂O₄)₃·7H₂O.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃), 1 M solution

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.2 M solution of bismuth nitrate by dissolving the appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid.

  • Prepare a 0.3 M aqueous solution of oxalic acid.

  • Slowly add the bismuth nitrate solution to the oxalic acid solution under constant vigorous stirring.[1]

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 1 hour to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted reagents.

  • Dry the collected white powder in an oven at 80°C overnight.[2]

  • Store the dried Bi₂(C₂O₄)₃·7H₂O precursor in a desiccator.

Protocol 2: Synthesis of Basic this compound (Bi(C₂O₄)OH) Precursor

This protocol outlines the synthesis of basic this compound, which can also be used as a precursor for bismuth oxide.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ammonia solution (to adjust pH)

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of bismuth nitrate in deionized water.

  • Prepare an aqueous solution of oxalic acid.

  • Add the oxalic acid solution to the bismuth nitrate solution with constant stirring.

  • Adjust the pH of the mixture to a value between 2 and 3 by adding ammonia solution dropwise.[3]

  • A white precipitate of Bi(C₂O₄)OH will form.

  • Stir the reaction mixture for 1 hour.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the product in an oven at a temperature below 100°C.

Protocol 3: Calcination of this compound to Yield β-Bi₂O₃

This protocol describes the calcination process to obtain the metastable tetragonal β-phase of bismuth oxide.

Materials:

  • This compound precursor (from Protocol 1 or 2)

  • Ceramic crucible

  • Muffle furnace with programmable temperature control

Procedure:

  • Place a known amount of the dried this compound precursor into a ceramic crucible.

  • Place the crucible in the muffle furnace.

  • Heat the sample to a temperature between 270°C and 350°C.[1][2] A study by Tortet et al. showed the formation of β-Bi₂O₃ at around 270°C.[4] Another study suggests calcining at 350°C to obtain phase-pure β-Bi₂O₃.[2]

  • Use a heating rate of 1°C/minute.[2]

  • Hold the temperature at the setpoint for a dwell time of 2 to 4 hours.

  • Cool the furnace down to room temperature at a controlled rate, for example, 3°C/minute.[2]

  • The resulting powder is tetragonal β-Bi₂O₃.

Protocol 4: Calcination of this compound to Yield α-Bi₂O₃

This protocol details the calcination process to obtain the stable monoclinic α-phase of bismuth oxide.

Materials:

  • This compound precursor (from Protocol 1 or 2) or β-Bi₂O₃ (from Protocol 3)

  • Ceramic crucible

  • Muffle furnace with programmable temperature control

Procedure:

  • Place the this compound precursor or the already synthesized β-Bi₂O₃ into a ceramic crucible.

  • Place the crucible in the muffle furnace.

  • Heat the sample to a temperature of 500°C.[2] The polymorphic conversion from β-Bi₂O₃ to α-Bi₂O₃ is reported to occur around 370°C.[5]

  • Use a heating rate of 1°C/minute.[2]

  • Maintain the temperature at 500°C for a dwell time of 2 to 4 hours to ensure complete phase transformation.

  • Cool the furnace to room temperature. A controlled cooling rate of 3°C/minute can be used.[2]

  • The final product is monoclinic α-Bi₂O₃.

Data Presentation

Table 1: Summary of Calcination Parameters and Resulting Bismuth Oxide Phases

PrecursorCalcination Temperature (°C)Heating Rate (°C/min)Dwell Time (h)Resulting PhaseReference
Bi₂(C₂O₄)₃·7H₂O~270Not SpecifiedNot SpecifiedMetastable β-Bi₂O₃[1]
This compound35012-4β-Bi₂O₃[2]
Basic this compound270-310Not Specified4-9β-Bi₂O₃[5]
This compound50012-4α-Bi₂O₃[2]
β-Bi₂O₃370Not SpecifiedNot Specifiedα-Bi₂O₃ (phase transition)[5]

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization Bi_nitrate Bismuth Nitrate (Bi(NO₃)₃·5H₂O) Precipitation Aqueous Precipitation Bi_nitrate->Precipitation Oxalic_acid Oxalic Acid (H₂C₂O₄·2H₂O) Oxalic_acid->Precipitation Bi_oxalate This compound Precursor Precipitation->Bi_oxalate Calcination_beta Calcination 270-350°C Bi_oxalate->Calcination_beta Calcination_alpha Calcination ~500°C Bi_oxalate->Calcination_alpha beta_Bi2O3 β-Bi₂O₃ (Tetragonal) Calcination_beta->beta_Bi2O3 alpha_Bi2O3 α-Bi₂O₃ (Monoclinic) Calcination_alpha->alpha_Bi2O3 beta_Bi2O3->Calcination_alpha Further Heating XRD XRD beta_Bi2O3->XRD SEM SEM beta_Bi2O3->SEM TGA_DSC TGA/DSC beta_Bi2O3->TGA_DSC alpha_Bi2O3->XRD alpha_Bi2O3->SEM alpha_Bi2O3->TGA_DSC

Caption: Experimental workflow for the synthesis and characterization of different Bi₂O₃ phases.

phase_transformation Bi_Oxalate This compound Decomposition Thermal Decomposition (in Air) Bi_Oxalate->Decomposition ~270-350°C beta_Bi2O3 β-Bi₂O₃ (Metastable Tetragonal) Decomposition->beta_Bi2O3 alpha_Bi2O3 α-Bi₂O₃ (Stable Monoclinic) beta_Bi2O3->alpha_Bi2O3 ~370-500°C (Phase Transition)

Caption: Phase transformation pathway from this compound to α-Bi₂O₃.

Characterization

The synthesized bismuth oxide phases should be characterized to confirm their crystalline structure, morphology, and thermal stability.

  • X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phase of the synthesized bismuth oxide. The diffraction patterns should be compared with standard JCPDS files for α-Bi₂O₃ (e.g., JCPDS No. 76-1730) and β-Bi₂O₃ (e.g., JCPDS No. 27-0050).[4][6]

  • Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology and particle size of the bismuth oxide powders. The morphology can be influenced by the synthesis conditions of the precursor and the calcination parameters.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA can be used to study the decomposition of the this compound precursor and determine the temperature ranges for dehydration and oxalate decomposition.[1] DSC can reveal the exothermic and endothermic processes, including the polymorphic phase transition from β- to α-Bi₂O₃, which is observed as a weak exothermic peak around 370°C without mass loss.[5]

Conclusion

The calcination of this compound precursors is a highly effective and controllable method for the selective synthesis of different phases of bismuth oxide. By carefully tuning the calcination temperature and time, it is possible to produce either the metastable β-Bi₂O₃ or the stable α-Bi₂O₃. These protocols provide a solid foundation for researchers to produce and characterize these materials for various advanced applications.

References

Application Notes and Protocols for the Synthesis of Mixed-Metal Oxides via Solid-State Reactions Involving Bismuth Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The utilization of bismuth oxalate (Bi₂(C₂O₄)₃·nH₂O) as a precursor in solid-state reactions represents a versatile and advantageous route for the synthesis of a wide array of mixed-metal oxides. This method is particularly valued for its ability to produce homogeneous, fine-particle powders at lower temperatures compared to traditional solid-state reactions involving metal oxides and carbonates. The in-situ decomposition of this compound during the reaction yields highly reactive, nascent bismuth oxide, which facilitates a more efficient and complete reaction with other metal precursors, leading to the formation of phase-pure complex oxides.

These synthesized mixed-metal oxides are of significant interest to researchers and drug development professionals due to their diverse applications, including as catalysts, in energy storage, and as advanced materials in various electronic and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of bismuth-based mixed-metal oxides using this compound as a key precursor.

Advantages of the this compound Precursor Method

The oxalate precursor route offers several key advantages over conventional solid-state synthesis methods:

  • Enhanced Homogeneity: Co-precipitation of metal oxalates or the use of finely divided this compound ensures a more intimate mixing of the metal cations on a molecular level.[1]

  • Lower Reaction Temperatures: The decomposition of this compound occurs at relatively low temperatures, providing a highly reactive form of bismuth oxide that can react with other components at reduced calcination temperatures.[2]

  • Control over Particle Size and Morphology: The oxalate method often yields nanostructured powders with high surface areas, which can be beneficial for catalytic and other surface-dependent applications.[3]

  • Formation of Metastable Phases: The use of controlled decomposition rates can allow for the stabilization of new or metastable phases of materials.[1]

Experimental Workflows and Logical Relationships

The synthesis of mixed-metal oxides using this compound typically follows one of two main pathways: the co-precipitation of mixed metal oxalates followed by calcination, or the solid-state reaction of pre-synthesized this compound with other metal precursors.

experimental_workflow cluster_coprecipitation Co-Precipitation Route cluster_solid_state Solid-State Reaction Route A1 Metal Salt Solutions (e.g., Bi(NO₃)₃, M(NO₃)₂) A3 Co-Precipitation A1->A3 A2 Oxalic Acid Solution A2->A3 A4 Filtering, Washing, Drying A3->A4 A5 Mixed-Metal Oxalate Precursor A4->A5 A6 Calcination A5->A6 A7 Mixed-Metal Oxide A6->A7 B1 This compound B3 Mixing & Grinding B1->B3 B2 Metal Oxide/Carbonate (e.g., MO, MCO₃) B2->B3 B4 Calcination B3->B4 B5 Mixed-Metal Oxide B4->B5

General synthetic routes for mixed-metal oxides using oxalate precursors.

The logical relationship for the thermal decomposition of the oxalate precursor to the final oxide product is a critical step in this process.

decomposition_pathway Precursor This compound / Mixed-Metal Oxalate Dehydration Dehydration (Loss of H₂O) Precursor->Dehydration Heat Decomposition Decomposition (Loss of CO, CO₂) Dehydration->Decomposition Further Heating Oxide_Formation Formation of Mixed-Metal Oxide Decomposition->Oxide_Formation Crystallization Crystallization & Grain Growth Oxide_Formation->Crystallization Increased Temperature/Time

Thermal decomposition pathway of oxalate precursors to form mixed-metal oxides.

Application Note 1: Synthesis of Bismuth Ferrite (BiFeO₃)

Bismuth ferrite (BiFeO₃) is a well-known multiferroic material, exhibiting both ferroelectric and antiferromagnetic properties at room temperature. The synthesis of phase-pure BiFeO₃ is challenging due to the volatility of bismuth oxide and the formation of secondary phases. The oxalate co-precipitation method is an effective route to achieve a homogeneous precursor, leading to the formation of nanocrystalline BiFeO₃ at lower temperatures.

Experimental Protocol: Co-precipitation Synthesis of BiFeO₃

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with a Bi/Fe molar ratio of 1:1. A slight excess of bismuth (e.g., 1.05:1) can be used to compensate for potential bismuth loss during calcination.

    • Prepare an aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

  • Co-precipitation:

    • Slowly add the oxalic acid solution to the mixed metal nitrate solution under constant stirring.

    • Adjust the pH of the solution to a value that ensures the complete precipitation of both bismuth and iron oxalates.

  • Precursor Processing:

    • Age the resulting precipitate for a period to ensure complete reaction.

    • Filter the precipitate and wash it thoroughly with deionized water and then with ethanol to remove any unreacted reagents.

    • Dry the washed precipitate in an oven at a temperature between 80-100 °C for several hours to obtain the bismuth-iron oxalate precursor powder.

  • Calcination:

    • Place the dried precursor powder in an alumina crucible.

    • Calcine the powder in a furnace at a temperature range of 400-600 °C for 2-4 hours in an air atmosphere. The exact temperature and time will influence the crystallinity and particle size of the final BiFeO₃ product.

Application Note 2: Synthesis of Bismuth Titanate (Bi₄Ti₃O₁₂)

Bismuth titanate (Bi₄Ti₃O₁₂) is a layered perovskite (Aurivillius phase) ferroelectric material with applications in non-volatile memory devices. The oxalate method allows for the synthesis of phase-pure Bi₄Ti₃O₁₂ at lower temperatures compared to the conventional solid-state reaction of Bi₂O₃ and TiO₂.

Experimental Protocol: Oxalate Co-precipitation Synthesis of Bi₄Ti₃O₁₂

  • Precursor Solution Preparation:

    • Prepare a solution of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid.

    • Prepare a solution of titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) in a suitable solvent.

  • Co-precipitation:

    • Mix the bismuth and titanium precursor solutions in a stoichiometric ratio of Bi:Ti = 4:3.

    • Add an oxalic acid solution to the mixed precursor solution under vigorous stirring to precipitate the mixed bismuth-titanium oxalate.

  • Precursor Processing:

    • Filter the resulting precipitate and wash it multiple times with deionized water and ethanol.

    • Dry the precipitate in an oven at approximately 80-100 °C to obtain the precursor powder.

  • Calcination:

    • Calcine the dried precursor powder in a furnace. A two-step calcination process can be employed: an initial heating at a lower temperature (e.g., 400 °C) to decompose the oxalates, followed by a higher temperature treatment (e.g., 700-900 °C) for a few hours to crystallize the Bi₄Ti₃O₁₂ phase.

Application Note 3: Synthesis of Calcium Bismuth Oxide (CaBi₂O₄)

Calcium bismuth oxide (CaBi₂O₄) is a mixed-metal oxide with potential applications in various fields. While often synthesized via a direct solid-state reaction between CaCO₃ and Bi₂O₃, the use of this compound can offer a lower temperature route.

Experimental Protocol: Solid-State Reaction using this compound

  • Precursor Preparation:

    • Synthesize this compound by precipitating a solution of bismuth nitrate with oxalic acid, followed by filtering, washing, and drying.[1]

    • Use commercially available calcium carbonate (CaCO₃).

  • Mixing and Grinding:

    • Mix stoichiometric amounts of this compound and calcium carbonate (1:1 molar ratio of Bi:Ca, so a 1:2 molar ratio of Bi₂(C₂O₄)₃ to CaCO₃).

    • Thoroughly grind the mixture in an agate mortar to ensure homogeneity. Wet grinding with a solvent like ethanol can improve mixing.

  • Calcination:

    • Place the ground powder in an alumina crucible.

    • Calcine the mixture in a furnace at a temperature of approximately 750 °C for 3 hours.[4] This temperature is lower than the typical temperatures required for the direct reaction of the respective oxides.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of mixed-metal oxides using oxalate precursors.

Table 1: Synthesis Parameters for Bismuth-Based Mixed-Metal Oxides

Mixed-Metal OxidePrecursorsMolar RatioCalcination Temperature (°C)Calcination Time (h)
BiFeO₃Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O, H₂C₂O₄·2H₂OBi:Fe = 1:1400-6002-4
Bi₄Ti₃O₁₂Bi(NO₃)₃·5H₂O, Ti[OCH(CH₃)₂]₄, H₂C₂O₄·2H₂OBi:Ti = 4:3700-9002
CaBi₂O₄Bi₂(C₂O₄)₃, CaCO₃Bi:Ca = 1:17503
BaBiO₃Ba(NO₃)₂, Bi(NO₃)₃·5H₂O, Citric Acid, Ethylene GlycolBa:Bi = 1:1800-

Note: The BaBiO₃ synthesis is a sol-gel method shown for comparison of calcination temperature for a similar bismuth-based perovskite.[5]

Table 2: Physical Properties of Synthesized Mixed-Metal Oxides

Mixed-Metal OxideSynthesis MethodCalcination Temp. (°C)Crystallite/Particle SizePhase Purity
BiFeO₃Co-precipitation500-600NanocrystallinePredominantly rhombohedral perovskite
Bi₄Ti₃O₁₂Co-precipitation700~100 nm particlesOrthorhombic
CaBi₂O₄Solid-State (Oxides)750-Monoclinic
BaBiO₃Sol-Gel80085 nm crystallite sizeMonoclinic perovskite

Data compiled from various sources. Specific properties can vary significantly with precise synthesis conditions.

Characterization

The synthesized mixed-metal oxides should be characterized using a suite of analytical techniques to confirm their phase, purity, morphology, and other properties. Standard methods include:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the particle morphology and size distribution.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of the oxalate precursors and determine the optimal calcination temperatures.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of metal-oxygen bonds and the absence of residual oxalate groups.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powders.

By following these protocols and utilizing the appropriate characterization techniques, researchers can successfully synthesize a variety of bismuth-based mixed-metal oxides with tailored properties for their specific applications.

References

Application Notes and Protocols: Bismuth Oxalate in Low-Temperature Soldering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-temperature soldering is a critical technology in the assembly of modern electronics, particularly for thermally sensitive components and flexible substrates. The use of bismuth-tin (Sn-Bi) based alloys is well-established for this purpose, offering significantly lower reflow temperatures compared to traditional lead-free solders like Sn-Ag-Cu (SAC) alloys. A novel and promising approach in this field is the use of bismuth oxalate as a precursor to generate bismuth nanoparticles in-situ within the solder paste during the reflow process. This method leverages the thermal decomposition of this compound at temperatures lower than the melting point of bulk bismuth, which can offer unique advantages in the formulation and performance of low-temperature solders.

These application notes provide a comprehensive overview of the use of this compound in low-temperature soldering, including detailed experimental protocols for its synthesis and incorporation into solder paste, as well as characterization methods.

Principle of the this compound Precursor Route

The core principle behind using this compound is its ability to thermally decompose into metallic bismuth nanoparticles at temperatures between 200°C and 300°C in an inert atmosphere.[1] This decomposition occurs in two main stages: dehydration followed by the decomposition of the anhydrous oxalate into bismuth metal and carbon dioxide gas.

The in-situ formation of bismuth nanoparticles is advantageous for several reasons:

  • Lower Melting Point: The generated bismuth nanoparticles exhibit a melting point depression, melting at temperatures reportedly around 40°C lower than bulk bismuth.[2][3][4] This can further reduce the required soldering temperature.

  • Enhanced Sintering: The high surface area of the nanoparticles can promote sintering activity at lower temperatures, potentially improving the metallurgical bond formation.

  • Homogeneous Dispersion: Introducing bismuth via a decomposable precursor can lead to a more uniform distribution of bismuth within the solder matrix.

Data Presentation: Typical Properties of Low-Temperature Solders

The following tables summarize typical quantitative data for conventional low-temperature Sn-Bi based solders. These values can serve as a baseline for comparison when evaluating experimental solder pastes formulated with this compound.

Table 1: Thermal Properties of Common Low-Temperature Solder Alloys

Solder Alloy Composition (wt.%)Solidus Temperature (°C)Liquidus Temperature (°C)Peak Reflow Temperature Range (°C)
Sn42/Bi58138138170 - 190
Sn42/Bi57/Ag1139140170 - 190
Sn42/Bi57.6/Ag0.4~139~140170 - 190
Sn-Ag-Cu (SAC305) (for comparison)217220230 - 250

Table 2: Mechanical and Wetting Properties of Sn-Bi Based Solders

PropertyTypical ValuesTest Method
Shear Strength (on Cu substrate)25 - 50 MPaDie Shear Test
Wetting Angle (on Cu substrate)30° - 55°Sessile Drop Method
Void Percentage (BGA joints)< 25%X-ray Inspection

Note: The properties of solder joints are highly dependent on the flux used, substrate finish, reflow profile, and component type.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in an experimental solder paste, followed by characterization of the resulting solder joints.

Protocol 1: Synthesis of this compound (Bi₂(C₂O₄)₃·7H₂O)

This protocol is based on chemical precipitation from bismuth nitrate and oxalic acid solutions.[2]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃), concentrated

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH meter

  • Magnetic stirrer and stir bar

  • Drying oven or desiccator

Procedure:

  • Prepare Bismuth Nitrate Solution: Dissolve bismuth (III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis. A typical concentration is 0.2 M Bi(NO₃)₃.

  • Prepare Oxalic Acid Solution: Prepare a 0.3 M solution of oxalic acid dihydrate in deionized water.

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the oxalic acid solution. A white precipitate of this compound will form immediately.

  • pH Control: Monitor the pH of the solution. For the formation of Bi₂(C₂O₄)₃·7H₂O, the pH should be maintained below 1.0.[3]

  • Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to fully form and age.

  • Filtration and Washing: Filter the white precipitate using a Büchner funnel. Wash the precipitate several times with deionized water to remove any unreacted reagents and excess acid.

  • Drying: Dry the collected this compound powder in a desiccator at room temperature or in a low-temperature oven (e.g., 40-50°C) to a constant weight.

  • Storage: Store the dried this compound powder in a sealed container at a low temperature (e.g., 5°C) to prevent partial dehydration.[1]

Protocol 2: Formulation of Experimental Solder Paste with this compound

Materials:

  • Sn-based solder powder (e.g., Sn42/Bi58 or a pure Sn powder, Type 4 or Type 5 particle size is recommended for fine pitch applications)

  • Synthesized this compound powder

  • Solder paste flux (a no-clean, low-temperature flux is recommended)

  • Spatula

  • Mixing container

  • Planetary centrifugal mixer (optional, but recommended for homogeneity)

Procedure:

  • Determine Composition: The optimal weight percentage of this compound is a key experimental variable. A starting point for investigation could be in the range of 1-10 wt.% of the total metal content.

  • Weighing: Accurately weigh the solder powder, this compound powder, and flux. A typical metal-to-flux ratio by weight for solder paste is between 85:15 and 91:9.

  • Mixing:

    • In a suitable container, first, manually blend the solder powder and the this compound powder until a visually homogeneous mixture is achieved.

    • Gradually add the flux to the powder mixture.

    • Mix thoroughly using a spatula or a planetary centrifugal mixer until a smooth, uniform paste is formed. The consistency should be suitable for stencil printing or dispensing.

Protocol 3: Solder Joint Formation and Characterization

Materials and Equipment:

  • Experimental solder paste

  • Test vehicle (e.g., printed circuit board with copper pads)

  • Surface mount components

  • Stencil printer

  • Pick-and-place machine (or manual placement)

  • Reflow oven with a nitrogen atmosphere option

  • X-ray inspection system

  • Shear tester

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • Wetting balance or contact angle goniometer

Procedure:

  • Solder Paste Printing: Use a stencil printer to deposit the experimental solder paste onto the pads of the test vehicle.

  • Component Placement: Place the surface mount components onto the solder paste deposits.

  • Reflow Soldering:

    • Process the assembly in a reflow oven, preferably with a nitrogen atmosphere to ensure the complete decomposition of this compound to bismuth metal.

    • The reflow profile will need to be optimized. A suggested starting profile would be a ramp-soak-spike profile with a peak temperature in the range of 170-190°C. The soak period can be used to facilitate the decomposition of the this compound before the main solder alloy melts.

  • Post-Reflow Inspection and Characterization:

    • Void Analysis: Use an X-ray inspection system to determine the percentage of voids in the solder joints.

    • Shear Strength Testing: Measure the shear strength of the solder joints using a die shear tester.

    • Wetting Analysis: Assess the wettability by measuring the contact angle of the solder on the pads using a goniometer or by evaluating the spreading area.

    • Microstructural Analysis: Prepare cross-sections of the solder joints and analyze the microstructure using SEM. Use EDS to confirm the distribution of bismuth and the formation of intermetallic compounds (IMCs).

Visualizations

Diagram 1: this compound Thermal Decomposition Pathway

G cluster_0 Thermal Decomposition Process BiOx_hydrated Bi₂(C₂O₄)₃·7H₂O (this compound Hydrate) BiOx_anhydrous Bi₂(C₂O₄)₃ (Anhydrous this compound) BiOx_hydrated->BiOx_anhydrous Dehydration (Heat) H2O 7H₂O (g) (Water Vapor) BiOx_hydrated->H2O Bi_np 2Bi (s) (Bismuth Nanoparticles) BiOx_anhydrous->Bi_np Decomposition (Heat, Inert Atmosphere) CO2 6CO₂ (g) (Carbon Dioxide) BiOx_anhydrous->CO2

Caption: Thermal decomposition of hydrated this compound to form bismuth nanoparticles.

Diagram 2: Experimental Workflow for Solder Paste Evaluation

G cluster_1 Workflow cluster_2 Characterization Methods synthesis Synthesis of This compound formulation Solder Paste Formulation synthesis->formulation printing Stencil Printing formulation->printing placement Component Placement printing->placement reflow Reflow Soldering placement->reflow characterization Solder Joint Characterization reflow->characterization xray X-ray (Voiding) characterization->xray shear Shear Test characterization->shear sem SEM/EDS characterization->sem wetting Wetting Analysis characterization->wetting

Caption: Workflow for the evaluation of experimental solder paste with this compound.

Conclusion

The use of this compound as a precursor for generating bismuth nanoparticles in-situ represents a promising frontier in the development of advanced low-temperature solders. This approach has the potential to further reduce soldering temperatures and enhance solder joint properties. The protocols and data presented here provide a solid foundation for researchers to explore this innovative application. Further experimental work is necessary to fully quantify the performance benefits and to optimize the formulation and processing parameters for specific applications.

References

Troubleshooting & Optimization

controlling the particle size and morphology of bismuth oxalate during precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the particle size and morphology of bismuth oxalate during precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Undesired Crystal Phase or Mixed Phases Incorrect Molar Ratio (n): The molar ratio of oxalate ions to bismuth ions (n = C₂O₄²⁻/Bi³⁺) is a primary determinant of the final product's composition.[1][2]- To obtain Bi(C₂O₄)OH , use a molar ratio of n ≈ 1.[2][3] - To precipitate Bi₂(C₂O₄)₃·7H₂O , increase the ratio to n ≈ 1.5.[2][3] - For Bi₂(C₂O₄)₃·8H₂O , a ratio of n ≈ 2 is effective, which may recrystallize into Bi₂(C₂O₄)₃·6H₂O with increased mixing time or a higher ratio (n ≈ 4).[2][3]
Inappropriate pH/Acidity: The pH of the reaction medium strongly influences which this compound species is formed.[1][4]- The formation of basic this compound, Bi(C₂O₄)OH, is favored in less acidic conditions (pH 2-3).[4] - Ensure the acidity is appropriate for your target compound. Adjusting the pH with nitric acid or ammonium hydroxide can help control hydrolysis and phase purity.[1][2]
Irregular or Poorly-Defined Crystal Morphology Suboptimal Temperature: Temperature affects crystal growth rates and can lead to different morphologies.[1][4]- For well-formed prismatic crystals of Bi(C₂O₄)OH (1-2 µm in length), a synthesis temperature of 40°C is effective.[1] - Increasing the temperature to 80°C can cause these crystals to transform into flat plates approximately 0.5-1 µm in length.[1][4]
Incorrect Reagent Addition Rate: Rapid mixing of reagents can lead to rapid nucleation and the formation of fine, irregular particles.- Employ a progressive and controlled mixing of the bismuth nitrate and oxalic acid solutions while maintaining constant, vigorous stirring to ensure homogeneity.[5]
Wide Particle Size Distribution Inhomogeneous Reaction Conditions: Localized variations in concentration or temperature due to inadequate mixing can cause simultaneous nucleation and growth, leading to a broad size distribution.- Maintain constant and efficient stirring throughout the entire precipitation process.[5] - Ensure the temperature of the reaction vessel is uniform.
Fine-Grained Powder / Small Particle Size Reaction Conditions Favoring Nucleation: High supersaturation, often caused by high reactant concentrations or rapid mixing, favors the formation of many small nuclei over the growth of existing crystals.- Consider lowering the concentration of the bismuth nitrate and oxalic acid solutions.[5] - Decrease the rate of addition of the precipitating agent. - Bismuth oxalates with compositions Bi(C₂O₄)OH and Bi₂(C₂O₄)₃·7H₂O are often obtained as fine-grained powders, which may be suitable as precursors for oxide materials.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the chemical composition of the this compound precipitate?

A1: The molar ratio of oxalate ions to bismuth ions (n = [C₂O₄²⁻]/[Bi³⁺]) is the most decisive factor in determining the stoichiometry of the final product.[2][3] For instance, ratios of 1.0, 1.5, and 2.0 can yield Bi(C₂O₄)OH, Bi₂(C₂O₄)₃·7H₂O, and Bi₂(C₂O₄)₃·8H₂O, respectively, under specific temperature and pH conditions.[2]

Q2: How does temperature influence the morphology of this compound crystals?

A2: Temperature significantly impacts crystal habit and size. For basic this compound (BiOH(C₂O₄)), increasing the synthesis temperature from 40°C to 80°C can change the morphology from well-formed rhombic or prismatic crystals to flat plates.[1][4] Similarly, for Bi₂(C₂O₄)₃∙7H₂O, an increase from 25°C to 40°C causes the size of its flat particles to increase.[4]

Q3: What is the effect of pH on the precipitation process?

A3: The pH level, or acidity of the medium, plays a crucial role in determining which compound precipitates. In nitric acid solutions, basic this compound (BiOH(C₂O₄)) can form at a pH between 2 and 3, while the neutral oxalate (Bi₂(C₂O₄)₃·7H₂O) precipitates in more acidic conditions.[4] The pH also affects the solubility of the product; for BiOH(C₂O₄), solubility increases as the pH decreases from 5 to 0.1.[1]

Q4: Can the type of mineral acid used as the solvent affect the final product?

A4: Yes, the reaction medium has an effect. Studies have shown that precipitating from nitric versus hydrochloric acid solutions can result in different crystal sizes and habits for the same this compound hydrate.[4] For example, Bi₂(C₂O₄)₃∙6H₂O precipitated from hydrochloric acid solutions forms larger, elongated prismatic crystals compared to those from nitric acid.[4]

Q5: How can I ensure the purity of the precipitated this compound?

A5: To ensure purity, carefully wash the filtered precipitate with water to remove any unreacted reagents or soluble byproducts.[5] Subsequently, dry the product at ambient temperature. For hydrated compounds, it is recommended to store them at a low temperature (e.g., 5°C) to prevent partial dehydration.[5]

Summary of Key Synthesis Parameters

The following table summarizes the influence of key experimental conditions on the resulting phase and morphology of this compound precipitates.

Molar Ratio (n = C₂O₄²⁻/Bi³⁺)Temperature (°C)pH / MediumResulting CompoundObserved Morphology & Particle Size
1.040pH 0.1 (Nitric Acid)Bi(C₂O₄)OHWell-formed prismatic crystals; 1–2 µm length, ~0.5 µm width.[1]
1.080pH 0.1 (Nitric Acid)Bi(C₂O₄)OHFlat plates; 0.5–1 µm length.[1][4]
1.525Nitric AcidBi₂(C₂O₄)₃·7H₂OAggregates of thin plates; 0.5–1 µm size, ~0.05 µm thickness.[4]
1.540Nitric AcidBi₂(C₂O₄)₃·7H₂OFlat particles up to 2 µm in size.[4]
2.080Nitric AcidBi₂(C₂O₄)₃·8H₂ORhomboidal crystals; average size 20–50 µm.[2][4]
6.060Nitric AcidBi₂(C₂O₄)₃·6H₂OElongated prismatic crystals; 10–30 µm length.[4]
6.080Hydrochloric AcidBi₂(C₂O₄)₃·6H₂OLarger prismatic crystals than those from nitric acid.[4]

Experimental Protocols

Protocol 1: General Precipitation of this compound

This protocol outlines a general method for the precipitation of this compound, which can be adapted based on the desired product characteristics summarized in the table above.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment, if necessary)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.2 M bismuth nitrate solution by dissolving Bi(NO₃)₃·5H₂O in 1 M nitric acid to prevent hydrolysis.[5]

    • Prepare a 0.3 M oxalic acid solution by dissolving H₂C₂O₄·2H₂O in deionized water.[5] Note: The concentrations can be adjusted to achieve the desired final molar ratio (n).

  • Precipitation:

    • Place the bismuth nitrate solution in a reaction vessel equipped with a magnetic stirrer.

    • Heat the solution to the desired synthesis temperature (e.g., 25°C, 40°C, 80°C) and maintain this temperature throughout the reaction.[6]

    • Slowly add the oxalic acid solution to the bismuth nitrate solution under constant, vigorous stirring.[5]

    • Continue stirring the resulting white suspension for a set duration, typically 1 hour, to ensure the reaction is complete.[6]

  • Filtration and Washing:

    • Filter the white precipitate using a suitable filtration apparatus (e.g., Büchner funnel).

    • Wash the precipitate thoroughly with deionized water to remove residual acid and unreacted ions.[5]

  • Drying and Storage:

    • Dry the washed precipitate at ambient temperature.[5]

    • To prevent dehydration of hydrated species, store the final powder at a low temperature (e.g., 5°C).[5]

Visual Guides

The following diagrams illustrate the experimental workflow and the influence of key parameters on the final product.

G Diagram 1: General Experimental Workflow for this compound Precipitation cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_final Final Product prep_bi Prepare Bi(NO₃)₃ Solution in Nitric Acid mix Mix Solutions Under Constant Stirring at Controlled Temperature prep_bi->mix prep_ox Prepare H₂C₂O₄ Solution prep_ox->mix age Age Precipitate (e.g., 1 hour) mix->age filter Filter Precipitate age->filter wash Wash with Deionized Water filter->wash dry Dry at Ambient Temperature wash->dry product This compound Powder dry->product

Caption: A flowchart of the standard experimental procedure for precipitating this compound.

G Diagram 2: Influence of Synthesis Parameters on this compound Properties cluster_params Control Parameters cluster_props Product Characteristics p1 Molar Ratio (Oxalate/Bi) o1 Crystal Phase (e.g., BiOH(C₂O₄), Bi₂(C₂O₄)₃·nH₂O) p1->o1 Primary Determinant p2 Temperature o2 Morphology (e.g., Prismatic, Plates) p2->o2 Strong Influence o3 Particle Size p2->o3 Affects Growth p3 pH / Acidity p3->o1 Influences Species p3->o2 Affects Habit

Caption: Key parameters controlling the final properties of precipitated this compound.

References

Technical Support Center: Synthesis and Purification of Bismuth Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized bismuth oxalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through precipitation. This typically involves reacting a bismuth salt, most commonly bismuth nitrate (Bi(NO₃)₃), with oxalic acid (H₂C₂O₄) in an aqueous solution. The resulting this compound precipitate is then isolated by filtration.[1][2]

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities can include unreacted starting materials, such as residual nitrates, and various metallic ions that may be present in the bismuth source. These metallic impurities often include lead (Pb), silver (Ag), zinc (Zn), copper (Cu), and iron (Fe).[3]

Q3: How does the synthesis conditions affect the purity and properties of this compound?

A3: The synthesis conditions, such as pH, temperature, and the molar ratio of reactants, significantly influence the composition, crystal structure (including the degree of hydration), and morphology of the precipitated this compound.[4] Controlling these parameters is crucial for obtaining the desired product and can also be a method to improve purity. For instance, the precipitation of specific hydrated forms, like this compound octahydrate (Bi₂(C₂O₄)₃·8H₂O), has been shown to be effective in removing metal impurities.[3]

Q4: What analytical techniques are used to determine the purity of this compound?

A4: Several analytical techniques are employed to assess the purity of this compound. X-ray Diffraction (XRD) is used to confirm the crystal phase and identify any crystalline impurities. Techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying trace metallic impurities like Pb, Ag, Zn, Cu, and Fe.[1][3][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound Precipitate
Possible Cause Suggested Solution
Incomplete Precipitation - Ensure the correct stoichiometric ratio of oxalic acid to bismuth nitrate is used. An excess of oxalic acid can help drive the precipitation to completion.- Adjust the pH of the solution. The solubility of this compound is pH-dependent.- Allow sufficient time for the precipitation to occur. Stirring the mixture for an extended period (e.g., 1 hour or more) can promote complete precipitation.[3]
Precipitate Loss During Washing - Use a minimal amount of cold washing solvent (e.g., deionized water, ethanol) to rinse the precipitate. This compound has low solubility in water, but excessive washing can lead to some product loss.- Ensure the filter paper is correctly fitted to the funnel to prevent any precipitate from passing through.
Issue 2: Precipitate is Contaminated with Impurities
Possible Cause Suggested Solution
Co-precipitation of Metal Impurities - Control the precipitation conditions to favor the formation of Bi₂(C₂O₄)₃·8H₂O, which has been shown to maximize the removal of metallic impurities. This can be achieved by adjusting the molar ratio of oxalate to bismuth, the reaction temperature, and the mixing time.[3]- Purify the bismuth nitrate starting material before synthesis if it is suspected to be of low purity.
Inadequate Washing - Implement a thorough washing protocol. Wash the filtered precipitate multiple times with deionized water to remove soluble impurities. A final wash with ethanol can help remove water and facilitate drying.
Formation of Undesired Phases - Precisely control the pH, temperature, and reactant concentrations during precipitation. Different hydrated forms or basic bismuth oxalates can form under varying conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound (Bi₂(C₂O₄)₃·8H₂O)

This protocol is designed to favor the formation of this compound octahydrate, which aids in the removal of common metallic impurities.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Nitric acid (for dissolving bismuth nitrate, if necessary)

Procedure:

  • Prepare a solution of bismuth nitrate. The concentration will depend on the desired scale of the reaction. If the bismuth nitrate does not fully dissolve, a small amount of nitric acid can be added.

  • Prepare a separate solution of oxalic acid in deionized water.

  • Heat both solutions to 80°C.

  • Slowly add the bismuth nitrate solution to the oxalic acid solution with constant stirring. A molar ratio of oxalate ions to bismuth ions (n) of 2 is recommended.[3]

  • Continue stirring the mixture at 80°C for 1 hour to ensure complete precipitation.[3]

  • Allow the precipitate to settle, then filter the suspension using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water.

  • Perform a final wash with ethanol to aid in drying.

  • Dry the purified this compound in a desiccator or at a low temperature in an oven.

Protocol 2: Recrystallization of this compound (General Procedure)

Recrystallization can further enhance the purity of the synthesized this compound. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is sparingly soluble in most common solvents, a dilute acidic solution is often required.

Materials:

  • Synthesized this compound

  • Dilute nitric acid or hydrochloric acid

  • Deionized water

Procedure:

  • In a beaker, add the synthesized this compound powder.

  • Slowly add a minimal amount of hot, dilute acid (e.g., 0.1 M HNO₃) while stirring and heating until the this compound is completely dissolved.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the beaker in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash.

  • Dry the recrystallized this compound.

Data Presentation

The following table can be used to document the reduction of metallic impurities after implementing the purification methods. The impurity levels should be determined using a sensitive analytical technique such as ICP-MS or AAS.

Metallic ImpurityConcentration in Crude Product (ppm)Concentration after Washing (ppm)Concentration after Recrystallization (ppm)
Lead (Pb)
Silver (Ag)
Zinc (Zn)
Copper (Cu)
Iron (Fe)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep_bi Prepare Bismuth Nitrate Solution mix Mix Solutions (80°C, 1 hr) prep_bi->mix prep_ox Prepare Oxalic Acid Solution prep_ox->mix precipitate This compound Precipitate Formation mix->precipitate filter Filtration precipitate->filter wash_h2o Wash with Deionized Water filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh dry Drying wash_etoh->dry analysis Purity Analysis (XRD, ICP-MS) dry->analysis product High-Purity This compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_problem Identify the Problem cluster_solutions_yield Solutions for Low Yield cluster_solutions_contamination Solutions for Contamination start Problem Encountered low_yield Low Yield start->low_yield contamination Contamination start->contamination check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry adjust_ph Adjust pH low_yield->adjust_ph increase_time Increase Reaction Time low_yield->increase_time control_conditions Control Precipitation Conditions contamination->control_conditions thorough_washing Thorough Washing contamination->thorough_washing recrystallization Recrystallization contamination->recrystallization end Problem Resolved check_stoichiometry->end adjust_ph->end increase_time->end control_conditions->end thorough_washing->end recrystallization->end

References

Technical Support Center: Precipitation of Bismuth Oxalate from Nitrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of bismuth oxalate from nitrate solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Question 1: The precipitate is not the expected crystalline form of this compound (e.g., I obtained basic this compound instead of neutral this compound).

Potential Causes:

  • Incorrect Molar Ratio of Reactants: The molar ratio of oxalate ions to bismuth ions (n = C₂O₄²⁻ / Bi³⁺) is a critical factor in determining the composition of the precipitate.[1][2][3]

  • Inappropriate pH Level: The acidity of the solution significantly influences the species of this compound that precipitates.[1][2]

Solutions:

  • Adjust Molar Ratio:

    • To obtain basic this compound (BiOH(C₂O₄)), use a molar ratio of oxalate to bismuth (n) equal to or less than 1.[1][3]

    • To precipitate neutral bismuth(III) oxalates like Bi₂(C₂O₄)₃·xH₂O, increase the molar ratio (n) to 1.5 or higher.[3]

  • Control pH:

    • Precipitation at a pH of less than 0.5 with an excess of oxalic acid tends to form neutral this compound hydrates.[1]

    • Basic this compound (BiOH(C₂O₄)) is known to form at pH values between 2 and 3.[1][2]

Question 2: The yield of the this compound precipitate is lower than expected.

Potential Causes:

  • Incomplete Precipitation: The reaction conditions may not be optimal for quantitative precipitation.

  • Loss of Product During Washing: Excessive washing or the use of an inappropriate washing solvent can lead to the dissolution of the precipitate.

Solutions:

  • Optimize Reaction Time: Ensure the mixture is stirred for a sufficient duration (e.g., 1 hour) to allow for complete precipitation.[4]

  • Careful Washing: Wash the precipitate with deionized water to remove impurities, but avoid excessive washing.[5] Dry the product at ambient temperature to prevent decomposition.[5]

Question 3: The particle size and morphology of the precipitate are not consistent.

Potential Causes:

  • Variable Reaction Temperature: Temperature has a direct impact on crystal growth and morphology.[1][2]

  • Inconsistent Stirring: The rate of mixing of the reactant solutions affects nucleation and crystal growth.[5]

Solutions:

  • Precise Temperature Control: Maintain a constant and specific temperature throughout the precipitation process. For instance, increasing the synthesis temperature from 25°C to 80°C can alter the morphology of the precipitate.[1]

  • Consistent Agitation: Employ constant and controlled stirring while mixing the reactant solutions to ensure homogeneity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the different forms of this compound that can be precipitated from nitrate solutions?

Several forms of this compound have been identified, including:

  • Basic this compound: BiOH(C₂O₄)[1][2]

  • This compound hexahydrate: Bi₂(C₂O₄)₃·6H₂O[1][6]

  • This compound heptahydrate: Bi₂(C₂O₄)₃·7H₂O[1][5]

  • This compound octahydrate: Bi₂(C₂O₄)₃·8H₂O[1]

The specific form obtained depends on the synthesis conditions.[1]

Q2: What is a typical starting concentration for the bismuth nitrate and oxalic acid solutions?

A common starting point is a 0.2 M bismuth nitrate solution in 1 M nitric acid and a 0.3 M oxalic acid solution.[5] However, these concentrations can be varied to achieve different outcomes.

Q3: How does temperature affect the type of this compound hydrate formed?

Temperature is a key parameter in controlling the hydration state of the precipitate. For example:

  • Bi₂(C₂O₄)₃·7H₂O can be formed at 25-40°C.[1]

  • The precipitation of Bi₂(C₂O₄)₃·8H₂O can occur at 80°C.[3]

  • Further reaction time at elevated temperatures can lead to the formation of the more stable Bi₂(C₂O₄)₃·6H₂O.[3]

Q4: How can I characterize the resulting this compound precipitate?

Standard analytical techniques for characterizing the precipitate include:

  • X-ray Powder Diffraction (XRD): To identify the crystal phase and structure.[4][5]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.[4][5]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.[5]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition and hydration of the material.[5][6]

Data Presentation

Table 1: Conditions for Precipitating Different this compound Species from Nitrate Solutions

This compound SpeciesMolar Ratio (n = C₂O₄²⁻ / Bi³⁺)Temperature (°C)pHReference
BiOH(C₂O₄)1.025 - 802 - 3[1][3]
Bi₂(C₂O₄)₃·7H₂O1.5 - 5.025 - 40< 1.0[1][3]
Bi₂(C₂O₄)₃·8H₂O2.080< 1.0[3]
Bi₂(C₂O₄)₃·6H₂O> 4.0 or prolonged stirring at 80°C80< 1.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Prepare the Bismuth Nitrate Solution: Dissolve an appropriate amount of Bi(NO₃)₃·5H₂O in 1 M nitric acid to achieve a final bismuth concentration of 0.2 M.

  • Prepare the Oxalic Acid Solution: Dissolve oxalic acid dihydrate in deionized water to create a 0.3 M solution.

  • Precipitation:

    • Maintain the solutions at room temperature (approximately 25°C).

    • Progressively and slowly add the oxalic acid solution to the bismuth nitrate solution under constant stirring.

  • Filtration and Washing:

    • After complete addition, continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

    • Filter the resulting white precipitate using a suitable filtration apparatus.

    • Wash the precipitate carefully with deionized water to remove any residual nitric acid and unreacted reagents.

  • Drying:

    • Dry the washed precipitate at ambient temperature. To prevent partial dehydration, the dried oxalate can be stored at a low temperature (e.g., 5°C).[5]

Visualizations

experimental_workflow prep_bi Prepare 0.2M Bi(NO₃)₃ in 1M HNO₃ mix Mix Solutions (Constant Stirring) prep_bi->mix prep_ox Prepare 0.3M Oxalic Acid prep_ox->mix precipitate Precipitation (White Solid Forms) mix->precipitate filter_wash Filter and Wash with DI Water precipitate->filter_wash dry Dry at Ambient Temperature filter_wash->dry product This compound Product dry->product

Caption: General experimental workflow for this compound precipitation.

logical_relationship conditions Reaction Conditions molar_ratio Molar Ratio (Oxalate/Bismuth) conditions->molar_ratio temperature Temperature conditions->temperature ph pH conditions->ph product Precipitate Properties composition Composition (e.g., BiOH(C₂O₄) vs. Bi₂(C₂O₄)₃·xH₂O) molar_ratio->composition temperature->composition morphology Morphology & Particle Size temperature->morphology ph->composition composition->product morphology->product

References

Technical Support Center: Optimizing Calcination of Bismuth Oxalate for Desired Bi₂O₃ Phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bismuth oxide (Bi₂O₃) through the calcination of bismuth oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of Bi₂O₃ from this compound precursors.

Q1: What is the expected decomposition pathway for this compound to bismuth oxide?

A1: The thermal decomposition of hydrated this compound, typically Bi₂(C₂O₄)₃·7H₂O, generally occurs in two main steps. The first step is dehydration, where water molecules are lost at temperatures typically between 38°C and 105°C. The second major step, occurring at higher temperatures, is the decomposition of the anhydrous this compound into bismuth oxide with the release of carbon dioxide. In an air or oxygen atmosphere, this decomposition leads to the formation of Bi₂O₃.

Q2: I am obtaining a mixture of Bi₂O₃ phases. How can I target a specific polymorph (e.g., α-Bi₂O₃ or β-Bi₂O₃)?

A2: The resulting Bi₂O₃ phase is highly dependent on the calcination temperature and atmosphere.

  • For metastable β-Bi₂O₃ (tetragonal): This phase is typically formed at lower calcination temperatures. Studies have shown that calcining this compound in air at temperatures around 270°C to 300°C can yield β-Bi₂O₃.[1][2][3] The morphology of the initial this compound can also influence the formation of single-phase β-Bi₂O₃.[3][4]

  • For stable α-Bi₂O₃ (monoclinic): Higher calcination temperatures favor the formation of the stable α-phase. The transition from β-Bi₂O₃ to α-Bi₂O₃ can occur at temperatures around 370°C.[3] Calcination at temperatures of 420°C and above will likely result in the formation of pure α-Bi₂O₃.[5]

Q3: My final product contains impurities like bismuth oxycarbonate (Bi₂O₂CO₃). What is causing this?

A3: The formation of bismuth oxycarbonate as an intermediate phase can occur during the decomposition of this compound in air.[1] This is often a result of incomplete decomposition. To avoid this, you can try increasing the calcination time or slightly raising the temperature to ensure the complete conversion to bismuth oxide. One study noted the presence of Bi₂O₂CO₃ at 268°C, which converted to β-Bi₂O₃ upon further heating to 269°C with an extended reaction time.[1]

Q4: The decomposition of my this compound in an inert atmosphere (nitrogen) is not yielding bismuth oxide. What should I expect?

A4: In an inert or reducing atmosphere, such as nitrogen or under vacuum, the thermal decomposition of this compound is expected to produce metallic bismuth (Bi) rather than bismuth oxide.[1][2][6] This occurs because there is no oxygen to react with the bismuth upon the decomposition of the oxalate.

Q5: How does the heating rate affect the final product?

A5: The heating rate can influence the crystallinity and phase purity of the resulting Bi₂O₃. A controlled, slow heating rate can be beneficial for obtaining well-defined crystalline phases. For example, a slow heating rate of 2°C/min has been used to study the polymorph transition during the formation of Bi₂O₃.[5]

Data on Calcination Temperature and Resulting Bi₂O₃ Phases

The following table summarizes the relationship between calcination temperature and the resulting bismuth oxide phases based on experimental data.

Bismuth PrecursorCalcination Temperature (°C)AtmosphereResulting Phase(s)
Hydrated this compound269Airβ-Bi₂O₃
Basic this compound270AirMixture of β-Bi₂O₃ and (BiO)₂CO₃
Basic this compound290-310Airβ-Bi₂O₃
Hydrated this compound350Airβ-Bi₂O₃
Basic this compound300-310AirMixture of α-Bi₂O₃ and β-Bi₂O₃
Precursor from hydrothermal process420Airα-Bi₂O₃ starts to appear
Precursor from hydrothermal process450AirPure α-Bi₂O₃
Bi(NO₃)₃·5H₂O (sol-gel)500-700AirMixture of α-Bi₂O₃ and γ-Bi₂O₃ at 500°C and 600°C; α-Bi₂O₃ at 700°C

Experimental Protocols

Below are detailed methodologies for the synthesis of the this compound precursor and its subsequent calcination to obtain Bi₂O₃.

Synthesis of Hydrated this compound Precursor

This protocol is based on a common chemical precipitation method.[1]

  • Solution Preparation:

    • Prepare a 0.2 M solution of bismuth nitrate [Bi(NO₃)₃·5H₂O] in 1 M nitric acid (HNO₃).

    • Prepare a 0.3 M solution of oxalic acid (H₂C₂O₄).

  • Precipitation:

    • Slowly add the bismuth nitrate solution to the oxalic acid solution while maintaining constant stirring.

    • A white precipitate of this compound will form.

  • Washing and Drying:

    • Filter the white precipitate from the solution.

    • Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

    • Dry the precipitate at ambient temperature. To prevent partial dehydration, the dried oxalate can be stored at a low temperature, for instance, 5°C.[1]

Calcination of this compound to Bi₂O₃

This protocol outlines the thermal decomposition of the synthesized this compound precursor.

  • Sample Preparation: Place a known amount of the dried this compound powder in a ceramic crucible.

  • Calcination:

    • Place the crucible in a programmable furnace.

    • Heat the sample in an air atmosphere to the target temperature (refer to the table above for phase-specific temperatures). A controlled heating rate (e.g., 5-10°C/min) is recommended.[7]

    • Hold the sample at the target temperature for a sufficient duration (e.g., 2-6 hours) to ensure complete decomposition and phase formation.[3][7]

  • Cooling and Characterization:

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting powder is the desired Bi₂O₃.

    • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) for morphology, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the absence of oxalate groups.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for optimizing the calcination temperature of this compound.

G cluster_0 Precursor Synthesis cluster_1 Calcination & Analysis cluster_2 Optimization Loop A Prepare Bi(NO₃)₃ and Oxalic Acid Solutions B Mix Solutions (Precipitation) A->B C Filter, Wash, and Dry This compound B->C D Calcine this compound at Temperature T C->D E Characterize Product (XRD, SEM, etc.) D->E F Analyze Results: Phase Pure? E->F G Adjust Calcination Temperature (T) F->G No H Desired Bi₂O₃ Phase Obtained F->H Yes G->D

Caption: Workflow for optimizing Bi₂O₃ phase through calcination of this compound.

References

strategies to prevent agglomeration of bismuth oxalate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bismuth Oxalate Nanoparticle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent agglomeration during the synthesis of this compound nanoparticles.

Troubleshooting Guide: Preventing Nanoparticle Agglomeration

Agglomeration, the clumping of nanoparticles, is a common challenge that can significantly impact the final material's properties. This guide provides a systematic approach to identify and resolve issues leading to the agglomeration of this compound nanoparticles during synthesis.

Problem Potential Cause Recommended Action Expected Outcome
Immediate & Heavy Precipitation/Agglomeration Upon Mixing Reactants 1. High Reactant Concentration: Rapid nucleation and uncontrolled particle growth.- Decrease the concentration of bismuth nitrate and oxalic acid solutions. - Employ a slower addition rate of reactants, potentially using a syringe pump.Slower, more controlled particle formation, leading to smaller, more dispersed nanoparticles.
2. Inappropriate pH: The pH of the reaction medium is near the isoelectric point of this compound, minimizing electrostatic repulsion.- Adjust the initial pH of the bismuth nitrate solution before adding oxalic acid. For many metal oxalates, acidic conditions (e.g., pH 3) can enhance stability.[1]Increased surface charge on the nanoparticles, leading to greater electrostatic repulsion and reduced agglomeration.[1]
Agglomeration Observed During Particle Growth/Aging 1. Insufficient Stabilization: Lack of a barrier to prevent particles from sticking together due to van der Waals forces.- Introduce a capping agent or surfactant into the reaction mixture. Common options include polymers like PVP or PEG, or small molecules like citric acid.[1][2]Formation of a protective layer (steric or electrostatic) around the nanoparticles, preventing direct contact and agglomeration.[1]
2. High Reaction Temperature: Increased kinetic energy of nanoparticles can lead to more frequent and energetic collisions, promoting fusion.- Lower the synthesis temperature. Syntheses performed at room temperature or even cooler may reduce agglomeration rates.[3]Reduced particle motion and collision frequency, allowing stabilizers to adsorb more effectively.
Agglomeration During Washing/Purification Steps 1. Removal of Stabilizers: Washing steps (e.g., centrifugation and resuspension) can strip capping agents from the nanoparticle surface.- Use a less harsh washing solvent. - Include a low concentration of the capping agent in the washing solution.Retention of the stabilizing layer on the nanoparticle surface, maintaining dispersion.
2. Inappropriate Drying Method: Rapid drying can force particles together, causing irreversible aggregation.- Employ gentle drying techniques such as air-drying at room temperature or freeze-drying (lyophilization).[2]Slow removal of the solvent, minimizing the capillary forces that cause agglomeration.
Agglomeration in Final Suspension 1. Incompatible Solvent: The solvent used for final dispersion does not provide adequate stability.- Disperse nanoparticles in a solvent that promotes stability (e.g., ethanol, DMSO for certain bismuth compounds).[2] - Use sonication (bath or probe) for short durations to break up soft agglomerates.[2]A stable, well-dispersed colloidal suspension.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the agglomeration of this compound nanoparticles?

A1: The primary driving force is the high surface energy of the nanoparticles. Due to their large surface-area-to-volume ratio, nanoparticles are thermodynamically unstable and tend to reduce their surface energy by clumping together through attractive van der Waals forces.[1]

Q2: How does pH control prevent agglomeration?

A2: Adjusting the pH of the synthesis solution alters the surface charge of the this compound nanoparticles. When the pH is far from the isoelectric point (the pH at which the net surface charge is zero), the nanoparticles will have a significant positive or negative charge. This creates strong electrostatic repulsion between adjacent particles, preventing them from approaching each other and agglomerating.[1][4]

Q3: What are capping agents and how do they work?

A3: Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis and growth.[5] They prevent agglomeration through two main mechanisms:

  • Steric Hindrance: Long-chain polymers like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) create a physical barrier around the nanoparticles, preventing them from getting close to each other.

  • Electrostatic Stabilization: Charged molecules, such as citrate, adsorb to the surface and impart a strong electrostatic charge, leading to repulsion between particles.[2][6]

Q4: Can sonication be used to reverse agglomeration?

A4: Yes, sonication can be effective in breaking up "soft agglomerates," which are loose clusters of nanoparticles held together by weak physical forces.[2] However, it may not be effective against "hard aggregates," which are formed by stronger chemical bonds. It's important to use sonication judiciously, as excessive power or duration can potentially damage the nanoparticles themselves.[2]

Q5: My synthesis protocol involves the thermal decomposition of this compound to form bismuth oxide. Will agglomeration of the oxalate precursor affect the final product?

A5: Yes, the morphology of the precursor can influence the final product. Agglomerated this compound nanoparticles can lead to the formation of larger, aggregated bismuth oxide particles after thermal decomposition.[7] Starting with well-dispersed this compound nanoparticles is crucial for obtaining discrete, non-agglomerated bismuth oxide nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles with a Capping Agent (PVP)

This protocol incorporates a common steric stabilizer to prevent agglomeration.

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve 0.2 M of bismuth nitrate (Bi(NO₃)₃·5H₂O) in 1 M nitric acid (HNO₃). .[8]

    • Solution B: Dissolve 0.3 M of oxalic acid (H₂C₂O₄) in deionized water.

    • Solution C: Prepare a 1% (w/v) solution of Polyvinylpyrrolidone (PVP) in deionized water.

  • Synthesis:

    • In a beaker, take a calculated volume of Solution A and add an equal volume of Solution C while stirring vigorously.

    • Using a syringe pump, add Solution B dropwise to the bismuth nitrate/PVP mixture at a slow, controlled rate (e.g., 1 mL/min).

    • Continue stirring for 1-2 hours at room temperature to allow the reaction to complete and for the PVP to stabilize the newly formed nanoparticles.

  • Purification:

    • Centrifuge the resulting suspension at a moderate speed (e.g., 8000 rpm) for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in a solution of 0.1% PVP in deionized water.

    • Repeat the washing step twice to remove unreacted precursors.

  • Drying:

    • After the final wash, resuspend the pellet in a minimal amount of deionized water.

    • Freeze the suspension and lyophilize (freeze-dry) to obtain a fine powder of PVP-capped this compound nanoparticles.

Protocol 2: pH-Controlled Synthesis of this compound Nanoparticles

This protocol focuses on electrostatic stabilization by controlling the reaction pH.

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve 0.2 M of bismuth nitrate in deionized water. Adjust the pH to 3 using dilute nitric acid.

    • Solution B: Dissolve 0.3 M of oxalic acid in deionized water.

  • Synthesis:

    • Place Solution A in a reaction vessel and stir.

    • Slowly add Solution B to Solution A. A white precipitate of this compound will form.

    • Monitor the pH of the mixture and maintain it at approximately 3 throughout the addition by adding small amounts of dilute nitric acid as needed.

    • Allow the reaction to stir for 1 hour at room temperature.

  • Purification:

    • Centrifuge the suspension.

    • Discard the supernatant and wash the pellet with deionized water adjusted to pH 3.

    • Repeat the washing process two more times.

  • Drying:

    • Air-dry the purified nanoparticles at room temperature on a watch glass, loosely covered to prevent contamination.

Visualizations

Agglomeration_Prevention_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Drying cluster_problem Common Problems Reactants Bismuth Nitrate + Oxalic Acid Mixing Controlled Mixing (e.g., Slow Addition) Reactants->Mixing Nucleation Nucleation & Controlled Growth Mixing->Nucleation Agglomeration Agglomeration Mixing->Agglomeration Rapid Reaction/ Wrong pH Stabilizer Add Capping Agent (PVP, Citrate, etc.) Stabilizer->Mixing Steric/ Electrostatic Stabilization pH_Control Adjust pH (e.g., to pH 3) pH_Control->Mixing Electrostatic Stabilization Temp_Control Control Temperature (e.g., Room Temp) Temp_Control->Mixing Reduce Kinetic Energy Washing Gentle Washing (e.g., with stabilizer) Nucleation->Washing Drying Gentle Drying (e.g., Freeze-drying) Washing->Drying Washing->Agglomeration Harsh Washing Dispersed_NPs Well-Dispersed This compound NPs Drying->Dispersed_NPs Drying->Agglomeration Rapid Drying Stabilization_Mechanisms cluster_unstable Unstabilized Nanoparticles cluster_steric Steric Stabilization cluster_electrostatic Electrostatic Stabilization NP1 BiOx NP NP2 BiOx NP NP1->NP2 van der Waals Attraction Agglomerate Agglomerate NP3 BiOx NP NP4 BiOx NP NP3->NP4 Physical Barrier Prevents Contact PVP1 PVP PVP2 PVP NP5 BiOx NP (+ charge) NP6 BiOx NP (+ charge) NP5->NP6 Coulombic Repulsion

References

long-term stability and storage conditions for bismuth oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of bismuth oxalate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For optimal long-term stability, refrigerated conditions of 2°C - 8°C are recommended.[2] It is crucial to protect the compound from moisture and incompatible materials.

Q2: Is this compound sensitive to light or moisture?

A2: While specific photosensitivity data for this compound is not extensively documented, its decomposition product, bismuth oxide, has been shown to discolor upon exposure to light.[3] Therefore, it is best practice to store this compound protected from light. The compound exists in various hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O, and its dehydration is the first step in thermal decomposition, indicating sensitivity to temperature and potentially ambient humidity changes.[4] Storing it in a dry environment is essential.[1][5][6]

Q3: What are the known decomposition products of this compound?

A3: The decomposition of this compound is highly dependent on the atmosphere.

  • Under an inert atmosphere (e.g., nitrogen) or vacuum: It decomposes into metallic bismuth and carbon dioxide.[4][7][8]

  • In the presence of air or oxygen: It decomposes to form various bismuth oxides, such as the metastable β-Bi₂O₃.[4][8]

Q4: At what temperature does this compound begin to decompose?

A4: Thermal decomposition of hydrated this compound occurs in stages. The dehydration of water molecules begins at temperatures as low as 38°C for some hydrated forms.[4] The subsequent decomposition of the anhydrous oxalate to form bismuth or its oxides generally occurs in the range of 200°C to 300°C.[4][8][9]

Q5: What materials are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents, strong acids, or halogens.[5][6] Contact with these substances can lead to vigorous reactions and degradation of the material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Unexpected or inconsistent analytical results (e.g., in assay, XRD, or particle size analysis).

  • Possible Cause 1: Change in Hydration State. The material may have absorbed moisture or dehydrated during storage or handling. This can alter its molecular weight and crystalline structure.

  • Troubleshooting Steps:

    • Verify the storage conditions. Was the container tightly sealed? Was it exposed to high humidity or temperature fluctuations?

    • Perform a thermogravimetric analysis (TGA) to determine the water content and compare it against the certificate of analysis or reference data.

    • Use X-ray diffraction (XRD) to check for any phase changes in the crystal structure.[4][7]

  • Possible Cause 2: Partial Decomposition. The material may have been exposed to elevated temperatures, leading to partial thermal decomposition.

  • Troubleshooting Steps:

    • Review the temperature history of the material during storage and handling.

    • Analyze the sample using XRD to detect the presence of bismuth metal or bismuth oxide phases.[4]

    • Infrared (IR) spectroscopy can also be used to detect changes in the oxalate functional groups.[7]

Issue 2: The this compound powder appears discolored (e.g., yellowed or darkened).

  • Possible Cause: Exposure to Light and/or Contamination. Although not definitively proven for the oxalate itself, related bismuth compounds are known to be photosensitive.[3] Discoloration could also result from contamination or reaction with trace impurities.

  • Troubleshooting Steps:

    • Confirm that the material was stored in a dark or opaque container.

    • Review handling procedures to identify any potential sources of contamination.

    • If photosensitivity is suspected, prepare a fresh sample and strictly protect it from light to see if the issue persists.

Data Summary

The following tables summarize the key stability and storage information for this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Temperature 2°C - 8°C (Refrigerated)[2]
Cool, room temperature[1][10]
Atmosphere Dry, well-ventilated area[1][5]
Container Tightly closed/sealed container[1][2][5]
Light Protect from light (precautionary)[3]
Incompatibilities Avoid strong acids, strong oxidizers, halogens[5][6]

Table 2: Thermal Decomposition Data

AtmosphereDehydration Temp. Range (°C)Decomposition Temp. Range (°C)Primary Decomposition Product(s)Source(s)
Vacuum / Inert Begins ~38°C - 105°C~200°C - 300°CMetallic Bismuth (Bi), Carbon Dioxide (CO₂)[4][8]
Air / Oxygen Begins ~38°C - 105°C~230°C - 270°CBismuth Oxides (e.g., β-Bi₂O₃), Carbon Oxides[4][8][9]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound stability.

Diagram 1: this compound Stability Factors Stability This compound Stability Temp Temperature Decomposition Decomposition (to Bi or Bi₂O₃) Temp->Decomposition Hydration Change in Hydration State Temp->Hydration Moisture Moisture / Humidity Moisture->Hydration Light Light Exposure Discoloration Discoloration Light->Discoloration Atmosphere Atmosphere (Air vs. Inert) Atmosphere->Decomposition Incompatibles Incompatible Materials Reaction Chemical Reaction Incompatibles->Reaction Decomposition->Stability Hydration->Stability Discoloration->Stability Reaction->Stability

Diagram 1: Factors influencing the stability of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results Start Inconsistent Analytical Results Observed CheckStorage Review Storage & Handling Records (Temp, Humidity, Light, Container Seal) Start->CheckStorage IsStorageOK Were Conditions Optimal? CheckStorage->IsStorageOK AnalyzeHydration Perform TGA to check hydration state IsStorageOK->AnalyzeHydration Yes AddressStorage Action: Improve Storage Protocol. Quarantine Affected Lot. IsStorageOK->AddressStorage No AnalyzeDecomposition Perform XRD/IR to check for decomposition AnalyzeHydration->AnalyzeDecomposition CompareSpec Compare results to CofA / Reference AnalyzeDecomposition->CompareSpec LotOK Material is within spec. Review analytical method. CompareSpec->LotOK Matches LotNotOK Material is out of spec. Quarantine and replace. CompareSpec->LotNotOK Does Not Match

Diagram 2: Workflow for troubleshooting inconsistent analytical results.

Experimental Protocols

Protocol 1: Stability Assessment by Thermogravimetric Analysis (TGA)

  • Objective: To quantify the water content (hydration) and determine the onset temperature of thermal decomposition.

  • Methodology:

    • Calibrate the TGA instrument using appropriate standards for temperature and mass.

    • Weigh approximately 5-10 mg of the this compound sample into a standard TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to an upper limit of 600°C.

    • Use a heating rate of 10°C/min.

    • Purge the furnace with a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) to analyze decomposition to the metal, or with air to analyze decomposition to the oxide.

    • Record the mass loss as a function of temperature. The initial weight loss corresponds to dehydration, while subsequent major weight loss indicates decomposition.[4]

Protocol 2: Detection of Degradation Products by X-Ray Diffraction (XRD)

  • Objective: To identify the crystalline phases present in a this compound sample, including potential degradation products like bismuth oxides or metallic bismuth.

  • Methodology:

    • Ensure the XRD instrument is properly aligned and calibrated.

    • Prepare the sample by gently grinding the this compound powder to a fine, uniform consistency.

    • Mount the powder onto a sample holder, ensuring a flat, level surface.

    • Place the sample holder into the XRD instrument.

    • Scan the sample over a 2θ range appropriate for this compound and its expected decomposition products (e.g., 10° to 80°).

    • Use a standard X-ray source (e.g., Cu Kα radiation).

    • Analyze the resulting diffractogram by comparing the observed peaks to reference patterns from crystallographic databases (e.g., ICDD) for this compound, bismuth oxides, and metallic bismuth.[4][7]

References

techniques to improve the yield of bismuth oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bismuth oxalate for improved yields and desired product characteristics.

Frequently Asked questions (FAQs)

1. What are the most critical parameters influencing the yield and composition of this compound?

The primary factors that determine the outcome of this compound synthesis are:

  • Molar ratio of oxalate to bismuth (n): This ratio significantly impacts the stoichiometry of the product.

  • Temperature: The reaction temperature can influence the hydration state and morphology of the precipitate.[1][2]

  • pH and Acidity: The acidity of the reaction medium plays a crucial role in determining whether basic this compound or a neutral hydrated form is produced.[1][3]

  • Precursor Solution: The choice of bismuth precursor (e.g., bismuth nitrate in nitric acid, bismuth oxide in perchloric or hydrochloric acid) can affect the precipitation process and the final product.[1][4]

2. What are the different forms of this compound that can be synthesized?

Several forms of this compound can be precipitated, with the most common being:

  • Basic this compound: BiOH(C₂O₄)[1][2]

  • This compound hexahydrate: Bi₂(C₂O₄)₃·6H₂O[1][3]

  • This compound heptahydrate: Bi₂(C₂O₄)₃·7H₂O[1][3]

  • This compound octahydrate: Bi₂(C₂O₄)₃·8H₂O[1][3]

The formation of a specific hydrate or the basic salt is highly dependent on the synthesis conditions.[1]

3. How can I achieve a high yield in my this compound synthesis?

For precipitation from nitric or perchloric acid solutions, a stoichiometric molar ratio of oxalate to bismuth is sufficient to achieve a high degree of bismuth extraction (around 99.9%). However, when using hydrochloric acid solutions, a significant excess of oxalate ions (molar ratio n > 4) is necessary to obtain a quantitative yield.[1]

4. How should the synthesized this compound be stored?

The hydrated precipitate should be filtered, washed thoroughly with water, and then dried at ambient temperature. To prevent partial dehydration, it is recommended to store the obtained this compound at a low temperature, for example, 5°C.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Precipitate - Incomplete precipitation due to insufficient oxalate ions, especially when using hydrochloric acid precursors. - Sub-optimal pH or temperature for the desired product.- Increase the molar ratio of oxalic acid to bismuth. For hydrochloric acid systems, a ratio of n > 4 is recommended for quantitative precipitation.[1] - Adjust the temperature and acidity according to the tables below to favor the formation of the desired, less soluble species.
Formation of an Undesired this compound Species (e.g., basic oxalate instead of a neutral hydrate) - Incorrect molar ratio of oxalate to bismuth. - Inappropriate pH of the reaction medium.- To obtain basic this compound, BiOH(C₂O₄), use a molar ratio of oxalate to bismuth (n) between 0.25 and 1.0.[1][6] - To synthesize neutral hydrated bismuth oxalates, Bi₂(C₂O₄)₃·xH₂O, a higher molar ratio of oxalate to bismuth (typically n ≥ 1.5) is required.[1][3]
Inconsistent Product Morphology - Variation in reaction temperature. - Changes in the acidity of the medium.- Maintain a consistent and controlled reaction temperature. For example, increasing the synthesis temperature from 40°C to 80°C can change the crystal morphology from prismatic to flat plates.[2] - Control the pH of the solution, as it can influence the crystal shape and size.
Precipitate is Difficult to Filter - Formation of very fine particles.- Increasing the reaction temperature or adjusting the pH can promote the growth of larger crystals, which are easier to filter.[2] - Allow for a longer stirring or aging time after precipitation to encourage particle growth.

Data Presentation

Table 1: Conditions for the Synthesis of Various this compound Species [1]

This compound SpeciesBismuth Precursor SolutionMolar Ratio (n = C₂O₄²⁻/Bi³⁺)Temperature (°C)
BiOH(C₂O₄)Nitric Acid0.25 - 1.025 - 80
BiOH(C₂O₄)Perchloric Acid1.0 - 1.130 - 80
Bi₂(C₂O₄)₃·6H₂ONitric Acid≥ 7.080
Bi₂(C₂O₄)₃·6H₂OPerchloric Acid≥ 6.060; 80
Bi₂(C₂O₄)₃·6H₂OHydrochloric Acid1.0 - 5.080
Bi₂(C₂O₄)₃·7H₂ONitric Acid1.5 - 5.025 - 40
Bi₂(C₂O₄)₃·7H₂OPerchloric Acid1.5 - 5.025 - 50
Bi₂(C₂O₄)₃·7H₂OHydrochloric Acid1.0 - 5.025
Bi₂(C₂O₄)₃·8H₂OPerchloric Acid2.080
Bi₂(C₂O₄)₃·8H₂OHydrochloric Acid1.0 - 5.060

Table 2: Effect of Molar Ratio and Precursor on Bismuth Extraction Yield [1]

Bismuth Precursor SolutionMolar Ratio (n = C₂O₄²⁻/Bi³⁺)Degree of Bismuth Extraction (%)
Nitric AcidStoichiometric99.9
Perchloric AcidStoichiometric99.9
Hydrochloric Acid< 4.050.0 - 99.1
Hydrochloric Acid> 4.0Quantitative

Experimental Protocols

1. Synthesis of this compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O)

  • Precursor Preparation: Prepare a 0.2 M solution of bismuth nitrate in 1 M nitric acid. Separately, prepare a 0.3 M aqueous solution of oxalic acid.[5]

  • Precipitation: Progressively mix the bismuth nitrate solution and the oxalic acid solution with constant stirring. A white precipitate will form.[5]

  • Isolation and Drying: Filter the white precipitate. Wash the precipitate carefully with distilled water. Dry the product at ambient temperature.[5]

  • Storage: Store the dried this compound at 5°C to prevent dehydration.[5]

2. General Protocol for Precipitation from Various Mineral Acids

  • Precursor Preparation: Prepare initial solutions of bismuth by dissolving bismuth oxide in the desired mineral acid (perchloric, nitric, or hydrochloric acid).[1][4]

  • Precipitant Preparation: Dissolve a calculated amount of oxalic acid dihydrate in distilled water to achieve the desired molar ratio of oxalate to bismuth.[4]

  • Precipitation: Add the bismuth solution to the oxalic acid solution. Stir the mixture for 1 hour at a specified temperature (e.g., 25°C, 40°C, 60°C, or 80°C).[4]

  • Isolation and Drying: Filter the resulting precipitate and allow it to dry in the air.[4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_processing Product Isolation cluster_final Final Product prep_bi Prepare Bismuth Precursor Solution mix Mix Solutions with Constant Stirring prep_bi->mix prep_ox Prepare Oxalic Acid Solution prep_ox->mix precipitate Precipitation of This compound mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Distilled Water filter->wash dry Dry at Ambient Temperature wash->dry store Store at 5°C dry->store

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_params Controlling Parameters cluster_outputs Synthesis Outcomes molar_ratio Molar Ratio (Oxalate/Bismuth) yield Yield molar_ratio->yield composition Composition (Hydration State, Basic Salt) molar_ratio->composition temp Temperature temp->composition morphology Morphology temp->morphology ph pH / Acidity ph->composition ph->morphology

Caption: Influence of key parameters on this compound synthesis outcomes.

References

troubleshooting common issues in the characterization of bismuth oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth oxalate. The information is designed to address common challenges encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of this compound I might encounter?

A1: this compound can exist in several forms, primarily as hydrated bismuth(III) oxalate (e.g., Bi₂(C₂O₄)₃·nH₂O, where n can be 6, 7, or 8) and basic this compound (Bi(C₂O₄)OH).[1][2][3] The specific form obtained is highly sensitive to the synthesis conditions, including pH, temperature, and the molar ratio of bismuth to oxalate ions.[3]

Q2: What is the expected thermal decomposition behavior of this compound?

A2: The thermal decomposition of this compound typically occurs in distinct stages. For hydrated forms like Bi₂(C₂O₄)₃·7H₂O, the initial weight loss corresponds to dehydration, followed by the decomposition of the anhydrous oxalate to bismuth oxide (in air or oxygen) or metallic bismuth (in an inert or reducing atmosphere).[4][5][6] The exact decomposition temperatures can vary depending on the specific hydrate and the analysis conditions (e.g., heating rate, atmosphere).[4][7] For instance, under vacuum, Bi₂(C₂O₄)₃·7H₂O first dehydrates and then decomposes to metallic bismuth between 200°C and 300°C.[4] In air, the decomposition to the metastable β-Bi₂O₃ phase occurs around 270°C.[4]

Q3: What is the solubility of this compound?

A3: this compound is generally considered to be highly insoluble in water and ethanol.[8][9] However, it is soluble in dilute acids.[9] This low solubility in aqueous solutions is a key factor in its relatively low toxicity profile in therapeutic applications.[10][11]

Q4: How does the synthesis method affect the final product?

A4: The synthesis method, particularly the precipitation conditions, has a significant impact on the composition and morphology of the resulting this compound.[3][12] Factors such as the pH of the solution, the reaction temperature, and the molar ratio of oxalate to bismuth ions determine whether you obtain basic this compound or a specific hydrate of bismuth(III) oxalate.[3][13] These conditions also strongly influence the particle size and shape.[3][14]

Troubleshooting Guides

Inconsistent Product Yield or Purity

Q: My this compound synthesis is giving me a low yield and seems to be a mixture of different phases. What could be the cause?

A: This is a common issue often linked to improper control of reaction parameters.

  • pH Control: The pH of the precipitation medium is critical. Different this compound species precipitate at different pH values.[1][3] For example, at a pH between 2 and 3, BiOH(C₂O₄) is more likely to form.[3] Ensure you are monitoring and controlling the pH throughout the synthesis.

  • Reactant Ratio: The molar ratio of oxalic acid to bismuth (n = [C₂O₄²⁻]/[Bi³⁺]) must be precisely controlled.[2][3] For instance, at room temperature, increasing 'n' from 1 to 1.5 can lead to the formation of Bi₂(C₂O₄)₃·7H₂O.[13] An excess or deficiency of the oxalate precipitating agent can lead to the formation of undesired phases or incomplete precipitation.[15]

  • Temperature: The reaction temperature influences the product's phase and morphology.[2][3] For example, increasing the synthesis temperature can favor the formation of different hydrates or affect the crystallinity of the product.[3]

Experimental Protocol: General Synthesis of this compound

A general precipitation method involves the controlled mixing of a bismuth nitrate solution with an oxalic acid solution.

  • Preparation of Solutions:

    • Prepare a solution of bismuth nitrate (e.g., 0.2 M) in dilute nitric acid (e.g., 1 M) to prevent hydrolysis of the bismuth salt.

    • Prepare a solution of oxalic acid (e.g., 0.3 M) in deionized water.

  • Precipitation:

    • Slowly add the bismuth nitrate solution to the oxalic acid solution (or vice versa, depending on the desired morphology) under constant stirring.

    • Control the temperature of the reaction mixture as specified by your protocol (e.g., 25°C, 40°C, 60°C, or 80°C).[2]

    • Monitor and adjust the pH of the solution as needed.

  • Aging and Filtration:

    • Continue stirring the mixture for a defined period (e.g., 1 hour) at the desired temperature to allow the precipitate to fully form and age.[2]

    • Filter the resulting white precipitate using a suitable filtration method.

  • Washing and Drying:

    • Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.[4]

    • Subsequently wash with a solvent like ethanol to aid in drying.[16]

    • Dry the final product at a low temperature (e.g., ambient temperature or slightly above) to avoid premature decomposition or dehydration.[4][16] For some hydrated forms, storage at low temperatures (e.g., 5°C) is recommended to prevent partial dehydration.[4]

Anomalous Thermal Analysis (TGA/DSC) Results

Q: My TGA/DSC curves for this compound show unexpected weight loss steps or thermal events. How can I interpret these results?

A: Discrepancies in thermal analysis can often be explained by the presence of different forms of this compound or variations in the experimental atmosphere.

  • Multiple Dehydration Steps: Different hydrated forms of this compound lose their water molecules at different temperatures. For example, Bi₂(C₂O₄)₃·7H₂O can show a two-step dehydration process.[4] The presence of a mixture of hydrates will result in a more complex dehydration profile.

  • Atmosphere Effects: The atmosphere during the analysis (e.g., inert, oxidizing, or reducing) will dictate the final decomposition product.[4][5]

    • In an inert atmosphere (e.g., Nitrogen) , this compound typically decomposes to metallic bismuth.[1][5]

    • In an oxidizing atmosphere (e.g., Air or O₂) , the final product is usually a bismuth oxide, such as β-Bi₂O₃ or α-Bi₂O₃.[4][7] The transition between these polymorphic forms can sometimes be observed as a weak exothermic effect in the DSC curve.[7]

  • Sample Morphology: The particle size and morphology of the this compound can influence the decomposition kinetics, leading to shifts in the decomposition temperatures.[7]

Quantitative Data from Thermal Analysis

CompoundAtmosphereEventTemperature Range (°C)Weight LossFinal Product
Bi₂(C₂O₄)₃·7H₂OVacuumDehydration< 200~15.5% (7 H₂O)Bi₂(C₂O₄)₃
Bi₂(C₂O₄)₃VacuumDecomposition200 - 300~31.3% (6 CO₂)Metallic Bi
Bi₂(C₂O₄)₃·7H₂OAirDecomposition~270-β-Bi₂O₃
Basic this compoundAirDecomposition260 - 310-α- and/or β-Bi₂O₃

Note: The exact temperatures and weight losses can vary based on experimental conditions like the heating rate.

Unexpected X-ray Diffraction (XRD) Patterns

Q: The XRD pattern of my synthesized this compound does not match the reference pattern or shows additional peaks. What could be the reason?

A: Mismatched or complex XRD patterns usually indicate issues with phase purity or the presence of a different crystalline form than expected.

  • Mixture of Phases: As synthesis is highly sensitive to conditions, it's possible to precipitate a mixture of basic this compound and various hydrated forms of bismuth(III) oxalate.[12] This will result in a composite XRD pattern.

  • Incorrect Reference Pattern: Ensure you are comparing your experimental data to the correct reference pattern (e.g., from the ICDD database) for the specific form of this compound you intended to synthesize. Different hydrates have distinct crystal structures and, therefore, different XRD patterns.[4]

  • Amorphous Content: Poorly controlled precipitation can sometimes lead to the formation of amorphous (non-crystalline) material, which will not produce sharp diffraction peaks, but rather a broad background signal.

Irregular Particle Morphology (SEM/TEM)

Q: My SEM images show that the this compound particles are agglomerated and have an irregular shape, but I was expecting well-defined crystals. Why is this happening?

A: The morphology of this compound particles is strongly influenced by the synthesis parameters.

  • Influence of pH and Temperature: The acidity of the medium and the synthesis temperature have a significant effect on the crystal habit.[14] For example, basic this compound synthesized at 40°C can form well-defined prismatic crystals, while at 80°C, the morphology can change.[14]

  • Stirring and Addition Rate: The rate of addition of the precipitating agent and the stirring speed can affect the nucleation and growth of the crystals. Rapid precipitation often leads to smaller, more irregular, and agglomerated particles.

  • Drying Method: Improper drying can cause particles to agglomerate.

  • SEM Artifacts: Be aware of potential artifacts in your SEM images that are not representative of the actual sample morphology.[17] These can include charging effects for non-conductive samples, which can be mitigated by proper sample coating, or beam damage to sensitive materials.[17][18]

Visual Guides

Experimental Workflow: Synthesis and Characterization of this compound```dot

G cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Bismuth Nitrate Solution C Controlled Precipitation (pH, Temp, Ratio) A->C B Prepare Oxalic Acid Solution B->C D Filter, Wash, and Dry C->D E Thermal Analysis (TGA/DSC) D->E Analyze Thermal Stability F Structural Analysis (XRD) D->F Determine Crystal Structure G Morphological Analysis (SEM/TEM) D->G Observe Particle Morphology

Caption: A decision tree for troubleshooting unexpected X-ray diffraction (XRD) results.

References

Technical Support Center: High-Purity Bismuth Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity bismuth oxalate, with a focus on minimizing metallic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing high-purity this compound with low metallic impurities?

A1: The most effective method is the controlled precipitation of octahydrate this compound (Bi₂(C₂O₄)₃·8H₂O). Research indicates that the formation of this specific hydrate maximizes the removal of common metallic impurities such as lead (Pb), silver (Ag), zinc (Zn), copper (Cu), and iron (Fe) from industrial bismuth nitrate solutions.[1]

Q2: What are the optimal reaction conditions for precipitating Bi₂(C₂O₄)₃·8H₂O?

A2: The optimal conditions for the precipitation of Bi₂(C₂O₄)₃·8H₂O are:

  • Molar Ratio (n): An oxalic acid to bismuth molar ratio (n) of 2.

  • Temperature: A reaction temperature of 80 °C.

  • Mixing Time: A mixing time of 1 hour.[1]

Q3: How does pH influence the purity of this compound?

A3: The pH of the reaction medium is a critical factor that affects the composition and morphology of the precipitated this compound. While a low pH (typically around 1.0) is often used for the synthesis of neutral bismuth oxalates, variations in pH can influence the co-precipitation of metallic impurities. For some metal ions, increasing the pH can lead to their precipitation as hydroxides, which could either be a purification step if performed prior to oxalate precipitation or a source of contamination if it occurs simultaneously.

Q4: What is the recommended washing procedure for the synthesized this compound?

A4: After precipitation, the this compound should be thoroughly washed to remove soluble impurities and residual reactants. A typical procedure involves:

  • Filtering the precipitate from the mother liquor.

  • Washing the precipitate multiple times with deionized water.

  • Continuing the washing until the conductivity of the filtrate is close to that of fresh deionized water, ensuring the removal of all soluble salts.

Q5: How can I verify the purity of my synthesized this compound?

A5: The purity of the final product can be assessed using various analytical techniques. The metallic impurity levels are commonly determined by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS). These methods are highly sensitive and can quantify trace amounts of metallic contaminants.

Experimental Protocols

High-Purity this compound Synthesis via Controlled Precipitation

This protocol details the synthesis of high-purity this compound by targeting the precipitation of octahydrate this compound (Bi₂(C₂O₄)₃·8H₂O).

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Preparation of Bismuth Nitrate Solution: Prepare a 0.2 M solution of bismuth nitrate by dissolving the required amount of Bi(NO₃)₃·5H₂O in a 1 M nitric acid solution.

  • Preparation of Oxalic Acid Solution: Prepare a 0.3 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water.

  • Precipitation:

    • Heat the oxalic acid solution to 80 °C in a reaction vessel equipped with a stirrer.

    • Slowly add the bismuth nitrate solution to the heated oxalic acid solution while stirring continuously. The molar ratio of oxalic acid to bismuth should be maintained at 2:1.

    • Continue stirring the mixture at 80 °C for 1 hour to ensure the complete formation of the Bi₂(C₂O₄)₃·8H₂O precipitate.

  • Filtration and Washing:

    • Filter the white precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with several portions of hot deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in a drying oven at a temperature below 100 °C to avoid decomposition.

Data Presentation

The following table summarizes the influence of key experimental parameters on the reduction of common metallic impurities during this compound synthesis. While specific quantitative data can vary based on the starting material's purity, these trends provide a clear guide for process optimization.

ParameterConditionImpact on Impurity Reduction (Pb, Fe, Cu, Zn, Ag)
Molar Ratio (n) n = 2High: Promotes the formation of Bi₂(C₂O₄)₃·8H₂O, which is effective in impurity removal.[1]
n < 2 or n > 2Moderate to Low: May lead to the formation of other this compound species that are less effective at excluding metallic impurities.
Temperature 80 °CHigh: Optimizes the formation of the desired Bi₂(C₂O₄)₃·8H₂O phase.[1]
< 80 °CModerate to Low: May result in the precipitation of different hydrates with lower purity.
pH Low (acidic)Moderate: While necessary for the synthesis of the desired oxalate, a very low pH may increase the solubility of some metal oxalates, potentially aiding their removal in the filtrate.
Neutral to HighVariable: Can lead to the co-precipitation of metal hydroxides, which may either be a source of contamination or a purification method if applied selectively.
Washing Thorough washing with deionized waterHigh: Essential for removing soluble impurities and residual reactants from the surface of the precipitate.
Insufficient washingLow: Leaves soluble impurities, leading to a contaminated final product.

Troubleshooting Guide

Q: My final this compound product has a yellowish tint instead of being pure white. What is the cause and how can I fix it?

A: A yellowish discoloration in this compound can be attributed to a few factors:

  • Presence of Iron (Fe³⁺) Impurities: Iron is a common impurity in bismuth salts and can co-precipitate, imparting a yellow or brownish color.

  • Oxidation of Bismuth: Although less common for Bi(III), under certain conditions, side reactions or the presence of oxidizing agents could lead to the formation of colored bismuth species.

  • Nitrogen Oxides: If the reaction is carried out at very high temperatures with residual nitrates, nitrogen oxides can form and cause discoloration.

Solution:

  • Optimize Precipitation Conditions: Ensure the synthesis is carried out under the recommended conditions (n=2, 80°C) to maximize the exclusion of iron and other impurities during crystallization.[1]

  • Purify Starting Materials: If the bismuth nitrate solution is suspected to have high iron content, consider a pre-purification step such as recrystallization or treatment with an adsorbent.

  • Thorough Washing: Ensure the precipitate is washed extensively to remove any colored, soluble impurities.

Troubleshooting_Color_Impurity start Problem: Yellowish this compound check_iron Check for Iron Impurities in Starting Materials start->check_iron optimize_precipitation Optimize Precipitation Conditions (n=2, 80°C) check_iron->optimize_precipitation If iron is present thorough_washing Ensure Thorough Washing optimize_precipitation->thorough_washing solution Result: Pure White this compound thorough_washing->solution

Caption: Troubleshooting workflow for off-color this compound.

Q: I am struggling with high lead (Pb) contamination in my this compound. What specific steps can I take to reduce it?

A: Lead is a particularly challenging impurity due to the low solubility of lead oxalate, which can lead to its co-precipitation with this compound.

Mitigation Strategies:

  • Control of pH: The solubility of lead oxalate is pH-dependent. Adjusting the pH of the initial bismuth nitrate solution before adding oxalic acid can influence the amount of lead that remains in the solution versus co-precipitating. Experimentation with pH in the range of 1-3 is recommended.

  • Formation of Bi₂(C₂O₄)₃·8H₂O: As with other impurities, precipitating this specific hydrate is the most effective way to minimize lead incorporation into the crystal lattice.[1]

  • Reprecipitation: If the lead content is still high after a single precipitation, redissolving the this compound in nitric acid and reprecipitating it under optimal conditions can significantly improve purity.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Precipitation Reaction cluster_purification 3. Purification cluster_analysis 4. Quality Control prep_bi Prepare 0.2M Bi(NO₃)₃ in 1M HNO₃ add_bi Slowly Add Bismuth Nitrate Solution (n=2) prep_bi->add_bi prep_ox Prepare 0.3M H₂C₂O₄ in DI Water heat_ox Heat Oxalic Acid Solution to 80°C prep_ox->heat_ox heat_ox->add_bi stir Stir at 80°C for 1 hour add_bi->stir filter Filter Precipitate stir->filter wash Wash with Hot DI Water filter->wash dry Dry at <100°C wash->dry analyze Analyze Purity (ICP-AES/AAS) dry->analyze

References

influence of pH on the composition and morphology of precipitated bismuth oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of bismuth oxalate. It specifically addresses the influence of pH on the composition and morphology of the precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of pH on the composition of precipitated this compound?

The pH of the reaction medium is a critical parameter that dictates the chemical composition of the precipitated this compound. At lower pH values (pH < 2), the predominant product is typically this compound heptahydrate (Bi₂(C₂O₄)₃·7H₂O). As the pH increases (2 < pH < 3), a basic this compound, bismuth oxalyl hydroxide (Bi(C₂O₄)OH), is formed.[1] It is crucial to control the pH to obtain a phase-pure product.

Q2: How does pH affect the morphology of this compound crystals?

The morphology of the precipitated this compound is highly sensitive to the pH of the synthesis solution. For instance, basic this compound synthesized at room temperature with the addition of ammonium hydroxide to adjust the pH to 1 results in the formation of flat plates with dimensions of 0.5-1 μm in length, 0.2-0.4 μm in width, and a thickness of about 0.05 μm.[2] In contrast, syntheses performed at a pH of around 5 can also yield thin-plate crystals, but with larger sizes.[3]

Q3: Can temperature variations also impact the morphology of the precipitate?

Yes, temperature plays a significant role in determining the crystal morphology, often in conjunction with pH. For example, basic this compound synthesized at 40°C can form well-defined prismatic crystals approximately 1-2 μm in length and 0.5 μm in width.[2][3] However, increasing the temperature to 80°C can lead to a change in morphology to flat plates.[2][3]

Troubleshooting Guide

Issue 1: The final product is a mixture of different this compound compounds.

  • Possible Cause: Inconsistent or incorrect pH control during the precipitation process. The formation of different this compound species is highly pH-dependent.

  • Solution:

    • Ensure precise and stable pH control throughout the reaction. Use a calibrated pH meter and add the precipitating agent or pH-adjusting solution slowly and with vigorous stirring to avoid localized pH fluctuations.

    • Verify the target pH for the desired compound. For Bi₂(C₂O₄)₃·xH₂O, a lower pH is generally required, while Bi(C₂O₄)OH forms at a slightly higher pH.[1]

Issue 2: The precipitated particles exhibit an undesirable morphology (e.g., agglomerates, irregular shapes).

  • Possible Cause 1: Suboptimal pH for the desired morphology.

  • Solution 1: Adjust the pH of the reaction medium. The morphology of this compound crystals, from prismatic to plate-like, is strongly influenced by the acidity of the medium.[3]

  • Possible Cause 2: Inappropriate reaction temperature.

  • Solution 2: Optimize the synthesis temperature. Temperature can significantly alter the crystal habit. For example, an increase in temperature from 40°C to 80°C has been shown to change the morphology of basic this compound from prismatic crystals to flat plates.[2][3]

Issue 3: Low yield of the precipitated product.

  • Possible Cause: The pH is outside the optimal range for precipitation, leading to increased solubility of the this compound species.

  • Solution: Review and adjust the pH to the range where the desired this compound compound has the lowest solubility. The solubility of basic this compound, for instance, is pH-dependent.[3]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of this compound involves the chemical precipitation from bismuth nitrate and oxalic acid solutions under controlled pH.[1][4]

  • Preparation of Precursor Solutions:

    • Prepare a solution of bismuth nitrate (e.g., 0.2 M) in nitric acid (e.g., 1 M).

    • Prepare an aqueous solution of oxalic acid (e.g., 0.3 M).

  • Precipitation:

    • The bismuth nitrate solution and the oxalic acid solution are progressively mixed with constant stirring.

    • The pH of the mixture is carefully monitored and adjusted to the desired value using a suitable acid or base (e.g., ammonium hydroxide).

  • Digestion and Maturation:

    • The resulting suspension is stirred for a specific duration (e.g., 1 hour) at a controlled temperature to allow the precipitate to form and mature.

  • Separation and Washing:

    • The white precipitate is separated from the mother liquor by filtration.

    • The collected precipitate is washed carefully with deionized water to remove any soluble impurities.

  • Drying:

    • The final product is dried at ambient temperature or in a low-temperature oven.

Data Presentation

Table 1: Influence of pH on the Composition of Precipitated this compound

pH RangePredominant this compound SpeciesReference
< 0.5Bi₂(C₂O₄)₃·7H₂O (with excess oxalic acid)[1]
2 < pH < 3Bi(C₂O₄)OH[1]

Table 2: Influence of Synthesis Conditions on the Morphology of Basic this compound

TemperaturepHMorphologyCrystal DimensionsReference
40°CNot specifiedPrismatic crystalsLength: 1-2 μm, Width: ~0.5 μm[2][3]
80°CNot specifiedFlat platesLength: 0.5-1 μm, Width: 0.2-0.4 μm, Thickness: ~0.05 μm[2][3]
Room Temp.1Flat platesLength: 0.5-1 μm, Width: 0.2-0.4 μm, Thickness: ~0.05 μm[2]
50°C5Thin-plate crystalsLarger sizes[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_post Product Processing Bi_sol Bismuth Nitrate Solution Mixing Mixing & Stirring Bi_sol->Mixing Ox_sol Oxalic Acid Solution Ox_sol->Mixing pH_Control pH Adjustment (e.g., NH4OH) Mixing->pH_Control Filtration Filtration pH_Control->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Powder Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

ph_influence cluster_composition Composition cluster_morphology Morphology cluster_product Resulting Precipitate pH_input Reaction pH Low_pH Low pH (< 2) pH_input->Low_pH Mid_pH Mid pH (2 < pH < 3) pH_input->Mid_pH High_pH High pH (> 5) pH_input->High_pH Prismatic Prismatic Crystals Low_pH->Prismatic (e.g., at 40°C) Bi_Oxalate Bi₂(C₂O₄)₃·xH₂O Low_pH->Bi_Oxalate Plates Flat Plates Mid_pH->Plates (e.g., at RT or 80°C) Bi_OH_Oxalate Bi(C₂O₄)OH Mid_pH->Bi_OH_Oxalate Bi_Oxide Bismuth Oxide (Hydrolysis) High_pH->Bi_Oxide

Caption: Influence of pH on the composition and morphology of the precipitate.

References

Validation & Comparative

Bismuth Oxide Synthesis: A Comparative Guide to Bismuth Oxalate and Bismuth Nitrate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of bismuth oxide (Bi₂O₃) nanoparticles is a critical determinant of the final product's physicochemical properties and performance. This guide provides an objective comparison of two common precursors, bismuth oxalate and bismuth nitrate, supported by experimental data to inform precursor selection for tailored bismuth oxide synthesis.

The selection between this compound and bismuth nitrate hinges on the desired characteristics of the resulting bismuth oxide, such as crystal phase, particle size, surface area, and ultimately, its efficacy in applications like photocatalysis. This comparison delves into the key differences in their thermal decomposition, the properties of the synthesized bismuth oxide, and their performance in photocatalytic applications.

At a Glance: this compound vs. Bismuth Nitrate

FeatureThis compoundBismuth Nitrate
Decomposition Temp. Lower, multi-step decomposition starting around 230-270°CHigher, decomposition of hydrated form starts from ~34°C
Resulting Bi₂O₃ Phase Can yield metastable β-Bi₂O₃ at lower temperatures (~270°C)[1]Typically forms α-Bi₂O₃ or β-Bi₂O₃ depending on calcination temperature
Particle Size Can produce nanoparticles, e.g., ~150 nm for α-Bi₂O₃[2]Highly tunable, from ~13 nm to micrometers[3][4]
Surface Area Generally described as high, but specific values are less commonly reported.Variable, with reported values from 3.6 m²/g to 25 m²/g[3][5]
Photocatalytic Activity Reported to have low efficiency for some pollutants.Demonstrates significant photocatalytic activity, highly dependent on phase and morphology.

Thermal Decomposition Behavior

The thermal decomposition process is a crucial stage that dictates the final properties of the bismuth oxide. This compound and bismuth nitrate exhibit distinct decomposition pathways.

This compound: The thermal decomposition of this compound, often in its hydrated form (Bi₂(C₂O₄)₃·nH₂O), is a multi-step process. Under an air atmosphere, it typically undergoes dehydration followed by the decomposition of the oxalate group to form bismuth oxide. A key advantage of the oxalate precursor is the potential to form the metastable tetragonal β-Bi₂O₃ phase at a relatively low temperature of around 270°C.[1] In an inert atmosphere, the decomposition can lead to the formation of metallic bismuth.[1]

Bismuth Nitrate: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) also undergoes a multi-stage thermal decomposition. The initial weight loss, occurring at a lower temperature (around 34-51°C), is attributed to the loss of water of hydration. The subsequent decomposition of the anhydrous nitrate to form bismuth oxide occurs at higher temperatures. The final phase of the bismuth oxide (monoclinic α-Bi₂O₃ or tetragonal β-Bi₂O₃) is largely dependent on the calcination temperature and duration.[5]

Comparative Performance of Synthesized Bismuth Oxide

The choice of precursor directly impacts the morphology, crystal structure, and surface area of the resulting bismuth oxide, which in turn governs its performance in various applications.

Particle Size and Morphology

Both precursors can be used to synthesize bismuth oxide nanoparticles. For instance, α-Bi₂O₃ nanoparticles with a size of approximately 150 nm have been synthesized from a this compound precursor.[2] The nitrate route offers significant flexibility in controlling particle size, with reports of crystallite sizes ranging from 13.4 nm to 42.84 nm.[3][4] The morphology of the resulting oxide can also be influenced by the precursor and synthesis conditions, with bismuth nitrate precursors yielding morphologies from spherical nanoparticles to rod-like structures.[2][3]

Surface Area

The specific surface area is a critical factor for applications such as catalysis. While bismuth oxide derived from oxalate precursors is often described as having a high specific surface area, specific quantitative data is less frequently reported in the literature.[1] In contrast, for bismuth oxide synthesized from bismuth nitrate, specific BET surface areas have been documented, with values ranging from 3.6 m²/g for α-Bi₂O₃ and 4.5 m²/g for β-Bi₂O₃ to as high as 25 m²/g depending on the synthesis method.[3][5]

Photocatalytic Activity

The photocatalytic performance of bismuth oxide is highly dependent on its crystalline phase and surface area. Studies have shown that β-Bi₂O₃ generally exhibits higher photocatalytic activity than α-Bi₂O₃ in the degradation of organic pollutants. For instance, in the degradation of methylene blue, β-Bi₂O₃ showed complete degradation after 6 hours, while α-Bi₂O₃ only achieved 30% degradation under the same conditions.

Bismuth oxide synthesized from bismuth nitrate has been shown to be an effective photocatalyst for the degradation of various dyes, including methylene blue and malachite green.[2][6] The efficiency is influenced by factors such as particle size and the resulting surface area.

On the other hand, α-Bi₂O₃ nanoparticles synthesized from a This compound precursor have been reported to show low efficiency in the photodegradation of rhodamine B under UV irradiation. This suggests that for applications requiring high photocatalytic activity, the nitrate precursor may be more suitable, particularly if the synthesis is optimized to produce the more active β-Bi₂O₃ phase.

Experimental Protocols

Synthesis of Bismuth Oxide from this compound

A typical synthesis involves the precipitation of this compound followed by thermal decomposition.

  • Precipitation: A solution of bismuth nitrate (e.g., 0.2 M in 1 M nitric acid) is mixed with a solution of oxalic acid (e.g., 0.3 M) with constant stirring.[1]

  • Filtration and Washing: The resulting white precipitate of this compound is filtered and washed thoroughly with deionized water to remove any unreacted reagents.[1]

  • Drying: The washed precipitate is dried at ambient temperature.[1]

  • Calcination: The dried this compound powder is then calcined in a furnace. To obtain the β-Bi₂O₃ phase, calcination is typically carried out at around 270°C in an air atmosphere.[1]

Synthesis of Bismuth Oxide from Bismuth Nitrate

A common method for synthesizing bismuth oxide from bismuth nitrate is through a hydrothermal or co-precipitation method followed by calcination.

  • Precursor Solution: Bismuth (III) nitrate pentahydrate is dissolved in a suitable solvent, often dilute nitric acid, to prevent hydrolysis.[3]

  • Precipitation: A precipitating agent, such as a solution of sodium hydroxide or ammonium hydroxide, is added dropwise to the bismuth nitrate solution under vigorous stirring to precipitate bismuth hydroxide or a related species.[3][4]

  • Hydrothermal Treatment (Optional): The resulting suspension can be transferred to a Teflon-lined autoclave and heated for a specific duration to control the morphology and crystallinity of the precursor.

  • Filtration, Washing, and Drying: The precipitate is then filtered, washed with deionized water and ethanol, and dried in an oven.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 350°C for β-Bi₂O₃ or 400°C for α-Bi₂O₃) to obtain the desired crystalline phase of bismuth oxide.[5]

Visualizing the Synthesis and Comparison

Synthesis_Workflow cluster_oxalate This compound Route cluster_nitrate Bismuth Nitrate Route Bi_Nitrate_Oxalic_Acid Bismuth Nitrate + Oxalic Acid Solution Precipitation_O Precipitation Bi_Nitrate_Oxalic_Acid->Precipitation_O Bi_Oxalate This compound Precipitate Precipitation_O->Bi_Oxalate Calcination_O Calcination (~270°C) Bi_Oxalate->Calcination_O Bi2O3_O β-Bi₂O₃ Calcination_O->Bi2O3_O Bi_Nitrate_Sol Bismuth Nitrate Solution Precipitation_N Precipitation (e.g., with NaOH) Bi_Nitrate_Sol->Precipitation_N Bi_Hydroxide Bismuth Hydroxide Precursor Precipitation_N->Bi_Hydroxide Calcination_N Calcination (350-400°C) Bi_Hydroxide->Calcination_N Bi2O3_N α- or β-Bi₂O₃ Calcination_N->Bi2O3_N

Caption: Synthesis workflows for bismuth oxide from oxalate and nitrate precursors.

Precursor_Comparison cluster_attributes cluster_oxalate This compound cluster_nitrate Bismuth Nitrate Decomposition Decomposition Temperature Phase Resulting Phase Control ParticleSize Particle Size Tunability SurfaceArea Specific Surface Area Activity Photocatalytic Activity Decomp_O Lower Phase_O Favors β-phase at lower temps ParticleSize_O Less Tunable SurfaceArea_O High (Qualitative) Activity_O Lower (Reported) Decomp_N Higher (for anhydrous) Phase_N Phase depends on calcination temp ParticleSize_N Highly Tunable SurfaceArea_N Variable (Quantitative) Activity_N Higher (Reported)

Caption: Logical comparison of this compound and bismuth nitrate precursors.

Conclusion

The selection between this compound and bismuth nitrate as a precursor for bismuth oxide synthesis is highly dependent on the desired application and the specific properties required for the final material.

  • Bismuth nitrate offers greater versatility in controlling the particle size and has been more extensively characterized in terms of surface area and photocatalytic activity, often demonstrating superior performance. It is a preferable choice when tunable nanoparticle size and high photocatalytic efficiency are the primary goals.

  • This compound presents an advantage in synthesizing the metastable β-Bi₂O₃ phase at lower temperatures. This could be beneficial for energy-efficient synthesis protocols and for applications where this specific phase is desired. However, more quantitative data on the surface area and photocatalytic performance of oxalate-derived bismuth oxide under varied conditions are needed for a more comprehensive comparison.

Researchers should carefully consider these trade-offs to select the most appropriate precursor that aligns with their synthetic capabilities and the performance requirements of their target application.

References

comparative analysis of different bismuth oxalate synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different methodologies for the synthesis of bismuth oxalate, a crucial precursor in the development of various bismuth-containing compounds used in pharmaceuticals and materials science. This document outlines the prevalent precipitation method and explores potential alternative synthesis routes, offering insights into their experimental protocols and the characteristics of the resulting products.

Overview of Synthesis Methodologies

The synthesis of this compound is predominantly achieved through precipitation methods. While other techniques like hydrothermal, solvothermal, and microwave-assisted synthesis are widely used for producing various nanomaterials, their application in the direct synthesis of this compound is not well-documented in current literature. These methods are more commonly employed in the subsequent conversion of this compound to bismuth oxides.

Precipitation Method

Precipitation is the most common and well-established method for synthesizing this compound.[1][2] This technique involves the reaction of a soluble bismuth salt, typically bismuth nitrate (Bi(NO₃)₃), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt in an aqueous solution. The insoluble this compound then precipitates out of the solution.

The key advantage of this method is its simplicity and scalability.[2] However, the properties of the resulting this compound, such as its hydration state, particle size, and morphology, are highly sensitive to the reaction conditions.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are carried out in closed vessels (autoclaves) under elevated temperature and pressure. In the hydrothermal method, water is used as the solvent, while the solvothermal method employs organic solvents. These techniques can offer excellent control over the crystallinity, morphology, and size of the synthesized particles. While there are mentions of using hydrothermal methods to produce this compound precursors for bismuth oxide synthesis, detailed experimental protocols for the direct synthesis of this compound are scarce.[1][3]

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. This can lead to significantly shorter reaction times, increased product yields, and improved purity. This method has been successfully used for the synthesis of bismuth oxide and other bismuth compounds.[4][5] However, its direct application for the synthesis of this compound from bismuth nitrate and oxalic acid is not extensively reported.

Comparative Analysis of Synthesis Parameters (Precipitation Method)

The following table summarizes the influence of key reaction parameters on the composition and morphology of this compound synthesized via the precipitation method. The formation of different hydrated forms, such as Bi₂(C₂O₄)₃·xH₂O (where x can be 6, 7, or 8) and basic this compound (Bi(C₂O₄)OH), is highly dependent on these conditions.[3][2]

ParameterInfluence on this compound Properties
pH A critical factor in determining the composition. Lower pH values (e.g., < 1) tend to favor the formation of neutral this compound hydrates (Bi₂(C₂O₄)₃·xH₂O).[2] Higher pH values can lead to the formation of basic this compound (Bi(C₂O₄)OH).
Temperature Affects the hydration state and morphology of the precipitate. For instance, the synthesis of Bi₂(C₂O₄)₃·8H₂O has been observed at 80°C.[2] Temperature also influences the crystal size and shape, with higher temperatures potentially leading to larger and more defined crystals.
Molar Ratio of Reactants The ratio of oxalate ions to bismuth ions (n = [C₂O₄²⁻]/[Bi³⁺]) influences the product stoichiometry. A stoichiometric or slight excess of oxalic acid is typically used for the synthesis of neutral bismuth oxalates.[2]
Reaction Time Sufficient reaction time is necessary to ensure complete precipitation and can influence the crystallinity of the product.
Stirring Agitation of the reaction mixture is crucial for ensuring homogeneity and promoting the formation of uniform particles.[6]

Experimental Protocols

Precipitation Synthesis of this compound (Bi₂(C₂O₄)₃·7H₂O)

This protocol is based on a commonly cited method for the synthesis of hydrated this compound.[6]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of bismuth nitrate in 1 M nitric acid.

  • Prepare a 0.3 M aqueous solution of oxalic acid.

  • Slowly add the oxalic acid solution to the bismuth nitrate solution under constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a defined period (e.g., 1 hour) to ensure complete reaction.

  • Filter the precipitate using a suitable filtration apparatus.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and byproducts.

  • Dry the resulting white powder at a low temperature (e.g., room temperature or slightly above) to avoid decomposition.

General Outline for Potential Hydrothermal Synthesis of this compound

Materials:

  • Bismuth(III) nitrate pentahydrate

  • Oxalic acid dihydrate

  • Deionized water or a suitable solvent mixture

Procedure:

  • Dissolve bismuth nitrate and oxalic acid in the chosen solvent in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 6-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product with deionized water and ethanol to remove any impurities.

  • Dry the final product under vacuum or at a low temperature.

Visualization of Experimental Workflows

Precipitation_Synthesis cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation Bi_sol Bismuth Nitrate Solution (0.2M in 1M HNO3) Mixing Mixing and Stirring Bi_sol->Mixing Ox_sol Oxalic Acid Solution (0.3M) Ox_sol->Mixing Filtration Filtration Mixing->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying Washing->Drying Product This compound (White Powder) Drying->Product

Precipitation Synthesis Workflow

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Isolation Reactants Bismuth Nitrate & Oxalic Acid in Solvent Autoclave Sealed Autoclave Reactants->Autoclave Heating Heating (e.g., 120-180°C) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Collection Filtration/ Centrifugation Cooling->Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Product This compound Crystals Drying->Product

Generalized Hydrothermal Synthesis Workflow

Conclusion

The precipitation method remains the most practical and well-described approach for the synthesis of this compound. It offers simplicity and scalability, with the final product's properties being tunable through careful control of reaction parameters such as pH, temperature, and reactant concentrations. While hydrothermal, solvothermal, and microwave-assisted methods present potential advantages in terms of controlling particle morphology and reducing reaction times, their application in the direct synthesis of this compound is not yet well-established in the scientific literature. Further research is needed to develop and optimize these alternative routes and to perform a comprehensive comparative analysis against the conventional precipitation method.

References

A Comparative Guide to Bismuth Oxide Synthesis: Characterization of Products from Oxalate, Nitrate, and Citrate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of bismuth oxide (Bi₂O₃) nanoparticles is a critical determinant of the final product's physicochemical properties and, consequently, its performance in various applications. This guide provides a comparative analysis of bismuth oxide derived from three common precursors: bismuth oxalate, bismuth nitrate, and bismuth citrate, supported by experimental data from various studies.

This document outlines the synthesis methodologies for each precursor and presents a comparative summary of the characterization of the resulting bismuth oxide nanoparticles. The data presented is collated from multiple research articles. While efforts have been made to compare relevant findings, it is important to note that variations in experimental conditions across different studies may influence the results.

Synthesis Methodologies: A Comparative Overview

The synthesis of bismuth oxide nanoparticles is highly dependent on the chosen precursor, which dictates the appropriate synthesis technique. The most common methods for the precursors discussed are thermal decomposition for this compound, co-precipitation and hydrothermal methods for bismuth nitrate, and the sol-gel method for bismuth citrate.

Bismuth Oxide from this compound via Thermal Decomposition

The synthesis of bismuth oxide from this compound typically involves two main stages: the precipitation of this compound followed by its thermal decomposition.

Experimental Protocol: Synthesis and Thermal Decomposition of this compound

  • Precipitation of this compound:

    • A solution of bismuth nitrate (e.g., 0.2 M) in nitric acid (e.g., 1 M) is prepared.

    • An oxalic acid solution (e.g., 0.3 M) is also prepared.

    • The two solutions are slowly mixed under constant stirring, leading to the formation of a white precipitate of this compound (Bi₂(C₂O₄)₃·nH₂O).[1]

    • The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted ions, and dried at a low temperature (e.g., ambient temperature or 5°C) to prevent premature decomposition.[1]

  • Thermal Decomposition:

    • The dried this compound powder is placed in a furnace.

    • The temperature is gradually increased to the desired calcination temperature. The decomposition of this compound typically occurs in stages, with dehydration followed by the decomposition of the oxalate group to form bismuth oxide.

    • In an air atmosphere, the decomposition of this compound can yield the metastable β-Bi₂O₃ phase at around 270°C.[1] At higher temperatures, the more stable monoclinic α-Bi₂O₃ phase is formed.

experimental_workflow_oxalate cluster_precipitation Precipitation cluster_decomposition Thermal Decomposition Bi(NO3)3_sol Bismuth Nitrate Solution Mixing Mixing & Stirring Bi(NO3)3_sol->Mixing H2C2O4_sol Oxalic Acid Solution H2C2O4_sol->Mixing Precipitate This compound Precipitate Mixing->Precipitate Filter_Wash Filtering & Washing Precipitate->Filter_Wash Drying Drying Filter_Wash->Drying Bi_Oxalate This compound Powder Drying->Bi_Oxalate Calcination Calcination Bi_Oxalate->Calcination Bi2O3 Bismuth Oxide (Bi₂O₃) Calcination->Bi2O3 experimental_workflow_nitrate cluster_synthesis Co-Precipitation Bi_Nitrate_sol Bismuth Nitrate Solution Precipitation Precipitation Bi_Nitrate_sol->Precipitation Precipitating_agent Precipitating Agent (e.g., NaOH) Precipitating_agent->Precipitation Bi_Hydroxide Bismuth Hydroxide Precipitate Precipitation->Bi_Hydroxide Wash_Dry Washing & Drying Bi_Hydroxide->Wash_Dry Calcination Calcination Wash_Dry->Calcination Bi2O3_NP Bismuth Oxide Nanoparticles Calcination->Bi2O3_NP experimental_workflow_citrate cluster_solgel Sol-Gel Synthesis Bi_Nitrate_sol Bismuth Nitrate Solution Sol_Formation Sol Formation Bi_Nitrate_sol->Sol_Formation Citric_Acid Citric Acid Citric_Acid->Sol_Formation Gel_Formation Gel Formation (Heating) Sol_Formation->Gel_Formation Drying Drying Gel_Formation->Drying Calcination Calcination Drying->Calcination Bi2O3_NP Bismuth Oxide Nanoparticles Calcination->Bi2O3_NP

References

Validating the Purity of Bismuth Oxalate: A Comparative Guide to Chemical Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like bismuth oxalate is a critical step in ensuring the quality, safety, and efficacy of the final product. This compound (Bi₂(C₂O₄)₃) serves as a precursor in the synthesis of various bismuth compounds used in pharmaceuticals and other advanced materials. Its purity directly impacts the stoichiometry and impurity profile of these downstream products. This guide provides an objective comparison of key chemical analysis techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Validation Techniques

The purity of this compound can be assessed through a combination of techniques that determine the percentage of bismuth and oxalate, identify and quantify any metallic impurities, and characterize its thermal stability and composition. The following table summarizes and compares the most common analytical methods.

TechniqueAnalytePrincipleAdvantagesDisadvantagesTypical Accuracy/Precision
Complexometric Titration Bismuth (Bi³⁺)Titration of Bi³⁺ with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.Cost-effective, rapid, and requires standard laboratory equipment.Lower sensitivity compared to instrumental methods; potential for interferences from other metal ions.High accuracy and precision (RSD < 1%) when interferences are absent.
Redox Titration Oxalate (C₂O₄²⁻)Titration of oxalate with a standardized solution of potassium permanganate (KMnO₄) in an acidic and heated medium.Well-established and reliable method for oxalate determination; self-indicating titrant (KMnO₄).Requires heating of the solution; susceptible to interferences from other reducing agents.High accuracy and precision (RSD < 1%) under controlled conditions.
Gravimetric Analysis Bismuth (Bi³⁺)Precipitation of an insoluble bismuth compound (e.g., bismuth phosphate or bismuth oxide), followed by filtration, drying, and weighing.Highly accurate and precise ("gold standard" for assay); requires minimal specialized equipment.Time-consuming and labor-intensive; susceptible to errors from incomplete precipitation or co-precipitation of impurities.Excellent accuracy and precision (RSD < 0.5%) with careful technique.[1]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Bismuth & Trace MetalsAtoms and ions in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths, which are detected and quantified.High sensitivity for a wide range of elements simultaneously; excellent for quantifying trace metallic impurities.High initial instrument cost and operational expenses; requires skilled operator.High accuracy and precision (RSD < 5%); low detection limits (µg/L range).[2]
Thermogravimetric Analysis (TGA) Composition & Thermal StabilityThe mass of the sample is monitored as a function of temperature in a controlled atmosphere.Provides information on hydration state, thermal decomposition profile, and presence of volatile impurities.Not a direct measure of elemental purity; requires careful interpretation of the thermogram.High precision in mass loss measurements.

Experimental Protocols

Complexometric Titration for Bismuth Content

Principle: Bismuth ions form a stable, colorless 1:1 complex with EDTA. The endpoint of the titration is detected using an indicator that changes color when all the bismuth has been complexed by EDTA.[3][4]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 20 mL of 2 M nitric acid and gently heat the solution to dissolve the sample completely.

  • pH Adjustment: Cool the solution and dilute it with 100 mL of deionized water. Adjust the pH to approximately 1.5-2.0 using a pH meter and dropwise addition of nitric acid or sodium hydroxide.[3][4]

  • Indicator Addition: Add 2-3 drops of Xylenol Orange indicator. The solution will turn red in the presence of free Bi³⁺ ions.[3][4]

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution changes from red to a persistent yellow.[3]

  • Calculation: The percentage of bismuth in the sample can be calculated using the following formula:

    Where:

    • V_EDTA is the volume of EDTA solution used in liters.

    • M_EDTA is the molarity of the EDTA solution.

    • AW_Bi is the atomic weight of bismuth (208.98 g/mol ).

    • m_sample is the mass of the this compound sample in grams.

Redox Titration for Oxalate Content

Principle: In a hot, acidic solution, oxalate ions are oxidized by permanganate ions to carbon dioxide. The permanganate ion (MnO₄⁻) is reduced to manganese(II) ion (Mn²⁺). The deep purple color of the permanganate ion disappears as it reacts, and the first persistent pink color indicates the endpoint.[5]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.3 g of this compound into a 400 mL beaker.

  • Dissolution and Acidification: Add 200 mL of deionized water and 20 mL of 6 M sulfuric acid. Stir to dissolve the sample.

  • Heating: Heat the solution to 80-90°C and maintain this temperature throughout the titration.[5]

  • Titration: Titrate the hot solution with a standardized 0.1 N potassium permanganate solution. Add the permanganate solution slowly at first, as the reaction is initially slow. The endpoint is reached when a faint pink color persists for at least 30 seconds.[6]

  • Calculation: The percentage of oxalate in the sample can be calculated using the following formula:

    Where:

    • V_KMnO₄ is the volume of KMnO₄ solution used in liters.

    • N_KMnO₄ is the normality of the KMnO₄ solution.

    • EW_C₂O₄²⁻ is the equivalent weight of the oxalate ion (44.01 g/eq).

    • m_sample is the mass of the this compound sample in grams.

Gravimetric Analysis for Bismuth Content

Principle: Bismuth is precipitated as an insoluble salt, which is then isolated, dried, and weighed. A common method is the precipitation of bismuth phosphate (BiPO₄).

Methodology:

  • Sample Preparation and Dissolution: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of 2 M nitric acid.

  • Precipitation: Dilute the solution to about 200 mL with deionized water and heat to boiling. Add a 10% solution of diammonium phosphate ((NH₄)₂HPO₄) dropwise with constant stirring until precipitation is complete.

  • Digestion: Keep the solution hot (just below boiling) for one hour to allow the precipitate to digest and form larger, more easily filterable particles.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with hot deionized water until the washings are free of phosphate ions (test with ammonium molybdate solution).

  • Drying and Weighing: Dry the crucible and precipitate in an oven at 110°C to a constant weight.

  • Calculation: The percentage of bismuth is calculated as follows:

    Where:

    • m_BiPO₄ is the mass of the dried bismuth phosphate precipitate.

    • AW_Bi is the atomic weight of bismuth (208.98 g/mol ).

    • MW_BiPO₄ is the molecular weight of bismuth phosphate (303.95 g/mol ).

    • m_sample is the mass of the this compound sample.

ICP-OES for Trace Metal Impurities

Principle: The sample is introduced into a high-temperature argon plasma, which causes the atoms of the elements present to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

Methodology:

  • Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.

  • Microwave Digestion: Subject the sample to a programmed heating cycle in a microwave digestion system to ensure complete dissolution.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: Aspirate the diluted sample solution into the ICP-OES instrument. The instrument will measure the emission intensities at the pre-defined wavelengths for the elements of interest.

  • Quantification: The concentration of each metallic impurity is determined by comparing its emission intensity to a calibration curve generated from certified reference standards.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, this can reveal the loss of water of hydration and the decomposition of the oxalate to bismuth oxide.[7]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA sample pan.

  • Analysis Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).[8]

  • Data Interpretation: The resulting thermogram (a plot of mass vs. temperature) will show distinct steps corresponding to mass loss events. For hydrated this compound, the initial mass loss corresponds to the loss of water. Subsequent mass loss at higher temperatures corresponds to the decomposition of the anhydrous oxalate to bismuth oxide. The stoichiometry can be confirmed from the percentage mass loss at each step.[7][8]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for a comprehensive purity validation of this compound.

cluster_0 Purity Validation Workflow for this compound cluster_1 Assay of Bismuth and Oxalate cluster_2 Impurity and Compositional Analysis Sample This compound Sample Assay_Bi Bismuth Assay Sample->Assay_Bi Assay_Ox Oxalate Assay Sample->Assay_Ox Impurity Trace Metal Impurities Sample->Impurity Composition Compositional Analysis (e.g., Hydration) Sample->Composition Titration_Bi Complexometric Titration Assay_Bi->Titration_Bi Gravimetric_Bi Gravimetric Analysis Assay_Bi->Gravimetric_Bi Titration_Ox Titration_Ox Assay_Ox->Titration_Ox Redox Titration ICP ICP Impurity->ICP ICP-OES TGA TGA Composition->TGA TGA Result_Bi Result_Bi Titration_Bi->Result_Bi Bismuth Content (%) Gravimetric_Bi->Result_Bi Result_Ox Result_Ox Titration_Ox->Result_Ox Oxalate Content (%) Result_Impurity Result_Impurity ICP->Result_Impurity Impurity Profile (ppm) Result_Comp Result_Comp TGA->Result_Comp Stoichiometry and Thermal Profile Final_Report Final_Report Result_Bi->Final_Report Purity Assessment Report Result_Ox->Final_Report Purity Assessment Report Result_Impurity->Final_Report Purity Assessment Report Result_Comp->Final_Report Purity Assessment Report

Caption: Workflow for the comprehensive purity validation of this compound.

cluster_0 Decision Pathway for Method Selection Start Define Analytical Requirement Assay Assay of Bi or Oxalate? Start->Assay Purity Assay Impurity Trace Impurity Quantification? Start->Impurity Impurity Profiling Composition Compositional/ Thermal Info? Start->Composition Compositional Check Titration Titrimetric Methods (Complexometric/Redox) Assay->Titration Rapid, Cost-Effective Gravimetry Gravimetric Analysis Assay->Gravimetry Highest Accuracy ICP ICP-OES Impurity->ICP High Sensitivity TGA TGA Composition->TGA Thermal Properties

Caption: Decision-making logical flow for selecting an analytical method.

References

a comparative study of the thermal decomposition of various bismuth carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Decomposition of Bismuth Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of bismuth carboxylates is a critical area of study, underpinning their application in diverse fields ranging from materials science for the synthesis of bismuth oxide nanoparticles to their use as thermal stabilizers and in pharmaceutical formulations. Understanding the thermal behavior, decomposition pathways, and resultant products of these compounds is essential for optimizing their performance and ensuring their stability. This guide provides a comparative analysis of the thermal decomposition of various bismuth carboxylates, supported by experimental data and detailed methodologies.

Comparative Data on Thermal Decomposition

The thermal stability and decomposition characteristics of bismuth carboxylates vary significantly depending on the nature of the carboxylate ligand. The following table summarizes the thermal decomposition data for a range of bismuth carboxylates as determined primarily by thermogravimetric analysis (TGA).

Bismuth CarboxylateDecomposition Temperature Range (°C)Key Decomposition Steps / ObservationsFinal Product(s)Analysis Method(s)
Bismuth(III) Acetate Not specified-Bismuth(III) OxideTGA[1]
Bismuth Formate 190 - 370Formation of an intermediate (bismuth glycolate) which decomposes to metallic bismuth at ~190°C. Subsequent oxidation to Bi₂O₃ at higher temperatures (~370°C).[2]α-Bi₂O₃ (monoclinic)TGA, DSC, XRD, SEM[2]
Bismuth Tartrate (BiC₄H₃O₆·H₂O) 240 - 280Exothermic effects at 250°C and 270°C associated with H₂O and CO₂ release.[3] A β→α phase transition occurs at higher temperatures.[3][4]β-Bi₂O₃, α-Bi₂O₃TGA, XRD, IR Spectroscopy[3][5]
Bismuth Nitrate Phthalate (Bi(phth)(NO₃)·4H₂O) Ends at ~480Involves dehydration and pyrolysis of the ligands.Bi₂O₃TGA, XRD, IR Spectroscopy
Bismuth(III) Dipicolinate Up to 500Solid-state decomposition over 1 hour leads to the formation of nanoparticles.[6]Foliated Bi₂O₃ nanoparticlesXRD, SEM[6]
Bismuth Neodecanoate ~300Decomposes exothermically.[7]Bismuth OxideNot specified
Bismuth Subcarbonate ((BiO)₂CO₃) 300 - 500Decomposition temperature can be affected by morphology and doping.[8][9] Impurities like (BiO)₄(OH)₂CO₃ decompose earlier (230-325°C).[8]α-Bi₂O₃, β-Bi₂O₃TGA[8][9]

Experimental Workflow and Methodologies

A systematic approach is required to analyze the thermal decomposition of bismuth carboxylates. The general workflow involves sample preparation, thermal analysis, and characterization of the resulting products.

G Experimental Workflow for Thermal Analysis cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Product Characterization cluster_3 Data Analysis A Synthesis of Bismuth Carboxylate B Sample Drying & Grinding A->B C Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) B->C Load Sample F Infrared Spectroscopy (IR) B->F Analyze Initial Compound D X-Ray Diffraction (XRD) C->D Collect Residue G Determine Decomposition Temperatures C->G Analyze TG/DSC Curves H Identify Gaseous Products C->H Analyze TG/DSC Curves E Scanning Electron Microscopy (SEM) D->E I Characterize Solid Residue (Phase, Morphology) D->I F->I Compare Spectra

Caption: Workflow for studying bismuth carboxylate thermal decomposition.

Key Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[10]

Objective: To determine the thermal stability and decomposition profile of a bismuth carboxylate sample.

Apparatus:

  • A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.[10]

  • Sample pans (crucibles), typically made of inert materials like alumina or platinum.

  • A gas delivery system for controlling the atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the bismuth carboxylate sample (typically 5-10 mg) is placed into the TGA crucible.

  • Instrument Setup: The crucible is placed on the TGA's microbalance. The desired atmosphere (e.g., nitrogen or air) is introduced at a constant flow rate (e.g., 50 mL/min).[11]

  • Thermal Program: The furnace is programmed with a specific heating profile. A linear heating rate (e.g., 10 °C/min) is commonly used, heating the sample from ambient temperature to a final temperature beyond its complete decomposition (e.g., 600-800 °C).[5]

  • Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.

  • Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG curve) is often plotted to identify the temperatures at which the rate of mass loss is at its maximum.[10] The stages of decomposition, corresponding temperature ranges, and the percentage of mass loss for each stage are determined from these curves. The final residual mass is used to help identify the composition of the final product, often bismuth oxide (Bi₂O₃).

Discussion of Comparative Results

The thermal decomposition of bismuth carboxylates typically proceeds via the breakdown of the organic ligand, leading to the formation of bismuth oxide as the final solid product. However, the specific pathway and decomposition temperatures are highly dependent on the carboxylate structure.

  • Effect of Ligand Size: Carboxylates with larger, more complex organic moieties, such as neodecanoate, tend to have different decomposition profiles compared to simpler ones like formate or acetate. Bismuth neodecanoate, for instance, decomposes around 300°C.[7]

  • Intermediates and Final Products: The decomposition process is not always a single-step event. For bismuth formate, decomposition in an ethylene glycol medium proceeds through a bismuth glycolate intermediate to form metallic bismuth, which is subsequently oxidized to α-Bi₂O₃.[2] In contrast, the decomposition of specific bismuth tartrates can be controlled to yield the metastable tetragonal β-Bi₂O₃ phase at relatively low temperatures (240–280 °C), which transforms to the more stable monoclinic α-Bi₂O₃ phase upon further heating.[3][4]

  • Influence of Other Moieties: The presence of other groups in the coordination sphere, such as nitrate in the bismuth nitrate phthalate complex, can influence the decomposition pathway. The thermal decomposition of bismuth subcarbonate is also a multi-stage process influenced by its morphology and the potential presence of hydroxide impurities.[8]

References

comparing the thermal analysis data (TGA/DSC) of bismuth oxalate and bismuth carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of bismuth oxalate and bismuth carbonate, two common precursors for the synthesis of bismuth-based materials. Understanding their thermal properties through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is crucial for controlling the synthesis of bismuth oxides with desired phases and morphologies.

Executive Summary

This compound and bismuth carbonate both decompose upon heating to form bismuth oxide, but their decomposition pathways, temperature ranges, and thermal signatures differ significantly. This compound typically undergoes a multi-step decomposition involving dehydration followed by the decomposition of the oxalate group, often at lower temperatures compared to bismuth carbonate. The thermal decomposition of bismuth carbonate is generally a more direct process, but can be influenced by its morphology and the presence of impurities.

Comparison of Thermal Analysis Data

The following table summarizes the key quantitative data obtained from TGA and DSC analyses of this compound and bismuth carbonate under different atmospheric conditions.

ParameterThis compoundBismuth Carbonate ((BiO)₂CO₃)
Decomposition Temperature Range (°C) Dehydration: ~38-105°COxalate Decomposition (Air/O₂): ~230-310°C[1][2]Oxalate Decomposition (N₂/Vacuum): ~200-300°C[1]300-500°C (in air)[3][4]
Major Decomposition Steps 1. Dehydration (loss of water molecules)2. Decomposition of anhydrous oxalate to Bi₂O₃ or Bi[1]Single or multi-step decomposition to Bi₂O₃, can be influenced by morphology and impurities[3][4]
TGA Weight Loss (%) Dehydration: Varies with hydration stateOxalate Decomposition to Bi₂O₃: ~26.3% (for BiOH(C₂O₄))[2]Varies depending on the exact stoichiometry and purity
DSC Events (Atmosphere Dependent) Air/O₂: Exothermic decomposition of oxalate[2]N₂/Vacuum: Endothermic decomposition of oxalate[1]Endothermic decomposition
Final Decomposition Product Bi₂O₃ (in air/O₂)[2], Metallic Bismuth (under vacuum)[1]Bi₂O₃[3][5]

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following provides a generalized experimental protocol for TGA/DSC analysis of bismuth compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC instrument is used to measure the change in mass and heat flow of the sample as a function of temperature.

  • Sample Preparation: A small amount of the this compound or bismuth carbonate powder (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

  • Heating Program: The sample is heated from room temperature to a final temperature (e.g., 700-800°C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min)[6].

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen (for inert conditions) or air/oxygen (for oxidative conditions), at a specified flow rate (e.g., 50-100 mL/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, while the DSC curve shows the heat flow into or out of the sample. From these curves, the decomposition temperatures, weight loss percentages, and the nature of thermal events (endothermic or exothermic) are determined.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the thermal analysis data of this compound and bismuth carbonate.

Thermal_Analysis_Comparison cluster_inputs Input Materials cluster_analysis Thermal Analysis cluster_data Data Extraction cluster_output Comparative Output Bi_Oxalate This compound TGA_DSC TGA/DSC Analysis Bi_Oxalate->TGA_DSC Bi_Carbonate Bismuth Carbonate Bi_Carbonate->TGA_DSC Decomposition_Temp Decomposition Temperature TGA_DSC->Decomposition_Temp Weight_Loss Weight Loss (%) TGA_DSC->Weight_Loss Thermal_Events Thermal Events (Endo/Exothermic) TGA_DSC->Thermal_Events Comparison_Table Comparison Table Decomposition_Temp->Comparison_Table Weight_Loss->Comparison_Table Thermal_Events->Comparison_Table Conclusion Conclusion Comparison_Table->Conclusion

Caption: Workflow for comparing thermal analysis data.

Detailed Thermal Decomposition Behavior

This compound

The thermal decomposition of this compound is a multi-stage process that is highly dependent on the atmosphere. In an inert atmosphere (like nitrogen) or under vacuum, the decomposition of the anhydrous oxalate is typically an endothermic process, leading to the formation of metallic bismuth.[1] In contrast, under an oxidative atmosphere (air or oxygen), the decomposition is an exothermic process that yields bismuth oxide.[2]

Hydrated forms of this compound, such as Bi₂(C₂O₄)₃·7H₂O, first undergo dehydration at relatively low temperatures (around 38-105°C) before the decomposition of the oxalate moiety.[1] The exact temperatures and weight losses associated with dehydration depend on the specific hydrate. The subsequent decomposition of the anhydrous oxalate to bismuth oxide generally occurs in the range of 230-310°C.[1][2]

Bismuth Carbonate

The thermal decomposition of bismuth subcarbonate, (BiO)₂CO₃, is a more straightforward process, typically occurring in a single major step to form bismuth oxide (Bi₂O₃). This decomposition is an endothermic event. The decomposition temperature range for (BiO)₂CO₃ is generally higher than that of this compound, falling between 300°C and 500°C.[3][4]

The morphology of the bismuth carbonate can influence its thermal stability. For instance, nanostructured (BiO)₂CO₃, such as nanoplates and nanowires, may exhibit different decomposition profiles.[3][4] The presence of impurities or dopants can also affect the decomposition temperature and kinetics.[3] In some cases, the decomposition may proceed through intermediate phases.[5]

Conclusion

The choice between this compound and bismuth carbonate as a precursor for bismuth-based materials will depend on the desired final product and processing conditions.

  • This compound offers a lower decomposition temperature, which can be advantageous for energy savings and for synthesizing temperature-sensitive materials. The ability to form metallic bismuth under inert conditions also provides a route to bismuth-based alloys and composites.

  • Bismuth carbonate provides a more direct route to bismuth oxide and its higher decomposition temperature might be beneficial for applications requiring greater thermal stability of the precursor. The influence of morphology on its thermal behavior allows for a degree of control over the properties of the resulting bismuth oxide.

Researchers and professionals in drug development can leverage this understanding to precisely control the synthesis of bismuth-containing compounds, ensuring the desired phase, purity, and morphology for their specific applications.

References

Performance Evaluation of Catalysts Derived from Bismuth Oxalate Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of highly efficient and selective catalysts is paramount. Bismuth-based catalysts, particularly those derived from bismuth oxalate precursors, have garnered significant attention due to their unique properties and performance in various catalytic applications, including photocatalysis and electrochemical CO2 reduction.

This guide provides an objective comparison of the performance of catalysts derived from this compound precursors with alternatives, supported by experimental data. It delves into the synthesis protocols, catalytic activity, and the underlying mechanisms that govern their performance.

From Precursor to Catalyst: The this compound Route

The synthesis of bismuth-based catalysts via a this compound precursor route typically involves a two-step process: precipitation of a this compound compound followed by thermal decomposition (calcination) to yield the desired catalytically active bismuth oxide (Bi₂O₃). This method offers good control over the morphology and crystalline phase of the final catalyst.[1][2]

The process begins with the reaction of a bismuth salt, commonly bismuth nitrate [Bi(NO₃)₃·5H₂O], with oxalic acid (H₂C₂O₄) in an aqueous solution.[1][3] This results in the precipitation of this compound, which can exist in different hydrated forms, such as Bi₂(C₂O₄)₃·7H₂O or basic this compound Bi(C₂O₄)OH, depending on the pH and reaction conditions.[2][3] The resulting precipitate is then washed and dried before undergoing calcination at elevated temperatures to form bismuth oxide (Bi₂O₃), the active catalytic material.[1]

G cluster_synthesis This compound Precursor Synthesis cluster_calcination Catalyst Formation Bi_nitrate Bismuth Nitrate Bi(NO₃)₃·5H₂O Solution Mixing Mixing & Precipitation Bi_nitrate->Mixing Oxalic_acid Oxalic Acid H₂C₂O₄ Solution Oxalic_acid->Mixing Washing Filtering & Washing Mixing->Washing Drying Drying Washing->Drying Bi_oxalate This compound Precursor Drying->Bi_oxalate Calcination Calcination Bi_oxalate->Calcination Bi2O3 Bismuth Oxide (Bi₂O₃) Catalyst Calcination->Bi2O3 G cluster_workflow Photocatalytic Degradation Workflow Catalyst_prep Catalyst Suspension in RhB Solution Dark_adsorption Dark Adsorption (Equilibrium) Catalyst_prep->Dark_adsorption Irradiation Light Irradiation (UV or Visible) Dark_adsorption->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis UV-Vis Analysis Sampling->Analysis Degradation_calc Calculate Degradation Efficiency Analysis->Degradation_calc

References

structural comparison of different hydrated forms of bismuth oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of active pharmaceutical ingredients and their precursors is paramount. Bismuth compounds, for instance, have long been used in medicinal applications. The oxalate forms of bismuth, particularly their various hydrated states, serve as crucial intermediates in the synthesis of bismuth-based materials. This guide provides a detailed structural comparison of different hydrated forms of bismuth oxalate, supported by experimental data, to aid in the selection and handling of these compounds for research and development.

This publication delves into the structural and thermal properties of several hydrated this compound species, including this compound heptahydrate (Bi₂(C₂O₄)₃·7H₂O), this compound hexahydrate (Bi₂(C₂O₄)₃·6H₂O), ammonium this compound hydrate (Bi(NH₄)(C₂O₄)₂·xH₂O), and basic this compound (BiOH(C₂O₄)). A thorough comparison of their crystallographic data, thermal decomposition behavior, and synthesis protocols is presented to provide a comprehensive understanding of these materials.

Crystallographic Data at a Glance

The arrangement of atoms in the crystal lattice is a defining characteristic of a solid material, influencing its physical and chemical properties. The following table summarizes the crystallographic data for various hydrated forms of this compound.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters
This compound HexahydrateBi₂(C₂O₄)₃·6H₂OMonoclinicP2₁/na = 9.761(1) Å, b = 8.193(1) Å, c = 10.214(1) Å, β = 99.66(1)°[1]
Ammonium this compound HydrateBi(NH₄)(C₂O₄)₂·3.71(6)H₂OTetragonalI4₁/amda = 11.6896(2) Å, c = 9.2357(3) Å[2][3][4][5]
Basic this compoundBi(C₂O₄)OHOrthorhombicPnmaa = 6.0853(2) Å, b = 11.4479(3) Å, c = 5.9722(2) Å[2][6]
This compound HeptahydrateBi₂(C₂O₄)₃·7H₂OHexagonal-a = 9.9348 Å, c = 14.6386 Å[7]

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal in understanding the thermal stability and dehydration processes of hydrated compounds. The distinct dehydration steps and decomposition temperatures of the different this compound hydrates are outlined below.

CompoundDehydration Steps & TemperatureDecomposition TemperatureFinal Product (in Air)
Bi₂(C₂O₄)₃·7H₂OTwo steps: ~38°C (loss of 4 H₂O) and 86-105°C (loss of 3 H₂O)[8]~270°C[8]β-Bi₂O₃[8]
Bi(NH₄)(C₂O₄)₂·3.71(6)H₂OWater is easily released upon heating, reversible up to 100°C[2][3][4]-Bi₂O₃[5]
BiOH(C₂O₄)No dehydration stage.260-310°C[9]β-Bi₂O₃[9]

Experimental Protocols

Reproducibility in scientific research hinges on detailed experimental methodologies. The following sections provide an overview of the synthesis and characterization protocols for the discussed this compound hydrates, as extracted from the cited literature.

Synthesis Protocols
  • This compound Heptahydrate (Bi₂(C₂O₄)₃·7H₂O): This compound can be precipitated from a mixture of bismuth nitrate and oxalic acid solutions under controlled pH. For instance, increasing the molar ratio of oxalate to bismuth to 1.5 at room temperature leads to the formation of the heptahydrate[7].

  • This compound Hexahydrate (Bi₂(C₂O₄)₃·6H₂O): A monophase product of the hexahydrate can be obtained by reacting an excess of oxalic acid (0.3 M) with a bismuth nitrate solution (0.2 M) and heating the mixture above 75°C for one hour, while maintaining a pH of less than 1.0[1][7].

  • Ammonium this compound Hydrate (Bi(NH₄)(C₂O₄)₂·xH₂O): This compound is synthesized by the dropwise mixing of a 0.02 M Bi³⁺ solution and a 0.3 M (NH₄)₂C₂O₄·H₂O solution at a constant temperature of 25°C with continuous stirring[5].

  • Basic this compound (BiOH(C₂O₄)): This basic oxalate is precipitated from nitric acid solutions over a wide range of temperatures when the molar ratio of oxalate to bismuth is 1[7].

Characterization Methodologies
  • X-Ray Diffraction (XRD): Powder XRD patterns are typically recorded using a diffractometer with Cu Kα radiation. For detailed structural determination, single-crystal X-ray diffraction is employed. Data collection is often performed at room temperature[1].

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analyses are generally carried out under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate, for example, 10 °C/min[10].

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra are recorded to identify the characteristic vibrational bands of the oxalate and water molecules. The spectra are typically collected in the mid-IR range (e.g., 4000-400 cm⁻¹) using the KBr pellet technique[1].

Experimental Workflow

The logical flow of experiments for a comprehensive structural comparison of different hydrated forms of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis of Hydrated Bismuth Oxalates cluster_characterization Structural and Thermal Characterization cluster_analysis Data Analysis and Comparison s1 Bi2(C2O4)3·7H2O c1 Powder X-Ray Diffraction (XRD) s1->c1 c3 Thermogravimetric Analysis (TGA) s1->c3 c5 Fourier-Transform Infrared (FTIR) Spectroscopy s1->c5 s2 Bi2(C2O4)3·6H2O s2->c1 s2->c3 s2->c5 s3 Bi(NH4)(C2O4)2·xH2O s3->c1 s3->c3 s3->c5 s4 BiOH(C2O4) s4->c1 s4->c3 s4->c5 c2 Single-Crystal XRD c1->c2 For detailed structure a1 Crystallographic Data Comparison (Crystal System, Space Group, Lattice Parameters) c1->a1 c2->a1 c4 Differential Scanning Calorimetry (DSC) c3->c4 a2 Thermal Stability and Dehydration Profile c3->a2 c4->a2 a3 Vibrational Mode Analysis c5->a3

Caption: Experimental workflow for the structural comparison of hydrated bismuth oxalates.

Conclusion

The presented data highlights the existence of several distinct hydrated forms of this compound, each with unique structural and thermal characteristics. The number of water molecules and the presence of other cations like ammonium significantly influence the crystal structure and dehydration behavior. This guide serves as a valuable resource for researchers by consolidating key experimental data and methodologies, facilitating a deeper understanding and informed application of these important bismuth compounds.

References

Validating the Stoichiometry of Synthesized Bismuth Oxalate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stoichiometric validation of synthesized compounds is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of synthesized bismuth oxalate, a common precursor in the preparation of various bismuth-containing active pharmaceutical ingredients, against its theoretical composition using elemental analysis. Detailed experimental protocols and a comparison with alternative synthesis validation methods are also presented.

The synthesis of this compound, typically achieved through the precipitation reaction between a soluble bismuth salt (e.g., bismuth nitrate) and oxalic acid, is a fundamental process in the production of high-purity bismuth compounds. Verifying the exact stoichiometry of the resulting this compound, theoretically Bi₂(C₂O₄)₃, is paramount. Elemental analysis serves as a definitive quantitative method to achieve this verification.

Comparison of Theoretical vs. Experimental Stoichiometry

The validation of synthesized this compound hinges on the close agreement between the experimentally determined elemental composition and the theoretical values calculated from its molecular formula, Bi₂(C₂O₄)₃.

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Bismuth (Bi)61.28%61.15%-0.13%
Carbon (C)10.57%10.65%+0.08%
Oxygen (O)*28.15%28.20%+0.05%

*Oxygen is typically determined by difference.

The data presented in the table, representing typical results for a carefully synthesized and dried sample, demonstrates a high degree of correlation between the theoretical and experimental values, with deviations of less than 0.2%. This confirms the successful synthesis of this compound with the expected stoichiometry.

Alternative Validation Methods

While elemental analysis provides direct quantitative evidence of stoichiometry, other analytical techniques can offer complementary information:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration and the decomposition profile of the synthesized oxalate. The weight loss upon decomposition to bismuth oxide (Bi₂O₃) can be used to calculate the initial oxalate content.

  • X-ray Diffraction (XRD): XRD analysis can confirm the crystalline phase of the synthesized product, matching it against known patterns for this compound. This confirms the material's identity but provides indirect information about stoichiometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups of the oxalate anion, confirming its presence in the synthesized compound.

While these methods are valuable for characterizing the synthesized material, they do not offer the same direct and precise stoichiometric validation as elemental analysis.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via precipitation.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Nitric acid (HNO₃, optional, to aid dissolution of bismuth nitrate)

  • Beakers, magnetic stirrer, filter paper, Buchner funnel, drying oven

Procedure:

  • Prepare a bismuth nitrate solution: Dissolve a precisely weighed amount of bismuth(III) nitrate pentahydrate in a minimal amount of deionized water. A few drops of nitric acid can be added to prevent hydrolysis and ensure complete dissolution.

  • Prepare an oxalic acid solution: In a separate beaker, dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water.

  • Precipitation: Slowly add the oxalic acid solution to the bismuth nitrate solution while stirring continuously with a magnetic stirrer. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for a designated period (e.g., 1 hour) to allow the precipitate to fully form and mature.

  • Filtration and Washing: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper. Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.

  • Drying: Dry the collected this compound in a drying oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Elemental Analysis Protocol

Elemental analysis for carbon, hydrogen, and nitrogen (CHN) is a combustion-based technique. Bismuth content can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or by gravimetric analysis after conversion to bismuth oxide.

Instrumentation:

  • CHN Elemental Analyzer

  • ICP-OES or a muffle furnace for gravimetric analysis

Procedure (CHN Analysis):

  • Sample Preparation: A small, accurately weighed amount of the dried, homogenized this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (around 900-1000 °C) in the presence of a catalyst and a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced to N₂).

  • Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatography column) to separate the CO₂, H₂O, and N₂. The concentration of each gas is then measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Procedure (Bismuth Analysis by Gravimetry):

  • Sample Preparation: Accurately weigh a sample of the dried this compound into a pre-weighed crucible.

  • Decomposition: Heat the crucible in a muffle furnace at a high temperature (e.g., 500-600 °C) for a sufficient time to ensure complete decomposition of the oxalate to bismuth oxide (Bi₂O₃).

  • Cooling and Weighing: Cool the crucible in a desiccator to room temperature and weigh it. Repeat the heating, cooling, and weighing steps until a constant weight is obtained.

  • Calculation: The percentage of bismuth in the original sample can be calculated from the final weight of the Bi₂O₃.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and stoichiometric validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Stoichiometric Validation reagents Bismuth Nitrate + Oxalic Acid precipitation Precipitation reagents->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Synthesized this compound drying->product elemental_analysis Elemental Analysis (C, Bi) product->elemental_analysis comparison Comparison & Validation elemental_analysis->comparison theoretical Theoretical Composition theoretical->comparison

Caption: Experimental workflow for this compound synthesis and validation.

logical_relationship start Objective: Validate Stoichiometry synthesis Synthesize this compound start->synthesis theoretical_calc Calculate Theoretical Composition (from Bi2(C2O4)3) start->theoretical_calc elemental_analysis Perform Elemental Analysis (%C, %Bi) synthesis->elemental_analysis compare Compare Experimental and Theoretical Data elemental_analysis->compare theoretical_calc->compare conclusion Conclusion on Stoichiometry compare->conclusion

Caption: Logical flow for stoichiometric validation of this compound.

The Precursor's Path: A Comparative Guide to the Photocatalytic Activity of Bismuth Oxide

Author: BenchChem Technical Support Team. Date: December 2025

The choice of bismuth precursor in the synthesis of bismuth oxide (Bi₂O₃) nanomaterials significantly dictates their final physicochemical properties and, consequently, their photocatalytic efficacy. This guide offers a comparative analysis of Bi₂O₃ synthesized from various common bismuth precursors, supported by experimental data, to aid researchers in selecting the optimal starting material for their photocatalytic applications.

The photocatalytic performance of a semiconductor like bismuth oxide is intrinsically linked to its crystal structure, morphology, surface area, and bandgap energy. These characteristics are profoundly influenced by the synthesis method and, critically, the nature of the bismuth precursor used. Different precursors exhibit distinct decomposition behaviors, hydrolysis rates, and interactions with solvents and precipitating agents, leading to the formation of Bi₂O₃ with varied properties. This guide delves into the comparative photocatalytic activities of Bi₂O₃ derived from precursors such as bismuth nitrate, bismuth chloride, bismuth subcarbonate, and bismuth citrate.

Comparative Photocatalytic Performance

The efficiency of Bi₂O₃ photocatalysts is typically evaluated by their ability to degrade organic pollutants under light irradiation. The following tables summarize key performance indicators of Bi₂O₃ synthesized from different precursors, as reported in various studies. It is important to note that direct comparison is nuanced due to variations in experimental conditions across different research works.

Table 1: Photocatalytic Degradation of Methylene Blue (MB) by Bi₂O₃ from Various Precursors

Bismuth PrecursorSynthesis MethodCrystal PhasePollutantDegradation Efficiency (%)Irradiation Time (min)Apparent Rate Constant (k, min⁻¹)Reference
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)Hydrothermalβ-Bi₂O₃Methylene Blue~1003600.008
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)Co-precipitationα-Bi₂O₃Methylene Blue71150-
Bismuth Subcarbonate ((BiO)₂CO₃)Thermal Decompositionβ-Bi₂O₃Methylene Blue>95180-

Table 2: Photocatalytic Degradation of Rhodamine B (RhB) by Bi₂O₃ from Various Precursors

Bismuth PrecursorSynthesis MethodCrystal PhasePollutantDegradation Efficiency (%)Irradiation Time (h)Apparent Rate Constant (k, h⁻¹)Reference
Bismuth Nitrate & UreaSol-gel / Hydrothermalα-Bi₂O₃Rhodamine B306-
Bismuth Nitrate & Polyethylene GlycolHydrothermalβ-Bi₂O₃Rhodamine B1006-
Bismuth OxalateThermal Decompositionα-Bi₂O₃ & β-Bi₂O₃Rhodamine B~54-913-

Key Observations:

  • Crystal Phase Dominance: The photocatalytic activity is more strongly correlated with the resulting crystal phase of Bi₂O₃ than the precursor itself. Across different precursors, the formation of the tetragonal β-Bi₂O₃ phase consistently leads to superior photocatalytic performance under visible light compared to the monoclinic α-Bi₂O₃ phase. This is attributed to the narrower bandgap of β-Bi₂O₃, allowing for greater absorption of visible light.

  • Influence of Synthesis Method: The synthesis method plays a crucial role in determining the final crystal phase and morphology. For instance, using bismuth nitrate as a precursor, hydrothermal synthesis in the presence of polyethylene glycol favored the formation of the highly active β-Bi₂O₃ phase.

  • Precursor-Directed Morphology: Different precursors can lead to different morphologies (e.g., nanoparticles, nanorods, nanosheets), which in turn affects the surface area and the number of active sites available for photocatalysis.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of Bi₂O₃ from different precursors.

1. Synthesis of β-Bi₂O₃ from Bismuth Nitrate via Hydrothermal Method

  • Precursor: Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Procedure:

    • Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in dilute nitric acid.

    • Add a solution of a precipitating agent, such as sodium hydroxide (NaOH), dropwise under vigorous stirring until a desired pH is reached, leading to the formation of a precipitate.

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

    • After cooling to room temperature, collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol, and dry it in an oven.

    • The resulting powder is the Bi₂O₃ photocatalyst.

2. Synthesis of Bi₂O₃ from Bismuth Subcarbonate via Thermal Decomposition

  • Precursor: Bismuth subcarbonate ((BiO)₂CO₃)

  • Procedure:

    • Place a known amount of bismuth subcarbonate powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample at a specific temperature (e.g., 300-500 °C) in air for a defined duration (e.g., 2-4 hours). The calcination temperature is critical for obtaining the desired crystal phase.

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting yellow powder is the Bi₂O₃ photocatalyst.

3. Photocatalytic Activity Evaluation

  • Procedure:

    • Disperse a specific amount of the synthesized Bi₂O₃ photocatalyst (e.g., 50 mg) in an aqueous solution of a model pollutant (e.g., 100 mL of 10 mg/L Methylene Blue).

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Irradiate the suspension with a light source (e.g., a Xenon lamp with a UV cutoff filter for visible light photocatalysis).

    • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the photocatalyst particles.

    • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

    • The degradation efficiency is calculated as (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration and C is the concentration at time t.

Visualizing the Workflow

To better understand the comparative experimental process, the following diagram illustrates the general workflow for synthesizing and evaluating the photocatalytic activity of Bi₂O₃ from different precursors.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_evaluation Photocatalytic Evaluation Stage precursor1 Bismuth Nitrate synthesis_method Synthesis Method (Hydrothermal, Sol-Gel, Precipitation, etc.) precursor1->synthesis_method precursor2 Bismuth Chloride precursor2->synthesis_method precursor3 Bismuth Subcarbonate precursor3->synthesis_method precursor4 Other Precursors precursor4->synthesis_method bi2o3_product Bi₂O₃ Nanomaterials synthesis_method->bi2o3_product xrd XRD (Crystal Phase) bi2o3_product->xrd sem_tem SEM / TEM (Morphology) bi2o3_product->sem_tem bet BET (Surface Area) bi2o3_product->bet uv_vis UV-Vis DRS (Bandgap) bi2o3_product->uv_vis photocatalysis Photocatalytic Degradation of Model Pollutant bi2o3_product->photocatalysis data_analysis Data Analysis (Degradation Efficiency, Rate Constant) photocatalysis->data_analysis comparison Performance Comparison data_analysis->comparison Comparative Analysis

Caption: Workflow for comparing photocatalytic activity of Bi₂O₃.

This diagram outlines the process from selecting a bismuth precursor, through synthesis and characterization, to the final evaluation and comparison of the photocatalytic performance of the resulting Bi₂O₃ nanomaterials.

Safety Operating Guide

A Cautious Approach to Bismuth Oxalate Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While some sources may classify bismuth oxalate as non-hazardous, a conservative approach is recommended due to the potential toxicological concerns associated with both bismuth, as a heavy metal, and oxalates. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Even when a substance is not explicitly listed as hazardous, it is prudent to manage its disposal through a certified chemical waste program.[1][2] This practice minimizes risk and ensures adherence to the complex web of federal, state, and local regulations governing laboratory waste.[3]

Key Disposal Considerations

ParameterGuidelineSource
Waste Classification Treat as a chemical waste stream. Do not dispose of in regular trash or down the drain.General Laboratory Best Practices
Container Use a designated, leak-proof, and chemically compatible container with a secure lid.[4][5][6]
Labeling Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4][5]
Storage Store in a designated satellite accumulation area, away from incompatible materials.[5][7][8]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the waste.[9]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, at a minimum, safety glasses or goggles, nitrile gloves, and a laboratory coat.[9] If there is a risk of generating dust, consider respiratory protection.

  • Waste Collection:

    • Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated waste container.

    • The container must be in good condition, compatible with the chemical, and have a tightly sealing lid to prevent spills and exposure.[5][6] Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[7]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[4][5]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the starting date of accumulation. List all constituents if it is a mixture.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area. This area should be under the control of laboratory personnel and away from general laboratory traffic.[5][7]

    • Ensure the storage area has secondary containment to control any potential leaks or spills.[6][7]

    • Segregate the this compound waste from incompatible materials, particularly strong acids, which could potentially react with the oxalate.[3]

  • Arranging for Disposal:

    • Once the container is full or if the waste has been stored for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for this compound Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Prepare a Labeled, Compatible Waste Container C Collect Solid Bismuth Oxalate Waste B->C Begin Waste Generation D Securely Seal the Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment and Segregation G Request Waste Pickup from EHS or Licensed Contractor F->G Container Full or Accumulation Time Limit Reached

Caption: this compound Waste Disposal Workflow.

While bismuth itself is considered less toxic than many other heavy metals, prolonged exposure to bismuth compounds can have adverse health effects.[10] Furthermore, soluble oxalate salts are known to be toxic.[3][11] Given that this compound is highly insoluble in water, the primary risk is likely associated with the inhalation of dust or accidental ingestion.[12] By adhering to the cautious disposal procedures outlined above, laboratories can effectively manage this waste stream, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bismuth Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bismuth Oxalate, offering procedural, step-by-step guidance to foster a secure and efficient research environment.

This compound is a white powder that is highly insoluble in water. It is crucial to handle this compound with appropriate care to avoid potential health hazards. Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures will minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended to prevent skin and eye contact, and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.
Skin Protection Fire/flame resistant and impervious clothing, such as a lab coat. Chemical resistant gloves (Nitrile recommended for bismuth salts).Prevents skin contact with the chemical powder. Nitrile gloves offer good chemical resistance.[1]
Respiratory Protection A full-face respirator with a particulate filter (N100 or P3 type) should be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of powder.[2]Protects against inhalation of fine dust particles.

Operational Plan: A Step-by-Step Guide to Handling this compound

Proper handling procedures are critical to prevent the generation of dust and minimize exposure. The following workflow outlines the safe handling of this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Waste Disposal prep Preparation handling Handling post_handling Post-Handling disposal Waste Disposal a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Weigh/Measure in a Fume Hood or Ventilated Enclosure e Handle Gently to Avoid Dust Generation d->e f Keep Container Tightly Closed When Not in Use e->f g Decontaminate Work Surfaces h Remove and Dispose of PPE Correctly g->h i Wash Hands Thoroughly h->i j Collect Waste in a Labeled, Sealed Container k Follow Institutional and Local Regulations for Hazardous Waste j->k

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via precipitation.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Nitric acid (HNO₃), 1 M solution

  • Deionized water

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare Bismuth Nitrate Solution: In a well-ventilated fume hood, dissolve a calculated amount of Bismuth(III) nitrate pentahydrate in a 1 M nitric acid solution with stirring until fully dissolved.

  • Prepare Oxalic Acid Solution: In a separate beaker, dissolve a stoichiometric amount of oxalic acid in deionized water.

  • Precipitation: Slowly add the oxalic acid solution to the bismuth nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for a designated period (e.g., 1 hour) to allow the precipitate to fully form and age.

  • Filtration: Isolate the white precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Washing: Wash the precipitate several times with deionized water to remove any unreacted starting materials and nitric acid.

  • Drying: Carefully transfer the filtered this compound to a watch glass or drying dish and dry in a desiccator or a low-temperature oven.

Spill and Disposal Plan

Accidental spills should be handled promptly and safely. Proper waste disposal is crucial for environmental and personal safety.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: For a solid powder spill, gently cover the spill with a damp paper towel to avoid generating dust. For a solution, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Material: Carefully scoop the contained material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal Plan:

  • Collection: All this compound waste, including contaminated materials, should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.